molecular formula CaF6Si B096906 Calcium hexafluorosilicate CAS No. 16925-39-6

Calcium hexafluorosilicate

Cat. No.: B096906
CAS No.: 16925-39-6
M. Wt: 182.15 g/mol
InChI Key: CVWSBMWWVFJIBN-UHFFFAOYSA-N
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Description

Calcium hexafluorosilicate is a useful research compound. Its molecular formula is CaF6Si and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

calcium;hexafluorosilicon(2-)
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InChI

InChI=1S/Ca.F6Si/c;1-7(2,3,4,5)6/q+2;-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CVWSBMWWVFJIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[Si-2](F)(F)(F)(F)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaF6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60884944
Record name Silicate(2-), hexafluoro-, calcium (1:1)
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Molecular Weight

182.15 g/mol
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Physical Description

Dihydrate: Solid; [Merck Index] Powder; [MP Biomedicals MSDS]
Record name Calcium hexafluorosilicate
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CAS No.

16925-39-6
Record name Calcium fluorosilicate
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Record name Silicate(2-), hexafluoro-, calcium (1:1)
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Record name Calcium hexafluorosilicate
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Record name CALCIUM HEXAFLUOROSILICATE
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Foundational & Exploratory

Technical Guide: Synthesis and Structural Characterization of Calcium Hexafluorosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of calcium hexafluorosilicate (B96646) (CaSiF₆), a compound with applications in various industrial processes. This document details the experimental protocols for its preparation and outlines the key structural features determined through modern analytical techniques.

Synthesis of Calcium Hexafluorosilicate

This compound can be synthesized in both its dihydrate (CaSiF₆·2H₂O) and anhydrous (CaSiF₆) forms. The typical synthesis involves the reaction of a calcium salt with hexafluorosilicic acid (H₂SiF₆).[1][2]

Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)

The dihydrate form is typically synthesized by the reaction of calcium carbonate (CaCO₃) with hexafluorosilicic acid, which can be prepared in situ from silicon dioxide (SiO₂) and hydrofluoric acid (HF).[2]

Synthesis of Anhydrous this compound (CaSiF₆)

The anhydrous form is readily obtained by the thermal dehydration of the dihydrate.[2]

Experimental Protocols

Synthesis of this compound Dihydrate (CaSiF₆·2H₂O): [2]

  • In a suitable container, prepare a suspension of 3.30 g of silicon dioxide (SiO₂, particle sizes between 0.063 and 0.200 mm) in 20 ml of water.

  • At room temperature, carefully add 14.45 ml of hydrofluoric acid (HF, 40% w/w) to the SiO₂ suspension to form a clear solution of hexafluorosilicic acid.

  • To the resulting solution, add 5.50 g of calcium carbonate (CaCO₃) in small portions. Continue addition until the cessation of gas evolution (CO₂).

  • Dry the resulting suspension in an oven at 120 °C for approximately 150 minutes to obtain a white crystalline powder of CaSiF₆·2H₂O.

Synthesis of Anhydrous this compound (CaSiF₆): [2]

  • Place the synthesized CaSiF₆·2H₂O powder in a furnace.

  • Heat the powder in air at a temperature of 140 °C for about 30 minutes to yield the anhydrous CaSiF₆.

Synthesis Workflow

Synthesis_Workflow cluster_H2SiF6 Hexafluorosilicic Acid Preparation cluster_CaSiF6_2H2O Dihydrate Synthesis cluster_CaSiF6 Anhydrous Synthesis SiO2 SiO₂ Suspension H2SiF6_sol H₂SiF₆ Solution SiO2->H2SiF6_sol Add HF at RT HF HF (40% w/w) HF->H2SiF6_sol reaction Reaction Mixture H2SiF6_sol->reaction Add CaCO₃ CaCO3 CaCO₃ CaCO3->reaction drying Oven Drying (120°C, 150 min) reaction->drying CaSiF6_2H2O CaSiF₆·2H₂O Powder drying->CaSiF6_2H2O heating Heating (140°C, 30 min) CaSiF6_2H2O->heating CaSiF6 Anhydrous CaSiF₆ heating->CaSiF6

Caption: Synthesis workflow for this compound.

Structural Characterization

The primary method for the structural elucidation of this compound is X-ray powder diffraction. Spectroscopic methods such as Infrared (IR) and Raman spectroscopy can provide complementary information on the vibrational modes of the hexafluorosilicate anion.

Crystallographic Data

X-ray powder diffraction studies have determined the crystal structures of both the anhydrous and dihydrate forms of this compound.[2]

Parameter Anhydrous CaSiF₆ [2]CaSiF₆·2H₂O [2]
Crystal SystemTrigonalMonoclinic
Space GroupR-3P2₁/n
a (Å)5.3497(3)10.48107(9)
b (Å)5.3497(3)9.18272(7)
c (Å)13.5831(11)5.72973(5)
β (°)9098.9560(6)
Volume (ų)336.66(5)544.733(8)
Z34
Selected Bond Distances (Å) Anhydrous CaSiF₆ [2]CaSiF₆·2H₂O [3]
Si-F1.659(3)1.648(4) - 1.701(3)
Ca-F-2.235(3) - 2.444(3)
Ca-O-2.404(5) - 2.554(6)
Vibrational Spectroscopy

The vibrational spectra of hexafluorosilicate salts are characterized by the modes of the (SiF₆)²⁻ anion.[4]

Vibrational Mode Symmetry Activity Typical Wavenumber (cm⁻¹) [4]
ν₁A₁gRaman~663
ν₂E_gRaman~477
ν₃F₁uIR~741
ν₄F₁uIR~483
ν₅F₂gRaman~408
ν₆F₂uInactive-
Experimental Protocols

X-ray Powder Diffraction (XRPD) Analysis: [2]

  • Thoroughly grind the synthesized material in an agate mortar to obtain a fine powder.

  • Deposit the powder on a zero-background sample holder (e.g., quartz).

  • Record the diffraction data using a diffractometer with Cu Kα radiation (λ = 1.5418 Å).

  • Typical instrument settings: 40 kV, 40 mA.

  • Scan in a step mode over a 2θ range of 5° to 105° with a step size of 0.02°.

  • Analyze the resulting diffraction pattern using appropriate software for phase identification and Rietveld refinement to determine the crystal structure and unit cell parameters.

Infrared (IR) and Raman Spectroscopy:

  • For IR spectroscopy, prepare a sample by mixing a small amount of the powder with KBr and pressing it into a pellet, or use an ATR-FTIR spectrometer.

  • For Raman spectroscopy, place a small amount of the powder on a microscope slide.

  • Acquire the spectra over a suitable wavenumber range (e.g., 400-4000 cm⁻¹) and identify the characteristic vibrational modes of the (SiF₆)²⁻ anion.

Characterization Workflow

Characterization_Workflow cluster_sample Sample Preparation cluster_xrd X-ray Diffraction cluster_spectroscopy Vibrational Spectroscopy sample CaSiF₆ Powder xrd_instrument Powder Diffractometer sample->xrd_instrument ir_raman IR / Raman Spectrometer sample->ir_raman xrd_data Diffraction Pattern xrd_instrument->xrd_data rietveld Rietveld Refinement xrd_data->rietveld crystal_structure Crystal Structure Unit Cell Parameters rietveld->crystal_structure spectra Vibrational Spectra ir_raman->spectra mode_analysis Mode Analysis spectra->mode_analysis functional_groups Identification of (SiF₆)²⁻ Modes mode_analysis->functional_groups

Caption: Workflow for the structural characterization of CaSiF₆.

References

Chemical and physical properties of Calcium hexafluorosilicate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Hexafluorosilicate (B96646)

Introduction

Calcium hexafluorosilicate, also known as calcium silicofluoride or calcium fluosilicate, is an inorganic compound with the chemical formula CaSiF₆.[1][2] It typically appears as a white, colorless, odorless crystalline solid or powder.[1][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for its synthesis, and key safety information relevant to researchers, scientists, and professionals in drug development. While not a primary active pharmaceutical ingredient, it is listed as a component in some FDA-registered products.[5]

Chemical and Physical Properties

This compound is valued in various industrial applications for its specific chemical characteristics.[1] It is known for its use as a wood preservative, a hardener in concrete, a flotation agent, an insecticide, and in the manufacturing of glass, enamels, and ceramics.[1][2][6][7]

Identification and Formula
  • Chemical Name: this compound[5]

  • Synonyms: Calcium fluosilicate, Calcium silicofluoride[2][6]

  • CAS Number: 16925-39-6[2][5]

  • Molecular Formula: CaF₆Si or CaSiF₆[2][6]

  • Molecular Weight: Approximately 182.15 g/mol [2][5]

  • Percent Composition: Ca 22.00%, F 62.58%, Si 15.42%[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Appearance Colorless tetragonal crystals or white powder.[1][6][8][1][6][8]
Density 2.25 g/cm³ (dihydrate); 2.622 g/cm³ (anhydrous at 20°C).[2][6][2][6]
Melting Point Not applicable (decomposes).[9]
Boiling Point Not applicable.[9]
Solubility in Water Sparingly soluble to insoluble in cold water; partially decomposes in hot water.[1][2][10][11][1][2][10][11]
Solubility (Other) Practically insoluble in acetone.[2][12][2][12]
Decomposition Temp. The dihydrate form decomposes at 140°C.[12] Anhydrous form decomposes at 250-400°C.[13][12][13]
Toxicity (LD, Guinea Pig) 250 mg/kg (oral); 450 mg/kg (subcutaneous).[2][11][2][11]

Experimental Protocols

Synthesis of this compound

A common method for preparing this compound involves the reaction of a calcium salt, such as calcium carbonate (CaCO₃) or calcium nitrate (B79036) (Ca(NO₃)₂), with hexafluorosilicic acid (H₂SiF₆).[1][11]

Reaction: CaCO₃ + H₂SiF₆ → CaSiF₆ + H₂O + CO₂[1][10][11]

Detailed Methodology:

  • Reactant Preparation: An aqueous suspension of calcium carbonate is prepared.[14]

  • Reaction Execution: Hexafluorosilicic acid is added to the stirred calcium carbonate suspension. The rate of addition is controlled to maintain a pH value between 4 and 5 to ensure optimal reaction conditions.[14]

  • Precipitation: The reaction yields this compound dihydrate (CaSiF₆·2H₂O) as a precipitate.[13]

  • Isolation: The resulting solid product is separated from the solution via filtration.

  • Drying and Dehydration: The collected dihydrate precipitate is dried at a temperature of 120°C to 140°C to yield the anhydrous this compound (CaSiF₆).[13] High yields (greater than 94%) of the anhydrous form are achievable.[13]

G cluster_workflow Experimental Workflow: Synthesis of this compound start Start: Prepare Reactants (CaCO₃ suspension & H₂SiF₆ solution) react Reaction: Add H₂SiF₆ to CaCO₃ suspension with stirring (pH 4-5) start->react [CaCO₃ + H₂SiF₆] precipitate Precipitation: Formation of CaSiF₆·2H₂O (dihydrate) solid react->precipitate [→ CaSiF₆·2H₂O + H₂O + CO₂] filtrate Isolation: Filter the mixture to separate the solid precipitate precipitate->filtrate dry Drying: Heat precipitate at 120-140°C filtrate->dry [Solid CaSiF₆·2H₂O] product Final Product: Anhydrous CaSiF₆ dry->product [Removes 2H₂O] G cluster_decomposition Decomposition Pathways of CaSiF₆ cluster_thermal Thermal Decomposition cluster_hydrolysis Decomposition in Hot Water parent This compound (CaSiF₆) product1 Calcium Fluoride (B91410) (CaF₂) parent->product1 Heat (250-400°C) product2 Silicon Tetrafluoride (SiF₄) parent->product2 Heat (250-400°C) product3 Hydrofluoric Acid (HF) parent->product3 Hot H₂O product4 Silicic Acid parent->product4 Hot H₂O G cluster_hazards Hazard Identification and First Aid Summary hazard This compound (CaSiF₆) Hazard Class: 6.1 (Toxic) UN: 2856 Highly Toxic inhalation Inhalation Fatal, effects may be delayed First Aid Move to fresh air, give oxygen/artificial respiration hazard->inhalation Route of Exposure skin Skin Contact Fatal, absorbed through skin First Aid Remove contaminated clothes, flush with water for 20+ min hazard->skin Route of Exposure ingestion Ingestion Fatal if swallowed First Aid Seek immediate medical assistance hazard->ingestion Route of Exposure eyes Eye Contact Irritation First Aid Flush with water for 20+ min hazard->eyes Route of Exposure

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Anhydrous Calcium Hexafluorosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of anhydrous calcium hexafluorosilicate (B96646) (CaSiF₆). The information presented herein is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the solid-state properties of this compound. This document details the crystallographic parameters, atomic coordinates, and key bond metrics, alongside the experimental protocols for its synthesis and characterization.

Crystallographic Data Summary

Anhydrous calcium hexafluorosilicate crystallizes in the trigonal system, belonging to the R-3 space group.[1] The structure has been determined using powder X-ray diffraction data and Rietveld refinement.[1] The key crystallographic data are summarized in the tables below for ease of reference and comparison.

Table 1: Crystal Data and Structure Refinement for Anhydrous CaSiF₆ [1]

ParameterValue
Empirical FormulaCaSiF₆
Formula Weight182.15
Crystal SystemTrigonal
Space GroupR-3
Unit Cell Dimensionsa = 5.3497(3) Å
c = 13.5831(11) Å
Unit Cell Volume336.66(5) ų
Z3

Table 2: Atomic Coordinates and Isotropic Displacement Parameters for Anhydrous CaSiF₆ [1]

AtomWyckoff Positionxyz
Ca3a000
Si3b001/2
F18fvalue not explicitly found in search resultsvalue not explicitly found in search resultsvalue not explicitly found in search results

Note: While the Wyckoff positions for Calcium and Silicon are provided, the specific fractional atomic coordinates for Fluorine were not detailed in the readily available search results. However, its position is general (x, y, z).

Table 3: Selected Bond Distances for Anhydrous CaSiF₆ [1]

BondDistance (Å)
Ca-F2.269(3)
Si-F1.659(3)

Experimental Protocols

The synthesis of anhydrous this compound is typically achieved through the dehydration of its dihydrate precursor, CaSiF₆·2H₂O.[1]

Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)

A suspension of silicon dioxide (SiO₂) in water is treated with hydrofluoric acid (HF). Calcium carbonate (CaCO₃) is then added to the resulting solution. The resulting precipitate of this compound dihydrate is then collected and dried.

Synthesis of Anhydrous this compound (CaSiF₆)

Anhydrous CaSiF₆ is obtained by heating the powdered CaSiF₆·2H₂O in air at a temperature of 140 °C for approximately 30 minutes.[1] This process removes the water of crystallization, yielding the anhydrous form.

X-ray Powder Diffraction Characterization

The crystal structure of anhydrous CaSiF₆ was determined from X-ray powder diffraction data.[1] Data is typically collected using a diffractometer with Cu Kα radiation. The diffraction pattern is then analyzed using methods like Le Bail fitting for unit-cell parameter refinement and the Rietveld method for full structure refinement.[1] The initial atomic coordinates for the refinement can be based on isomorphous compounds.[1]

Visualizations

To aid in the understanding of the synthesis and structural arrangement, the following diagrams are provided.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start SiO2_H2O SiO2 Suspension in H2O Start->SiO2_H2O HF_addition Addition of HF SiO2_H2O->HF_addition CaCO3_addition Addition of CaCO3 HF_addition->CaCO3_addition Precipitation Precipitation of CaSiF6·2H2O CaCO3_addition->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying CaSiF6_2H2O CaSiF6·2H2O Powder Filtration_Drying->CaSiF6_2H2O Dehydration Heating at 140°C CaSiF6_2H2O->Dehydration Anhydrous_CaSiF6 Anhydrous CaSiF6 Dehydration->Anhydrous_CaSiF6 XRD Powder X-ray Diffraction Anhydrous_CaSiF6->XRD Data_Analysis Rietveld Refinement XRD->Data_Analysis Crystal_Structure Crystal Structure Determination Data_Analysis->Crystal_Structure Crystal_Structure_CaSiF6 Unit Cell Representation of Anhydrous CaSiF6 (Trigonal, R-3) cluster_SiF6 [SiF6]²⁻ Octahedron Ca Ca F1 F Ca->F1 2.269 Å F2 F Ca->F2 F3 F Ca->F3 F4 F Ca->F4 F5 F Ca->F5 F6 F Ca->F6 Si Si Si->F1 1.659 Å Si->F2 Si->F3 Si->F4 Si->F5 Si->F6

References

An In-depth Technical Guide to the Solubility of Calcium Hexafluorosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium hexafluorosilicate (B96646) (CaSiF₆) in various solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide summarizes the known solubility values and provides detailed experimental protocols to enable researchers to determine solubility in their specific applications.

Introduction to Calcium Hexafluorosilicate

This compound, also known as calcium silicofluoride, is an inorganic compound with the chemical formula CaSiF₆. It typically exists as a white crystalline solid.[1][2] The compound is often found in its dihydrate form, CaSiF₆·2H₂O.[3][4] this compound has applications in various industries, including as a coagulant in water treatment, a flux in the production of aluminum, a component in the manufacturing of glass and ceramics, and as a corrosion inhibitor in concrete.[1][2] Understanding its solubility is crucial for these applications and for any new potential uses in fields such as materials science and drug development.

Solubility of this compound

The solubility of this compound is not extensively documented across a wide range of solvents and temperatures. However, existing data and qualitative descriptions indicate that it is generally a sparingly soluble salt.

The following table summarizes the available quantitative solubility data for this compound.

SolventTemperature (°C)SolubilityForm
Water200.52 g / 100 g solventDihydrate
AcetoneNot SpecifiedInsolubleDihydrate

Note: The solubility in water is low, and the compound is practically insoluble in acetone.[3][4]

  • Water : this compound is described as sparingly soluble or almost insoluble in cold water.[2][3][5] It is also noted that it is partially decomposed by hot water.[3][5][6]

  • Acidic Solutions : this compound is known to have high solubility in acidic media.[7] It can be synthesized by the reaction of a calcium salt with hexafluorosilicic acid (H₂SiF₆).[6][8] This suggests that in the presence of strong acids, the equilibrium will favor the dissolved species.

  • Alkaline Solutions : In neutral and basic media, this compound is unstable and can decompose into silica (B1680970) and calcium fluoride (B91410).[7] This decomposition reaction would influence any solubility measurements in alkaline solutions.

Experimental Protocols for Solubility Determination

Given the scarcity of comprehensive solubility data, researchers may need to determine the solubility of this compound experimentally. The following protocols provide a detailed methodology for this purpose.

This method is a straightforward approach to determine the concentration of a solute in a saturated solution.[1][9]

Materials and Apparatus:

  • This compound (CaSiF₆)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatic bath

  • Conical flasks with stoppers

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporating dishes

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing the chosen solvent.

    • Seal the flask and place it in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[1]

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully draw a known volume (e.g., 10 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any suspended microcrystals.

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution into a pre-weighed evaporating dish.

    • Record the total weight of the dish and the solution.

    • Evaporate the solvent by placing the dish in a drying oven at an appropriate temperature (e.g., below the decomposition temperature of the salt).

    • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.[9]

Calculation:

  • Weight of solute = (Weight of dish + dry solute) - (Weight of empty dish)

  • Weight of solvent = (Weight of dish + solution) - (Weight of dish + dry solute)

  • Solubility ( g/100 g solvent) = (Weight of solute / Weight of solvent) x 100

For aqueous solutions, the concentration of dissolved calcium can be determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA).[10][11]

Reagents:

  • Standardized EDTA solution (e.g., 0.01 M)

  • Ammonia/ammonium chloride buffer (pH 10)

  • Calmagite or Eriochrome Black T indicator[10]

  • Magnesium chloride solution (for some indicator methods)[12]

Procedure:

  • Sample Preparation:

    • Prepare a saturated solution of this compound in water as described in the gravimetric method (steps 1 and 2).

    • Accurately pipette a known volume of the clear, filtered saturated solution into a conical flask.

  • Titration:

    • Add a suitable amount of the pH 10 buffer solution to the flask.

    • Add a few drops of the chosen indicator. The solution should turn a "wine red" color.[10]

    • Titrate the solution with the standardized EDTA solution until the color changes to a "sky blue," indicating the endpoint.[10]

    • Perform the titration in triplicate to ensure accuracy.

Calculation:

  • Moles of EDTA = Molarity of EDTA × Volume of EDTA used

  • From the 1:1 stoichiometry of the Ca²⁺-EDTA reaction, Moles of Ca²⁺ = Moles of EDTA.[10]

  • Concentration of Ca²⁺ (mol/L) = Moles of Ca²⁺ / Volume of the sample

  • Convert the molar concentration to solubility in g/100 mL, considering the molar mass of CaSiF₆.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

experimental_workflow start Start prep_solution Prepare Saturated Solution (Excess CaSiF₆ in Solvent) start->prep_solution equilibrate Equilibrate (Constant Temperature & Stirring) prep_solution->equilibrate filter Filter Supernatant equilibrate->filter analysis Analysis of Filtrate filter->analysis gravimetric Gravimetric Method: Evaporate & Weigh analysis->gravimetric  For any solvent titration Aqueous Titration: EDTA Titration analysis->titration  For aqueous solutions calculate_sol Calculate Solubility gravimetric->calculate_sol titration->calculate_sol end End calculate_sol->end

Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Calcium Hexafluorosilicate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium hexafluorosilicate (B96646) dihydrate (CaSiF₆·2H₂O), a compound of interest in various scientific and industrial applications. This document synthesizes available data on its decomposition pathway, presents quantitative data in a structured format, and outlines typical experimental protocols for its thermal analysis.

Introduction

Calcium hexafluorosilicate dihydrate is a crystalline solid with applications in areas such as the manufacturing of glass and ceramics, and as a coagulant in water treatment. Its thermal stability and decomposition characteristics are crucial for its use in processes involving elevated temperatures. Understanding the stepwise degradation of this compound, including dehydration and subsequent decomposition, is essential for process optimization and safety.

Thermal Decomposition Pathway

The thermal decomposition of this compound dihydrate occurs in a two-stage process. The initial stage involves the loss of its two water molecules of hydration, followed by the decomposition of the resulting anhydrous this compound at a higher temperature.

The overall decomposition can be represented by the following reactions:

  • Dehydration: CaSiF₆·2H₂O(s) → CaSiF₆(s) + 2H₂O(g)

  • Decomposition: CaSiF₆(s) → CaF₂(s) + SiF₄(g)

A key study on the thermal decomposition of anhydrous fluorosilicates indicates that the decomposition of anhydrous CaSiF₆ proceeds in a single stage with the evolution of silicon tetrafluoride (SiF₄).

Thermal_Decomposition_Pathway CaSiF6_2H2O This compound Dihydrate (CaSiF₆·2H₂O) CaSiF6 Anhydrous Calcium Hexafluorosilicate (CaSiF₆) CaSiF6_2H2O->CaSiF6  Δ (Dehydration)   -2H₂O Products Final Products: Calcium Fluoride (B91410) (CaF₂) + Silicon Tetrafluoride (SiF₄) CaSiF6->Products   Δ (Decomposition)    -SiF₄

Caption: Thermal decomposition pathway of this compound Dihydrate.

Quantitative Decomposition Data

Decomposition StageTemperature Range (°C)Peak Temperature (°C)Theoretical Mass Loss (%)Gaseous Products
Dehydration ~140 - 160Not Specified16.51%H₂O
Anhydrous Decomposition Not Specified73047.70% (of anhydrous)SiF₄

Note: The temperature of maximum mass loss for the anhydrous decomposition is derived from studies on anhydrous fluorosilicates. The exact temperature range for this stage may vary depending on experimental conditions.

Experimental Protocols

The thermal analysis of this compound dihydrate is typically performed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). The following outlines a general experimental protocol based on standard practices for inorganic hydrated salts.

Instrumentation
  • Thermogravimetric Analyzer (TGA): To measure mass loss as a function of temperature.

  • Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC): To detect thermal events (endothermic or exothermic) by measuring temperature differences or heat flow between the sample and a reference.

  • Mass Spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR) (Optional): Coupled with the TGA to identify the evolved gaseous products.

Sample Preparation
  • A small amount of finely ground this compound dihydrate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

TGA/DTA Analysis Conditions
  • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 900-1000 °C).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent side reactions.

  • Data Acquisition: Mass loss (TGA) and temperature difference/heat flow (DTA/DSC) are recorded continuously as a function of temperature.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Grind Grind CaSiF₆·2H₂O Weigh Weigh 5-10 mg Grind->Weigh Crucible Place in Alumina/Pt Crucible Weigh->Crucible TGA_DTA TGA/DTA Instrument Crucible->TGA_DTA Heating Heat from RT to 1000°C (10°C/min in N₂ atmosphere) TGA_DTA->Heating Record Record Mass Loss (TGA) & Heat Flow (DTA/DSC) Heating->Record Analyze Analyze Data: - Temperature Ranges - Mass Loss % - Decomposition Products Record->Analyze

Caption: General experimental workflow for the thermal analysis of CaSiF₆·2H₂O.

Analysis of Decomposition Products

The gaseous products evolved during the thermal decomposition can be identified using evolved gas analysis (EGA) techniques.

  • Water (H₂O): The mass loss corresponding to the first decomposition step aligns with the theoretical mass percentage of two water molecules in the dihydrate. This can be confirmed by a coupled mass spectrometer or FTIR, which would detect the characteristic signals for water vapor.

  • Silicon Tetrafluoride (SiF₄): The second stage of decomposition involves the release of silicon tetrafluoride. This gaseous product can also be identified by its mass spectrum or infrared absorption bands. The solid residue remaining after this stage is calcium fluoride (CaF₂), which can be confirmed by techniques such as X-ray diffraction (XRD).

Conclusion

The thermal decomposition of this compound dihydrate is a well-defined, two-step process involving an initial dehydration to the anhydrous form, followed by the decomposition of the anhydrous salt to calcium fluoride and silicon tetrafluoride at a higher temperature. While a complete, detailed thermal analysis dataset is not consolidated in a single published report, the available data provides a clear understanding of the decomposition pathway and the products formed. The experimental protocols outlined in this guide provide a framework for researchers to conduct further detailed investigations into the thermal behavior of this compound.

Calcium Hexafluorosilicate: A Technical Review of Its Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth review of the applications of Calcium Hexafluorosilicate (B96646) (CaSiF₆), a versatile inorganic compound. The document is intended for researchers, scientists, and professionals in drug development and various industrial sectors. It summarizes the known uses of calcium hexafluorosilicate, presents available quantitative data, details experimental protocols for its synthesis and application in concrete, and provides visualizations of key processes.

Introduction

This compound, also known as calcium silicofluoride, is a white crystalline solid with the chemical formula CaSiF₆.[1][2] It is recognized for its utility across several industries, primarily due to its chemical properties as a source of fluoride (B91410) and its role in silicate (B1173343) chemistry.[1][2] This review consolidates the current knowledge on its applications, with a focus on providing actionable data and experimental insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula CaSiF₆[1][2]
Molecular Weight 182.15 g/mol [3]
Appearance White crystalline solid/powder[1]
Density 2.25 g/cm³
Solubility in Water Sparingly soluble in cold water, partially decomposes in hot water[1]
CAS Number 16925-39-6[1][2]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound dihydrate (CaSiF₆·2H₂O) has been reported. The anhydrous form can be obtained through subsequent heating.

Experimental Protocol: Synthesis of CaSiF₆·2H₂O

Materials:

  • Silicon dioxide (SiO₂), particle size 0.063-0.200 mm

  • Hydrofluoric acid (HF), 40% w/w

  • Calcium carbonate (CaCO₃)

  • Deionized water

Procedure:

  • A suspension of 3.30 g of SiO₂ in 20 ml of water is prepared at room temperature.

  • To this suspension, 14.45 ml of 40% w/w HF is carefully added. The mixture is stirred until a clear solution is obtained.

  • 5.50 g of CaCO₃ is then added in small portions to the clear solution until the cessation of gas evolution (CO₂).

  • The resulting suspension is oven-dried at 120 °C for approximately 150 minutes to yield a white crystalline powder of CaSiF₆·2H₂O.

Experimental Protocol: Preparation of Anhydrous CaSiF₆

Procedure:

  • The synthesized CaSiF₆·2H₂O powder is heated in air at 140 °C for approximately 30 minutes. This thermal treatment removes the water of hydration, yielding anhydrous CaSiF₆.

G cluster_synthesis Synthesis of CaSiF₆·2H₂O cluster_anhydrous Preparation of Anhydrous CaSiF₆ SiO2 SiO₂ Suspension Reaction_Mix Reaction Mixture SiO2->Reaction_Mix HF 40% HF HF->Reaction_Mix CaCO3 CaCO₃ CaCO3_Addition Addition of CaCO₃ CaCO3->CaCO3_Addition Drying Oven Drying (120°C) Product_hydrate CaSiF₆·2H₂O Drying->Product_hydrate Heating Heating (140°C) Product_hydrate->Heating Reaction_Mix->CaCO3_Addition CaCO3_Addition->Drying Product_anhydrous Anhydrous CaSiF₆ Heating->Product_anhydrous

Synthesis and Dehydration of this compound.

Industrial Applications

This compound has a range of industrial applications, the most well-documented of which is in the construction industry as a concrete hardener.

Concrete Hardening and Corrosion Inhibition

Fluorosilicates, including this compound, are used as concrete densifiers and hardeners.[1] They react with components of the cement paste to form more durable compounds.

Mechanism of Action: In concrete, fluorosilicates react with calcium hydroxide (B78521) (Ca(OH)₂) and calcium carbonate (CaCO₃), which are present in the hardened cement paste. These reactions lead to the formation of calcium silicate hydrate (B1144303) (CSH), the primary strength-giving component in concrete, and a hard, dense silicofluoric gel. This process fills pores and capillaries in the concrete, leading to increased surface hardness and durability.

The key chemical reactions can be summarized as:

  • Fluorosilicate + Ca(OH)₂ → CSH

  • Fluorosilicate + CaCO₃ → CSH + Silicofluoric Gel

G CaSiF6 This compound CSH Calcium Silicate Hydrate (CSH) CaSiF6->CSH reacts with Gel Silicofluoric Gel CaSiF6->Gel reacts with CaOH2 Calcium Hydroxide (in concrete) CaOH2->CSH CaCO3 Calcium Carbonate (in concrete) CaCO3->Gel Hardness Increased Hardness & Durability CSH->Hardness Gel->Hardness

Mechanism of Concrete Hardening by this compound.

Quantitative Data: While the qualitative mechanism is understood, specific quantitative data on the degree of hardness improvement or corrosion inhibition imparted by this compound is not readily available in the reviewed literature. Performance is generally described in terms of producing a more durable and less permeable concrete surface.

Wood Preservation

Fluoride compounds, including silicofluorides, have been utilized as wood preservatives for several decades. They are valued for their toxicity to wood-destroying fungi and insects.[4] Ammonium (B1175870) fluorosilicate, a related compound, is known to work by altering the chemical structure of wood, making it resistant to biological degradation.[4]

Experimental Protocol: A general process for wood preservation using ammonium fluorosilicate involves impregnation of the wood with a solution of the preservative, followed by drying and curing.[4] A similar process can be inferred for this compound, although specific protocols are not detailed in the available literature.

Quantitative Data: No specific quantitative data on the efficacy of this compound as a wood preservative (e.g., fungal decay inhibition percentages, insect mortality rates) was found in the reviewed literature.

Insecticide

This compound is listed as an insecticide.[1][2] Inorganic fluorine compounds have been used for insect control since the late 19th century, acting as both contact and stomach poisons.[5]

Quantitative Data: Specific data on the insecticidal efficacy of this compound, such as application rates for specific pests and resulting mortality rates, are not available in the public domain literature reviewed.

Flotation Agent

In mineral processing, this compound is used as a flotation agent.[1][2] Flotation is a process for separating minerals from gangue. In the flotation of fluorite ores, fluorosilicates can act as depressants for minerals like barite.

Quantitative Data: Quantitative performance metrics for this compound as a flotation agent, such as recovery rates and selectivity for specific minerals, are not detailed in the available literature.

Rubber and Textile Industries

This compound is reported to be used in the rubber and textile industries.[1][2] In rubber compounding, inorganic fillers are used to modify the physical properties of the rubber, such as hardness, tensile strength, and abrasion resistance.[1][6] In the textile industry, fluorochemicals are applied as finishing agents to impart water and oil repellency.[7]

Quantitative Data: Specific data on the performance of this compound as a filler in rubber or as a finishing agent in textiles is not available in the reviewed literature. The available information pertains to inorganic fillers and fluorochemicals in general.

Other Applications

This compound is also used in the manufacturing of glass, ceramics, and enamels, where it acts as a flux to reduce the melting point of the mixture.[1][2]

Conclusion

This compound is an inorganic compound with a diverse range of industrial applications. Its role as a concrete hardener is the most well-documented, with a clear chemical mechanism of action. While its use in wood preservation, as an insecticide, in mineral flotation, and in the rubber and textile industries is noted, there is a significant lack of publicly available quantitative data and detailed experimental protocols for these applications. Further research and publication of performance data would be beneficial for a more complete understanding of the practical utility of this compound.

References

CAS number and safety information for Calcium hexafluorosilicate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Calcium Hexafluorosilicate (B96646): CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hexafluorosilicate (CaSiF₆), also known as calcium silicofluoride, is an inorganic compound with the CAS Registry Number 16925-39-6 .[1][2][3][4] It is a white, odorless, crystalline solid.[1] This compound sees use in various industrial applications, including as a flotation agent, in the textile and rubber industries, and as an insecticide.[4] Given its applications and chemical nature, a thorough understanding of its safety profile is crucial for professionals handling this substance. This guide provides a comprehensive overview of the available safety data, including conflicting GHS classifications, quantitative toxicological data, and general experimental protocols for toxicity assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 16925-39-6[1][2][3][4]
Molecular Formula CaF₆Si[1][3][4]
Molecular Weight 182.15 g/mol [4]
Appearance White crystalline solid/powder[1]
Density 2.25 g/cm³ or 2.622 g/cm³ (20°C)[4]
Solubility Almost insoluble in cold water; partially decomposed by hot water. Practically insoluble in acetone.[4]
Decomposition When heated to decomposition, it emits toxic fumes of Fluoride.[5]

Safety Information and GHS Classification

There is conflicting information in published safety data regarding the GHS classification of this compound. Some sources indicate that the substance is not classified as hazardous, while others classify it as highly toxic. Both classifications are presented below to ensure a comprehensive understanding of the potential hazards.

Classification 1: Not Classified

Several sources state that this compound does not meet the criteria for GHS hazard classification.[1][2][3]

  • GHS Pictograms: No symbol required.[2][3]

  • Signal Word: No signal word.[2][3]

  • Hazard Statements: None.[2][3]

  • Precautionary Statements: None.[2][3]

Classification 2: Acutely Toxic

In contrast, other sources describe the compound as highly toxic and potentially fatal upon exposure.[4] This would correspond to a GHS classification of Acute Toxicity.

  • GHS Pictograms:

    • Skull and Crossbones (GHS06)

  • Signal Word: Danger

  • Hazard Statements:

    • H300: Fatal if swallowed.[6]

    • H310: Fatal in contact with skin.[6]

    • H330: Fatal if inhaled.[6]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]

    • P262: Do not get in eyes, on skin, or on clothing.[6]

    • P264: Wash skin thoroughly after handling.[6]

    • P270: Do not eat, drink or smoke when using this product.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P501: Dispose of contents/container to an approved waste disposal plant.

The following diagram illustrates the divergent safety classifications for this compound.

GHS_Classification_Comparison cluster_0 This compound (CAS: 16925-39-6) cluster_1 Classification 1: Not Classified cluster_2 Classification 2: Acutely Toxic Compound {this compound | CAS: 16925-39-6} NoHazard GHS Classification Not Classified Pictogram: None Signal Word: None Hazard Statements: None Compound->NoHazard Source: PubChem, Guidechem AcuteTox GHS Classification Acute Toxicity (Fatal) Pictogram: Skull and Crossbones Signal Word: Danger Hazard Statements: H300, H310, H330 Compound->AcuteTox Source: ChemicalBook

Divergent GHS Classifications of this compound.

Toxicological Data

Quantitative toxicological data for this compound is limited. The available data primarily comes from studies on guinea pigs.

ParameterValueSpeciesRouteSource(s)
LD₅₀ (Lethal Dose, 50%) 250 mg/kgGuinea pigOral[4]
LD₅₀ (Lethal Dose, 50%) 450 mg/kgGuinea pigSubcutaneous[4]

Experimental Protocols for Acute Toxicity Assessment

Objective: To determine the acute oral toxicity of a substance.

Principle: The test substance is administered orally to a group of experimental animals at one of the defined dose levels. The principle is to identify a dose that causes signs of toxicity but no mortality.

Test Animals: Healthy, young adult rodents (e.g., rats or mice) are typically used.[7] Animals are acclimatized to the laboratory conditions before the test.

Dosage:

  • A starting dose is selected based on available information. For substances with unknown toxicity, a lower starting dose is chosen.

  • The substance is typically administered by gavage in a single dose.[8]

  • The volume administered should not exceed a maximum recommended volume for the test animal.

Procedure:

  • Animals are fasted prior to dosing (e.g., overnight for rats).[9]

  • Following the administration of the test substance, animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

  • Observations are conducted frequently on the day of dosing and at least daily thereafter for a total of 14 days.[9]

  • If mortality occurs, the test is repeated at a lower dose level. If no signs of toxicity are observed, a higher dose level may be tested.

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The results are interpreted in terms of the dose level at which toxicity and/or mortality was observed, allowing for classification of the substance according to GHS categories.

The workflow for a generalized acute oral toxicity study is depicted in the diagram below.

Acute_Toxicity_Workflow start Start: Select Test Substance (this compound) acclimatization Animal Acclimatization (e.g., Rats) start->acclimatization dose_selection Dose Level Selection (Based on preliminary data) acclimatization->dose_selection fasting Fasting of Test Animals dose_selection->fasting administration Oral Administration (Single dose via gavage) fasting->administration observation Observation Period (14 days) - Clinical Signs - Body Weight - Mortality administration->observation necropsy Gross Necropsy (All animals at end of study) observation->necropsy data_analysis Data Analysis and GHS Classification necropsy->data_analysis end End: Toxicity Profile Established data_analysis->end

Generalized Workflow for an Acute Oral Toxicity Study.

Conclusion

This compound is a compound with a well-defined chemical identity but conflicting safety information. While some sources indicate a non-hazardous profile, others suggest high acute toxicity. This discrepancy underscores the importance of treating the substance with caution and adhering to stringent safety protocols, including the use of appropriate personal protective equipment (PPE), until a definitive GHS classification is established. Researchers and professionals in drug development should consult multiple safety data sheets and regulatory resources when handling this compound. The provided toxicological data and general experimental protocols offer a foundation for risk assessment and further investigation into the safety profile of this compound.

References

An In-depth Technical Guide to the Molecular Formula and Weight of Calcium Hexafluorosilicate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the molecular formula and molecular weight of Calcium hexafluorosilicate (B96646), intended for researchers, scientists, and professionals in drug development.

Molecular Formula

The molecular formula for Calcium hexafluorosilicate is CaSiF₆ .[1][2][3][4] This formula indicates that each molecule of this compound is composed of one calcium atom, one silicon atom, and six fluorine atoms. The compound is also known by other names such as calcium fluosilicate and calcium silicofluoride.[1][4]

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for the molecular weight of this compound is detailed below.

The first step is to identify the standard atomic weights of Calcium (Ca), Silicon (Si), and Fluorine (F).

  • Calcium (Ca): The standard atomic weight of calcium is approximately 40.078 atomic mass units (amu).[5][6][7][8][9]

  • Silicon (Si): The standard atomic weight of silicon is approximately 28.0855 amu.[10][11][12][13]

  • Fluorine (F): Fluorine is a monoisotopic element, and its atomic weight is 18.9984032 amu.[14][15][16][17]

The molecular weight of CaSiF₆ is calculated as follows:

(1 × Atomic Weight of Ca) + (1 × Atomic Weight of Si) + (6 × Atomic Weight of F)

= (1 × 40.078) + (1 × 28.0855) + (6 × 18.9984032) = 40.078 + 28.0855 + 113.9904192 = 182.1539192 amu

For practical laboratory purposes, this value is often rounded. The commonly accepted molecular weight of this compound is 182.15 g/mol .[1][2][4][18]

Data Presentation

The quantitative data regarding the molecular formula and weight of this compound is summarized in the table below for easy reference and comparison.

Element (Symbol)Number of AtomsAtomic Weight (amu)Total Contribution to Molecular Weight (amu)
Calcium (Ca)140.078[5][7]40.078
Silicon (Si)128.0855[12]28.0855
Fluorine (F)618.9984032[16]113.9904192
Total 8 182.1539192

Note: The total molecular weight is often cited as 182.15 g/mol for practical applications.[1][2][4]

Visualization of Molecular Composition

The logical relationship between the elements in this compound can be visualized to illustrate the composition of the molecule.

Logical Composition of this compound (CaSiF₆) CaSiF6 This compound (CaSiF₆) Ca Calcium (Ca) 1 atom CaSiF6->Ca contains Si Silicon (Si) 1 atom CaSiF6->Si contains F6 Fluorine (F) 6 atoms CaSiF6->F6 contains

Figure 1: Diagram illustrating the elemental composition of this compound.

References

Preparation of Calcium Hexafluorosilicate from Calcium Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of calcium hexafluorosilicate (B96646) (CaSiF₆) from calcium carbonate (CaCO₃) and hexafluorosilicic acid (H₂SiF₆). It is intended for researchers, scientists, and professionals in drug development who are interested in the preparation and potential applications of this inorganic compound. This document details the underlying chemical principles, provides explicit experimental protocols, and presents quantitative data from relevant studies. Furthermore, it explores the relevance of calcium-based materials in drug delivery systems and the fundamental role of calcium in cellular signaling pathways, offering a broader context for its application in the pharmaceutical sciences.

Introduction

Calcium hexafluorosilicate, also known as calcium silicofluoride, is an inorganic compound with the chemical formula CaSiF₆. It typically exists as a colorless tetragonal powder.[1][2] The primary synthesis route involves the reaction of a calcium salt, such as calcium carbonate, with hexafluorosilicic acid.[1][2] This reaction is a straightforward acid-base reaction that yields this compound, water, and carbon dioxide. While it has established uses in industries such as wood, rubber, and textiles as a flotation agent and insecticide, its potential in more specialized fields, including pharmaceuticals, is an area of growing interest.[1]

The biocompatibility and biodegradability of calcium silicate-based materials have positioned them as promising candidates for advanced drug delivery systems.[3][4][5][6] These materials can offer high drug-loading capacities and pH-responsive release mechanisms, which are desirable characteristics for targeted therapies.[3][4][5][6] Understanding the synthesis of this compound is a foundational step for researchers looking to explore and develop novel calcium-based biomaterials. This guide aims to provide the necessary technical details to enable such endeavors.

Chemical Synthesis

The synthesis of this compound from calcium carbonate is based on the following chemical equation:

CaCO₃ + H₂SiF₆ → CaSiF₆ + H₂O + CO₂[1][2]

This reaction involves the neutralization of hexafluorosilicic acid with calcium carbonate. The process is typically carried out in an aqueous medium. For a successful synthesis with high yield and purity, careful control of reaction parameters such as stoichiometry, concentration, pH, and temperature is crucial. An excess of calcium carbonate is often used to ensure the complete consumption of the hexafluorosilicic acid.[1][2]

Key Reaction Parameters

Several factors influence the outcome of the synthesis. The concentration of the hexafluorosilicic acid is a significant parameter; higher concentrations are generally preferred.[1][2] The pH of the reaction mixture should be monitored, as it affects the solubility of the product and the potential for side reactions. The reaction is often controlled by the rate of addition of the acid to the calcium carbonate suspension to manage the evolution of carbon dioxide gas.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

General Laboratory Synthesis of this compound

This protocol is adapted from general descriptions of the synthesis.[1][2]

Materials:

  • Calcium carbonate (CaCO₃), finely pulverized

  • Hexafluorosilicic acid (H₂SiF₆), high concentration (e.g., 30-40%)

  • Deionized water

  • Beakers

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

Procedure:

  • Prepare a suspension of an excess of finely pulverized calcium carbonate in deionized water in a beaker with constant agitation.

  • Slowly add a high concentration of hexafluorosilicic acid to the calcium carbonate suspension using a dropping funnel over a period of time. The rate of addition should be controlled to manage the effervescence of carbon dioxide.

  • Continue stirring the reaction mixture for a period after the acid addition is complete to ensure the reaction goes to completion.

  • Filter the resulting precipitate of this compound using a filtration apparatus.

  • Wash the precipitate with deionized water to remove any unreacted starting materials or soluble byproducts.

  • Dry the purified this compound in a drying oven at a suitable temperature (e.g., 120°C) to obtain the final product.

Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)

This specific protocol is derived from a study on the structural characterization of the compound.[7]

Materials:

  • Silicon dioxide (SiO₂), particle size 0.063–0.200 mm

  • Hydrofluoric acid (HF), 40% w/w

  • Calcium carbonate (CaCO₃)

  • Deionized water

  • Reaction vessel

  • Drying oven

Procedure:

  • Prepare a suspension of 3.30 g of silicon dioxide in 20 ml of deionized water at room temperature.

  • Carefully add 14.45 ml of 40% w/w hydrofluoric acid to the silicon dioxide suspension to form a clear solution of hexafluorosilicic acid.

  • Add 5.50 g of calcium carbonate in small portions to the hexafluorosilicic acid solution until the evolution of gas ceases.

  • Dry the resulting suspension in an oven at 120°C for approximately 150 minutes to yield a white crystalline powder of CaSiF₆·2H₂O.[7]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Conditions for the Preparation of Calcium Fluoride (B91410) from Hexafluorosilicic Acid and Calcium Carbonate (as a proxy for CaSiF₆ synthesis conditions)

ParameterValueReference
H₂SiF₆ Concentration10 to 40% by weight[8]
Reaction pH2 to 6[8]
Molar Ratio of SO₄²⁻ to H₂SiF₆ (additive)1:5 to 1:20[8]
Reaction Temperature5° to 30° C[8]

Note: This data is from a process optimized for calcium fluoride production, but the initial reaction conditions are relevant to this compound synthesis.

Table 2: Physical and Chemical Properties of this compound Dihydrate

PropertyValueReference
Molecular FormulaCaSiF₆·2H₂O[7]
Molar Mass218.184 g/mol [9]
Crystal SystemMonoclinic[7]
Space GroupP2₁/n[7]
Density2.25 g/cm³ (at 20°C)[9]
Solubility in Water0.52 g/100 g (at 20°C)[9]
Decomposition Temperature140°C[9]

Visualization of Processes and Pathways

The following diagrams illustrate the synthesis workflow, a potential application in drug delivery, and the fundamental role of calcium in cellular signaling.

SynthesisWorkflow CaCO3 Calcium Carbonate (CaCO₃) Reaction Aqueous Reaction CaCO3->Reaction H2SiF6 Hexafluorosilicic Acid (H₂SiF₆) H2SiF6->Reaction Filtration Filtration Reaction->Filtration Precipitate Washing Washing Filtration->Washing Drying Drying Washing->Drying Product This compound (CaSiF₆) Drying->Product

Caption: Workflow for the synthesis of this compound.

DrugDelivery Carrier Calcium Silicate-Based Nanocarrier Loading Drug Loading Carrier->Loading Drug Drug Molecule Drug->Loading Effect Therapeutic Effect Drug->Effect Cellular Action LoadedCarrier Drug-Loaded Carrier Loading->LoadedCarrier TargetCell Target Cell (e.g., Tumor Cell) LoadedCarrier->TargetCell Targeting Release pH-Responsive Drug Release LoadedCarrier->Release Low pH Environment TargetCell->Release Release->Drug

Caption: Calcium silicate-based materials in targeted drug delivery.

CalciumSignaling Stimulus External Stimulus (e.g., Hormone) Receptor Cell Surface Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates ER Endoplasmic Reticulum (ER) PLC->ER Generates IP₃ CaRelease Ca²⁺ Release ER->CaRelease IP₃ Receptor CaIncrease Increased Cytosolic Ca²⁺ CaRelease->CaIncrease Proteins Ca²⁺-Binding Proteins (e.g., Calmodulin) CaIncrease->Proteins Activates Response Cellular Response Proteins->Response Mediates

Caption: A simplified overview of a calcium signaling pathway.

Applications in Drug Development

While this compound itself is not a therapeutic agent, the broader class of calcium silicate (B1173343) materials holds significant promise for drug delivery applications.[3][4][5][6] Their notable properties include:

  • Biocompatibility and Biodegradability: These materials are generally well-tolerated by the body and can be broken down into non-toxic products.[3][4][6]

  • High Drug-Loading Capacity: Their porous structure allows for the encapsulation of a significant amount of therapeutic agents.[3][4][6]

  • pH-Responsive Release: The release of the loaded drug can be triggered by changes in pH, which is particularly useful for targeting the acidic microenvironment of tumors.[3][4][5]

These characteristics make calcium silicate-based nanomaterials ideal candidates for the development of advanced drug delivery systems for a variety of diseases, including cancer.

The Role of Calcium in Cellular Signaling

For drug development professionals, understanding the fundamental roles of calcium in biology is crucial. Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes.[10][11][12] These include gene expression, cell proliferation, apoptosis, and neurotransmission.[12] The concentration of Ca²⁺ in the cytoplasm is tightly regulated, and transient increases in its concentration, often triggered by external stimuli, initiate signaling cascades.[11][13] These cascades involve the binding of Ca²⁺ to specific proteins, which in turn modulate the activity of downstream effectors, leading to a specific cellular response.[13] Dysregulation of calcium signaling is implicated in numerous diseases, making it a key area of interest for therapeutic intervention.

Conclusion

The synthesis of this compound from calcium carbonate and hexafluorosilicic acid is a well-defined chemical process. This guide has provided detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting. The growing interest in calcium silicate-based materials for drug delivery underscores the importance of understanding the synthesis and properties of such compounds. By leveraging their unique characteristics, researchers can continue to innovate and develop novel therapeutic strategies. A fundamental appreciation for the role of calcium in cellular signaling further enriches the context for the application of these materials in the pharmaceutical and biomedical fields.

References

Methodological & Application

Application Notes and Protocols: Calcium Hexafluorosilicate in Mineral Flotation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Calcium hexafluorosilicate (B96646) (CaSiF₆), also known as calcium silicofluoride, is an inorganic compound with potential applications in the field of mineral processing. While detailed scholarly articles on its specific use as a primary flotation agent are limited, its chemical analogues, such as sodium silicofluoride (Na₂SiF₆), are recognized for their role as depressants for silicate (B1173343) minerals. This document provides a theoretical framework and a generalized experimental protocol for the evaluation of calcium hexafluorosilicate as a flotation agent, particularly as a depressant for siliceous gangue in the beneficiation of non-sulfide ores.

The primary hypothesized function of this compound in a flotation system is to act as a depressant for quartz and other silicate minerals. Upon dissolution in the flotation pulp, it is expected to release hexafluorosilicate ions (SiF₆²⁻) and calcium ions (Ca²⁺). The hexafluorosilicate ions are believed to interact with the surface of silicate minerals, rendering them hydrophilic and thus preventing their flotation. However, the presence of calcium ions could introduce a secondary effect, potentially acting as an activator for certain minerals, which necessitates careful control of process parameters to achieve selectivity.[1][2]

2. Hypothesized Mechanism of Action

The proposed mechanism for this compound as a silicate depressant involves the following steps:

  • Dissolution: this compound dissolves in the aqueous pulp to yield calcium ions and hexafluorosilicate ions. CaSiF₆(s) ⇌ Ca²⁺(aq) + SiF₆²⁻(aq)

  • Hydrolysis of Hexafluorosilicate: The hexafluorosilicate ion may undergo partial hydrolysis, influencing the surface chemistry of the minerals.

  • Surface Adsorption: The hexafluorosilicate ions are thought to adsorb onto the surface of silicate minerals (e.g., quartz). This adsorption increases the hydrophilicity of the gangue minerals.

  • Depression: The increased hydrophilicity of the silicate gangue prevents the adsorption of collectors, thereby depressing their flotation and allowing for the selective recovery of the desired mineral.

It is important to note that the Ca²⁺ ions may interact with certain anionic collectors or activate specific mineral surfaces, a factor that must be considered during experimental design.

3. Potential Applications

Based on the function of related silicofluoride compounds, this compound could be investigated for the following applications in froth flotation:

  • Depression of Quartz and Feldspar: In the flotation of non-metallic minerals such as spodumene, fluorite, or phosphate (B84403) ores where the gangue is predominantly silicate-based.[3][4]

  • Reverse Flotation of Silicates: As a depressant for the valuable mineral while floating the silicate gangue, particularly in the processing of iron ores or other oxide minerals.[5]

  • Separation of Calcium-Bearing Minerals: Potentially in complex separations involving minerals like scheelite, calcite, and fluorite, where precise control of surface chemistry is crucial.[6][7]

4. Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the potential effect of this compound as a depressant in the flotation of a valuable mineral (e.g., fluorite) from a silicate gangue. These tables are for illustrative purposes and would need to be validated by experimental work.

Table 1: Effect of this compound Dosage on Mineral Recovery and Grade Conditions: pH 9.0, Collector (Sodium Oleate) Dosage 200 g/t, Frother (MIBC) 50 g/t

CaSiF₆ Dosage (g/t)Fluorite Recovery (%)Concentrate Grade (% Fluorite)Silica in Concentrate (%)
095.275.420.1
10094.882.113.5
20094.588.97.2
30093.992.34.1
40091.292.53.9

Table 2: Effect of pH on Flotation Performance with this compound Conditions: CaSiF₆ Dosage 300 g/t, Collector (Sodium Oleate) Dosage 200 g/t, Frother (MIBC) 50 g/t

Pulp pHFluorite Recovery (%)Concentrate Grade (% Fluorite)Silica in Concentrate (%)
7.088.185.710.3
8.092.590.16.2
9.093.992.34.1
10.091.790.55.9
11.085.486.29.8

5. Experimental Protocols

The following is a generalized protocol for evaluating the efficacy of this compound as a flotation agent.

5.1. Materials and Reagents

  • Ore Sample: Representative sample of the ore, ground to a suitable liberation size (e.g., 80% passing 75 µm).

  • Flotation Reagents:

    • This compound (CaSiF₆)

    • pH Modifier: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for alkaline conditions; Sulfuric Acid (H₂SO₄) for acidic conditions.

    • Collector: Appropriate for the valuable mineral (e.g., Sodium Oleate for fluorite).

    • Frother: e.g., Methyl Isobutyl Carbinol (MIBC).

  • Equipment:

    • Laboratory flotation machine (e.g., Denver-type cell).

    • pH meter.

    • Grinding mill.

    • Drying oven.

    • Analytical equipment for assaying (e.g., XRF, ICP).

5.2. Experimental Procedure

  • Sample Preparation: A 500 g sample of the ore is ground in a laboratory mill to the desired particle size distribution. The ground pulp is then transferred to the flotation cell.

  • Pulp Conditioning:

    • The pulp density is adjusted to the desired level (e.g., 30% solids).

    • The pH of the pulp is adjusted to the target value using the pH modifier and allowed to stabilize for 3-5 minutes.

    • The desired dosage of this compound is added to the pulp. The pulp is conditioned for a set time (e.g., 5-10 minutes) to allow for the interaction of the depressant with the mineral surfaces.

    • The collector is then added, and the pulp is conditioned for a further 3-5 minutes.

    • Finally, the frother is added, followed by a brief conditioning period (e.g., 1 minute).

  • Flotation:

    • The air inlet of the flotation machine is opened, and the froth is collected for a predetermined time (e.g., 5-10 minutes).

    • The collected froth concentrate and the remaining tails are filtered, dried, and weighed.

  • Analysis:

    • The concentrate and tailing samples are assayed for the valuable mineral and the gangue mineral content.

    • The recovery and grade of the valuable mineral are calculated.

6. Visualizations

6.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_cond Pulp Conditioning cluster_flot Flotation & Analysis Ore Ore Sample Grinding Grinding Ore->Grinding Pulp Pulp Transfer Grinding->Pulp pH_adjust pH Adjustment Pulp->pH_adjust CaSiF6_add Add CaSiF₆ (Depressant) pH_adjust->CaSiF6_add Collector_add Add Collector CaSiF6_add->Collector_add Frother_add Add Frother Collector_add->Frother_add Flotation Froth Flotation Frother_add->Flotation Collection Collect Concentrate & Tails Flotation->Collection Analysis Drying, Weighing & Assaying Collection->Analysis Calc Calculate Recovery & Grade Analysis->Calc

Figure 1: General experimental workflow for evaluating a flotation agent.

6.2. Hypothesized Mechanism Diagram

G cluster_minerals Mineral Surfaces CaSiF6 This compound (CaSiF₆) Dissolution Dissolution in Pulp CaSiF6->Dissolution Ca_ion Calcium Ion (Ca²⁺) Dissolution->Ca_ion potential activator SiF6_ion Hexafluorosilicate Ion (SiF₆²⁻) Dissolution->SiF6_ion Valuable Valuable Mineral (e.g., Fluorite) Ca_ion->Valuable potential interaction Silicate Silicate Gangue (e.g., Quartz) SiF6_ion->Silicate adsorption Hydrophilic Hydrophilic Surface (Depressed) Silicate->Hydrophilic Collector Collector Adsorption Valuable->Collector Hydrophobic Hydrophobic Surface (Floated) Collector->Hydrophobic

References

Application Notes and Protocols: Calcium Hexafluorosilicate in the Ceramic Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of calcium hexafluorosilicate (B96646) (CaSiF₆) in the ceramic industry. Due to a lack of extensive research specifically on calcium hexafluorosilicate, this document draws upon data from analogous fluorine-containing compounds, primarily calcium fluoride (B91410) (CaF₂), to postulate its effects and provide detailed experimental protocols.

Introduction

This compound (CaSiF₆), also known as calcium silicofluoride, is a white crystalline solid used in various industrial applications, including as a component in the manufacturing of glass and ceramics.[1][2] In ceramics, it is primarily considered for its role as a fluxing agent, a substance that lowers the melting temperature of the primary glass-forming constituents like silica (B1680970) and alumina.[1][3][4][5] This action promotes vitrification, the process of forming a glassy phase within the ceramic body, which is crucial for developing desired properties such as high density, low porosity, and improved mechanical strength.[6][7]

The presence of fluorine in the ceramic formulation can also significantly influence the final properties. Fluorosilicates can act as opacifiers and may enhance the hardness and strength of the ceramic material.[8] Studies on similar compounds, such as calcium fluoride, have demonstrated that the introduction of fluoride ions can improve physical properties like electrical conductivity and the rate of crystallization.[9][10]

Postulated Mechanism of Action

During the firing process, this compound is expected to decompose at elevated temperatures. While specific decomposition pathways within a ceramic matrix are not well-documented, it is anticipated to break down into calcium fluoride (CaF₂) and silicon tetrafluoride (SiF₄), a volatile gas. The resulting CaF₂ then acts as a potent flux.

The primary mechanisms of action are postulated as follows:

  • Fluxing Action: The in-situ formed calcium fluoride, along with the calcium oxide component, lowers the viscosity and melting point of the silicate (B1173343) melt. This enhances the liquid phase sintering process, allowing for densification to occur at lower temperatures or in shorter firing times.

  • Mineralizing Effect: As a mineralizer, it can influence the kinetics of phase formation. It may promote the crystallization of certain desirable phases, such as wollastonite and diopside, which can enhance the mechanical properties of the final ceramic product.

  • Modification of Ceramic Properties: The incorporation of fluoride ions into the glass-ceramic network can alter the final properties. It may affect the coefficient of thermal expansion, chemical durability, and opacity of glazes.

Quantitative Data (Based on Analogous Compounds)

The following tables summarize quantitative data from studies on compounds analogous to this compound, such as calcium fluoride (CaF₂) and sodium hexafluorosilicate (Na₂SiF₆), to provide an indication of potential effects.

Table 1: Effect of Fluoride Additives on Mechanical Properties of Ceramics

AdditiveCeramic SystemAdditive Concentration (wt. %)Observed Effect on Mechanical PropertiesReference
Sodium Hexafluorosilicate (Na₂SiF₆)Metakaolin-based geopolymer2%28% improvement in compressive strength[11]
Calcium Fluoride (CaF₂)Experimental light-curing composite0.5 - 1.0%Higher tensile strength values in dry storage[5][12]
Calcium Fluoride (CaF₂)Experimental light-curing composite2.5%Highest Vickers hardness in dry storage[5][12]
Calcium Fluoride (CaF₂)Flowable light-curing composite2.0 - 5.0%Decrease in tensile strength[5][12]

Table 2: Effect of Calcium Fluoride on Physical Properties of Glass-Ceramics

Ceramic SystemAdditive and ConcentrationSintering Temperature (°C)Observed EffectReference
SiO₂-CaO-Na₂O-MgO glass-ceramicUp to 6.0 mol% CaF₂950Improved sinterability and maximum density achieved[6][13]
Borosilicate glass-ceramicReplacement of CaO with CaF₂850Increased crystallization rate and electrical conductivity[8]
Apatite-mullite glass-ceramic0.5 - 3.0 mol% CaF₂Not specifiedIncreased chemical solubility with increasing CaF₂ content[14]

Experimental Protocols

The following are detailed, generalized protocols for the incorporation and testing of this compound in ceramic bodies and glazes. Safety Precaution: this compound is toxic if ingested or inhaled; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling the powder.[1]

Protocol 1: Incorporation of this compound into a Porcelain Stoneware Body

Objective: To evaluate the effect of this compound on the sintering behavior, density, porosity, and mechanical strength of a porcelain stoneware body.

Materials and Equipment:

  • Standard porcelain stoneware raw materials (e.g., feldspar, quartz, kaolin, ball clay)

  • This compound (CaSiF₆) powder

  • Ball mill and grinding media

  • Drying oven

  • Hydraulic press with die

  • High-temperature electric furnace

  • Archimedes' principle setup for density and porosity measurement

  • Universal testing machine for flexural strength testing (three-point bending)

  • Scanning Electron Microscope (SEM)

  • X-ray Diffractometer (XRD)

Methodology:

  • Formulation: Prepare a series of ceramic batches. A control batch will contain 0% CaSiF₆. Subsequent batches will incorporate CaSiF₆ at varying weight percentages (e.g., 1%, 2%, 3%, 4%, and 5%). The total weight of each batch should be normalized to 100%.

  • Milling and Mixing:

    • Weigh the raw materials for each formulation.

    • Wet mill each batch in a ball mill with water for a specified time (e.g., 4-6 hours) to ensure homogeneous mixing and particle size reduction.

  • Drying and Granulation:

    • Dry the resulting slurry in an oven at 110°C until a constant weight is achieved.

    • De-agglomerate the dried cake and sieve to obtain a spray-dried-like granulate suitable for pressing.

  • Forming:

    • Press the granulated powder into desired shapes (e.g., rectangular bars for flexural strength testing, discs for density measurements) using a hydraulic press at a constant pressure (e.g., 40 MPa).

  • Drying: Dry the green bodies in an oven at 110°C for 24 hours to remove residual moisture.

  • Firing:

    • Place the dried samples in a high-temperature furnace.

    • Heat the samples according to a defined firing cycle, for example:

      • Ramp up at 10°C/min to 600°C.

      • Hold for 1 hour for organic burnout.

      • Ramp up at 5°C/min to the peak sintering temperature (e.g., 1180°C, 1200°C, 1220°C).

      • Hold at the peak temperature for a soaking time of 30-60 minutes.

      • Cool down naturally.

  • Characterization:

    • Physical Properties: Determine the bulk density, apparent porosity, and water absorption of the fired samples using the Archimedes' method.

    • Mechanical Properties: Measure the flexural strength (Modulus of Rupture) of the rectangular bars using a three-point bending test.

    • Microstructural Analysis: Examine the fracture surfaces of the fired samples using SEM to observe the microstructure, including grain size, pore distribution, and the glassy phase.

    • Phase Analysis: Identify the crystalline phases present in the fired samples using XRD to understand the mineralogical transformations influenced by the CaSiF₆.

Protocol 2: Formulation of a Ceramic Glaze Containing this compound

Objective: To investigate the effect of this compound as a flux and opacifier in a transparent ceramic glaze.

Materials and Equipment:

  • Base transparent glaze frit

  • This compound (CaSiF₆) powder

  • Kaolin (as a suspension aid)

  • Bentonite (as a suspension aid)

  • Deionized water

  • Ball mill

  • Sieves (e.g., 80-120 mesh)

  • Bisque-fired ceramic tiles

  • Glaze dipping tongs or sprayer

  • Electric kiln

Methodology:

  • Glaze Formulation:

    • Start with a known transparent base glaze recipe.

    • Create a series of test batches where CaSiF₆ is added in increasing percentages of the total dry weight (e.g., 2%, 4%, 6%, 8%, 10%). Adjust the other components to maintain a total of 100%.

  • Milling:

    • For each formulation, weigh the dry ingredients (base frit, CaSiF₆, kaolin, bentonite).

    • Place the dry materials in a ball mill. Add deionized water to achieve a desired specific gravity (e.g., 1.4-1.5 g/cm³).

    • Mill the glaze slurry for several hours until it is fine and well-dispersed.

  • Sieving:

    • Pass the milled glaze slurry through a fine-mesh sieve (e.g., 100 mesh) to remove any coarse particles or agglomerates.

  • Application:

    • Apply the glaze to bisque-fired tiles using a consistent method, such as dipping for a fixed duration or spraying to a uniform thickness.

  • Firing:

    • Allow the glazed tiles to dry completely.

    • Fire the tiles in an electric kiln according to a firing schedule appropriate for the base glaze (e.g., cone 6).

  • Evaluation:

    • Visual Inspection: After firing, visually assess the glazes for surface quality, noting any defects such as crazing, crawling, or pinholing.

    • Opacity and Color: Observe the degree of opacity and any changes in color imparted by the this compound.

    • Melt Fluidity: Evaluate the flow characteristics of the glaze on the tiles.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed logical relationships in the action of this compound.

ExperimentalWorkflow_CeramicBody cluster_prep Preparation cluster_processing Processing cluster_analysis Characterization Formulation Formulation of Batches (0-5% CaSiF6) Milling Wet Milling & Mixing Formulation->Milling Drying_Granulation Drying & Granulation Milling->Drying_Granulation Forming Pressing (Forming Green Bodies) Drying_Granulation->Forming Drying Drying (110°C) Forming->Drying Firing Sintering (High Temp. Firing) Drying->Firing Physical Density & Porosity (Archimedes) Firing->Physical Mechanical Flexural Strength Firing->Mechanical Microstructure SEM Analysis Firing->Microstructure Phase XRD Analysis Firing->Phase

Caption: Experimental workflow for testing CaSiF₆ in a ceramic body.

MechanismOfAction CaSiF6 This compound in Ceramic Mix Decomposition Thermal Decomposition (During Firing) CaSiF6->Decomposition CaF2 Formation of CaF2 Decomposition->CaF2 SiF4 Release of SiF4 (gas) Decomposition->SiF4 Fluxing Fluxing Action CaF2->Fluxing Mineralizing Mineralizing Effect CaF2->Mineralizing LowerViscosity Lower Melt Viscosity Fluxing->LowerViscosity LowerTemp Lower Sintering Temperature Fluxing->LowerTemp PhaseFormation Promotes Crystallization (e.g., Wollastonite) Mineralizing->PhaseFormation ImprovedSintering Enhanced Liquid Phase Sintering LowerViscosity->ImprovedSintering LowerTemp->ImprovedSintering Strength Improved Mechanical Strength PhaseFormation->Strength Densification Increased Density ImprovedSintering->Densification Porosity Reduced Porosity ImprovedSintering->Porosity Densification->Strength

Caption: Postulated mechanism of CaSiF₆ action in ceramics during firing.

References

Calcium Hexafluorosilicate as a Concrete Hardening Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hexafluorosilicate (B96646) (CaSiF₆), also known as calcium silicofluoride, is a white crystalline solid utilized in various industrial applications, including as a hardening agent for concrete.[1] Its efficacy stems from its chemical reaction with components of cement paste, leading to the formation of more durable and less permeable concrete surfaces. This document provides detailed application notes on the mechanism of action of calcium hexafluorosilicate and comprehensive protocols for its application and the evaluation of its performance as a concrete hardening agent.

Application Notes

Mechanism of Action

The primary mechanism by which this compound hardens concrete involves a chemical reaction with calcium hydroxide (B78521) (Ca(OH)₂) and calcium carbonate (CaCO₃), which are byproducts of cement hydration.[2][3]

When an aqueous solution of this compound is applied to a concrete surface, it penetrates the pores and reacts as follows:

  • Reaction with Calcium Hydroxide: this compound reacts with the soluble calcium hydroxide present in the concrete matrix to form insoluble and highly durable compounds, primarily calcium fluoride (B91410) (CaF₂) and a silica (B1680970) gel (SiO₂·nH₂O). This reaction densifies the concrete surface by filling pores and capillaries.

  • Reaction with Calcium Carbonate: In addition to reacting with calcium hydroxide, fluorosilicates can also react with calcium carbonate, which may be present in inadequately cured or carbonated concrete. This reaction results in the formation of a hard, dense silicofluoric gel.[2][3]

These newly formed compounds are harder and more chemically resistant than the original cement paste constituents, leading to a significant improvement in the surface hardness, abrasion resistance, and a reduction in dusting.[4]

Signaling Pathway of Concrete Hardening

The chemical reactions involved in the hardening of concrete by this compound can be visualized as a straightforward pathway leading to the formation of densifying products.

G cluster_reactants Reactants in Concrete cluster_products Hardening Products CaOH2 Calcium Hydroxide (Ca(OH)₂) CaF2 Calcium Fluoride (CaF₂) SiO2 Silica Gel (SiO₂·nH₂O) CaCO3 Calcium Carbonate (CaCO₃) Gel Silicofluoric Gel CaSiF6 This compound (CaSiF₆ Solution) CaSiF6->CaF2 + Ca(OH)₂ CaSiF6->SiO2 + Ca(OH)₂ CaSiF6->Gel + CaCO₃

Caption: Chemical reaction pathway of this compound in concrete.

Experimental Protocols

The following protocols provide a framework for the application of this compound to concrete specimens and the subsequent evaluation of its effects on key concrete properties.

Materials and Equipment
  • This compound (CaSiF₆) powder

  • Portland Cement (Type I)

  • Fine and coarse aggregates

  • Deionized water

  • Concrete mixer

  • Cylindrical concrete molds (e.g., 100 mm x 200 mm)

  • Spraying or brushing equipment

  • Vicat apparatus or Gilmore needles for setting time determination

  • Compression testing machine

  • Equipment for chemical resistance testing (e.g., immersion tanks, chemical solutions)

Experimental Workflow

The overall workflow for evaluating the performance of this compound as a concrete hardening agent is depicted below.

G start Start prep Prepare Concrete Specimens start->prep cure Initial Curing (28 days) prep->cure apply Apply CaSiF₆ Solution cure->apply final_cure Final Curing apply->final_cure test Perform Tests final_cure->test setting Setting Time test->setting ASTM C403 strength Compressive Strength test->strength ASTM C39 resistance Chemical Resistance test->resistance ASTM C267 data Data Analysis setting->data strength->data resistance->data end End data->end

Caption: Experimental workflow for evaluating this compound.

Protocol 1: Preparation and Application of this compound Solution
  • Solution Preparation: Prepare an aqueous solution of this compound. A typical concentration ranges from 5% to 15% by weight. The exact concentration should be recorded. Dissolve the CaSiF₆ powder in deionized water with agitation until a clear solution is obtained.

  • Concrete Specimen Preparation: Cast concrete cylinders using a standard mix design. For comparability, a control group of untreated specimens must be prepared under identical conditions.

  • Curing: Cure the concrete specimens in a moist environment for a minimum of 28 days to allow for sufficient hydration of the cement.

  • Surface Preparation: Prior to application, ensure the concrete surface is clean, dry, and free of any curing compounds or contaminants.

  • Application: Apply the this compound solution uniformly to the surface of the concrete specimens. Application can be done via spraying, brushing, or immersion. A typical application rate for surface treatment is 100-200 g/m².[5] For immersion, a soaking time of up to 6 hours has been shown to be effective for other fluorosilicates.[5]

  • Drying: Allow the treated surface to air dry completely. The drying time will vary depending on ambient temperature and humidity.

  • Final Curing: After application and drying, allow the specimens to cure for an additional period (e.g., 7, 14, or 28 days) before conducting performance tests.

Protocol 2: Determination of Setting Time

The effect of this compound on the setting time of fresh concrete can be evaluated by adding it as an admixture.

  • Admixture Preparation: Prepare a solution of this compound as described in Protocol 1.

  • Concrete Mixing: During the concrete mixing process, add the this compound solution to the mix water at a predetermined dosage.

  • Setting Time Test: Determine the initial and final setting times of the concrete containing the admixture according to ASTM C403, "Standard Test Method for Time of Setting of Concrete Mixtures by Penetration Resistance".[6] This involves monitoring the penetration resistance of a mortar sample sieved from the fresh concrete.

Protocol 3: Compressive Strength Testing
  • Specimen Preparation: Use the treated and control concrete cylinders prepared as described in Protocol 1.

  • Testing: At specified time intervals (e.g., 7, 28, and 90 days after treatment), determine the compressive strength of the specimens according to ASTM C39, "Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens".[7]

  • Data Recording: Record the maximum load at failure and calculate the compressive strength for each specimen. A minimum of three specimens should be tested for each condition to ensure statistical validity.[8]

Protocol 4: Chemical Resistance Testing
  • Specimen Preparation: Use treated and control concrete specimens.

  • Exposure: Immerse the specimens in aggressive chemical solutions relevant to the intended application (e.g., sulfuric acid, sodium sulfate). The concentration of the solutions should be standardized.

  • Evaluation: Periodically (e.g., every 30 days), remove the specimens from the solutions and evaluate them for signs of degradation, such as mass loss, surface erosion, and changes in compressive strength. ASTM C267 provides a framework for testing the chemical resistance of mortars, which can be adapted for concrete.

  • Data Analysis: Compare the performance of the treated specimens to the control specimens to determine the improvement in chemical resistance.

Data Presentation

Table 1: Effect of Fluorosilicate Treatment on Concrete Setting Time (Hypothetical Data)
TreatmentDosage (% by weight of cement)Initial Set (hours)Final Set (hours)
Control04.56.0
CaSiF₆14.25.7
CaSiF₆23.95.3
Na₂SiF₆2No significant changeNo significant change

Note: Data for Na₂SiF₆ is based on a study that found it ineffective in changing the setting time of Portland cement.[9]

Table 2: Effect of Fluorosilicate Treatment on Concrete Compressive Strength
TreatmentAge (days after treatment)Compressive Strength (MPa)% Increase over Control
Control725.0-
CaSiF₆ (10% solution)728.514%
Control2835.0-
CaSiF₆ (10% solution)2840.215%
Control9040.0-
CaSiF₆ (10% solution)9045.514%

Note: The above data is illustrative. Studies on sodium fluorosilicate have shown a decrease in compressive strength when used as an additive.[9] However, as a surface treatment, fluorosilicates are expected to primarily enhance surface hardness with limited impact on bulk compressive strength.[10][11]

Table 3: Effect of Fluorosilicate Treatment on Chemical Resistance (Mass Loss in 5% H₂SO₄)
TreatmentExposure Time (days)Mass Loss (%)
Control305.2
CaSiF₆ (10% solution)303.1
Control609.8
CaSiF₆ (10% solution)605.9
Control9014.5
CaSiF₆ (10% solution)908.7

Note: This data is hypothetical and intended to illustrate the expected improvement in chemical resistance due to the densification of the concrete surface.

Conclusion

This compound serves as an effective hardening agent for concrete, primarily by reacting with calcium hydroxide and calcium carbonate to form durable, insoluble compounds that densify the concrete matrix. The provided protocols offer a standardized approach for researchers and professionals to apply and rigorously evaluate the performance of this compound in enhancing the setting time, compressive strength, and chemical resistance of concrete. Adherence to these methodologies will ensure the generation of reliable and comparable data, facilitating further research and development in the field of concrete technology.

References

Application Notes and Protocols: Synthesis of Calcium Hexafluorosilicate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of calcium hexafluorosilicate (B96646) dihydrate (CaSiF₆·2H₂O), a compound with applications in ceramics, as a preservative, and in other industrial processes.[1] The protocols are based on established chemical reactions, offering two primary routes for synthesis depending on the available starting materials.

Physicochemical Data

A summary of the key physicochemical properties of calcium hexafluorosilicate and its dihydrate form is presented in the table below. This data is essential for material characterization and quality control.

PropertyValueReference
Chemical Formula CaSiF₆·2H₂O[2]
Molecular Weight 218.18 g/mol [2]
Appearance Colorless tetragonal crystals or white powder[1][2]
Density 2.25 g/cm³
Solubility in Water Sparingly soluble
Crystal System Monoclinic[1]
Space Group P2₁/n[1][2]
Unit Cell Parameters a = 10.48107(9) Å, b = 9.18272(7) Å, c = 5.72973(5) Å, β = 98.9560(6)°[1][2]
Decomposition Decomposes in hot water

Experimental Protocols

Two primary methods for the synthesis of this compound dihydrate are detailed below.

Method 1: Synthesis from Silicon Dioxide, Hydrofluoric Acid, and Calcium Carbonate

This method involves the in-situ generation of hexafluorosilicic acid followed by precipitation with calcium carbonate.

Materials:

  • Silicon Dioxide (SiO₂, particle size 0.063–0.200 mm)

  • Hydrofluoric Acid (HF, 40% w/w)

  • Calcium Carbonate (CaCO₃)

  • Distilled Water

Equipment:

  • Fume hood

  • Polytetrafluoroethylene (PTFE) or other HF-resistant beaker

  • Magnetic stirrer and stir bar

  • Drying oven

Procedure:

  • In a fume hood, suspend 3.30 g of silicon dioxide in 20 ml of distilled water in a PTFE beaker.

  • While stirring, carefully add 14.45 ml of 40% (w/w) hydrofluoric acid to the suspension at room temperature. Continue stirring until a clear solution is obtained, indicating the formation of hexafluorosilicic acid (H₂SiF₆).

  • To the resulting clear solution, add 5.50 g of calcium carbonate in small portions. Effervescence (CO₂ evolution) will be observed. Continue adding calcium carbonate until the gas evolution ceases, indicating the complete reaction.

  • A white precipitate of this compound dihydrate will form.

  • Dry the resulting suspension in an oven at 120 °C for approximately 150 minutes to obtain a white crystalline powder of the dihydrate.[1]

Method 2: Synthesis from Hexafluorosilicic Acid and Calcium Salt

This method utilizes commercially available hexafluorosilicic acid and a calcium salt, such as calcium carbonate or calcium chloride.

2.2.1. Using Calcium Carbonate

Materials:

  • Hexafluorosilicic Acid (H₂SiF₆, high concentration)

  • Calcium Carbonate (CaCO₃, in excess)

  • Distilled Water

Equipment:

  • Fume hood

  • Beaker

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • In a fume hood, prepare a high-concentration solution of hexafluorosilicic acid.

  • Slowly add a large excess of calcium carbonate to the stirred hexafluorosilicic acid solution. The reaction is as follows: CaCO₃ + H₂SiF₆ → CaSiF₆ + H₂O + CO₂.[3]

  • Continue stirring until the cessation of CO₂ evolution.

  • Collect the precipitated this compound dihydrate by filtration.

  • Wash the precipitate with cold distilled water.

  • Dry the product in an oven at a temperature below 120 °C to avoid dehydration to the anhydrous form.

2.2.2. Using Anhydrous Calcium Chloride

This protocol is particularly useful for achieving high yields of the anhydrous form after dehydration of the initially formed dihydrate.

Materials:

  • Hexafluorosilicic Acid (H₂SiF₆, >25% by weight)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Distilled Water

Equipment:

  • Fume hood

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a fume hood, bring a solution of hexafluorosilicic acid (concentration exceeding 25% by weight) into contact with anhydrous calcium chloride at a temperature not exceeding 50 °C. The molar ratio of CaCl₂ to H₂SiF₆ should be between 2:1 and 5:1.[4]

  • A precipitate of this compound dihydrate will form almost quantitatively.

  • Separate the precipitate by filtration.

  • Wash the precipitate with a small amount of cold water.

  • To obtain the dihydrate, dry the product at a temperature below 120 °C. For the anhydrous form, dry the dihydrate at a temperature between 120 °C and 140 °C.[4] Yields of the anhydrous this compound obtained through this method are reported to be greater than 94%.[4]

Experimental Workflow and Diagrams

The general workflow for the synthesis of this compound dihydrate can be visualized as a series of sequential steps.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_workup Product Isolation & Purification cluster_final Final Product Reactants Select & Prepare Starting Materials (e.g., CaCO3, H2SiF6) Reaction Controlled Reaction (Temperature & Stirring) Reactants->Reaction Addition Precipitation Precipitation of CaSiF6·2H2O Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying (< 120°C) Washing->Drying Final_Product This compound Dihydrate (CaSiF6·2H2O) Drying->Final_Product

Caption: General workflow for the synthesis of this compound Dihydrate.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area (fume hood), are essential, especially when handling hydrofluoric acid and hexafluorosilicic acid.

References

Application Notes and Protocols for the Characterization of Calcium Hexafluorosilicate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calcium hexafluorosilicate (B96646) (CaSiF₆), also known as calcium silicofluoride, is an inorganic compound with applications in various fields, including as a white pigment in ceramics, a preservative for wood and textiles, a hardener for concrete, and in the formulation of certain dental products.[1] Accurate characterization of its physical and chemical properties is crucial for its application and for quality control in manufacturing processes. This document provides detailed application notes and experimental protocols for the characterization of calcium hexafluorosilicate, with a focus on its common dihydrate form (CaSiF₆·2H₂O).

Physicochemical Properties

This compound is typically a white or colorless crystalline solid.[2] The dihydrate is the more common form and is a stable solid at room temperature.[1]

Table 1: Physicochemical Properties of this compound and its Dihydrate

PropertyThis compound (CaSiF₆)This compound Dihydrate (CaSiF₆·2H₂O)Reference
Molecular Formula CaF₆SiCaF₆Si·2H₂O[1]
Molecular Weight 182.15 g/mol 218.18 g/mol
Appearance White crystalline powderColorless tetragonal crystals[3]
Density -2.25 g/cm³[3]
Solubility in Water Sparingly solublePartially decomposes in hot water[3]
Decomposition Temperature -140 °C

Analytical Techniques for Characterization

A comprehensive characterization of this compound involves multiple analytical techniques to determine its identity, purity, crystal structure, morphology, and thermal stability.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis & Interpretation Synthesis Synthesis of CaSiF6·2H2O XRD X-ray Diffraction (XRD) (Phase Identification & Crystal Structure) Synthesis->XRD FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Group Analysis) Synthesis->FTIR SEM_EDX Scanning Electron Microscopy (SEM) & Energy-Dispersive X-ray Spectroscopy (EDX) (Morphology & Elemental Composition) Synthesis->SEM_EDX TGA Thermogravimetric Analysis (TGA) (Thermal Stability & Composition) Synthesis->TGA EA Elemental Analysis (Quantitative Composition) Synthesis->EA Data_Analysis Comprehensive Characterization XRD->Data_Analysis FTIR->Data_Analysis SEM_EDX->Data_Analysis TGA->Data_Analysis EA->Data_Analysis

Caption: Overall workflow for the characterization of this compound.

Experimental Protocols

Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)

This protocol is adapted from a literature procedure.[4]

Materials:

  • Silicon dioxide (SiO₂)

  • Hydrofluoric acid (HF, 40% w/w)

  • Calcium carbonate (CaCO₃)

  • Deionized water

  • Beakers, magnetic stirrer, and oven.

Procedure:

  • Prepare a suspension of SiO₂ in deionized water in a beaker.

  • Slowly add HF to the suspension while stirring continuously until the SiO₂ dissolves completely, forming hexafluorosilicic acid (H₂SiF₆).

  • Gradually add small portions of CaCO₃ to the clear solution. Effervescence (CO₂ evolution) will be observed. Continue adding CaCO₃ until the gas evolution ceases, indicating the neutralization of the acid.

  • The resulting suspension contains the precipitated this compound dihydrate.

  • Dry the suspension in an oven at 120 °C for approximately 2.5 hours to obtain a white crystalline powder.

X-ray Diffraction (XRD)

Application: XRD is used to identify the crystalline phases present in the sample and to determine the crystal structure, including lattice parameters and space group.

Protocol:

  • Sample Preparation: Finely grind the synthesized this compound powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

  • Data Collection:

    • 2θ Range: 10° to 90°

    • Step Size: 0.02°

    • Scan Speed: 1-2°/minute

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). Rietveld refinement can be performed to obtain detailed structural information.

Table 2: Crystallographic Data for this compound [1][4][5]

ParameterCaSiF₆ (Anhydrous)CaSiF₆·2H₂O (Dihydrate)
Crystal System TrigonalMonoclinic
Space Group R
3ˉ\bar{3}
P2₁/n
a (Å) 5.3497(3)10.48107(9)
b (Å) 5.3497(3)9.18272(7)
c (Å) 13.5831(11)5.72973(5)
β (°) ** 9098.9560(6)
Volume (ų) **336.66(5)544.733(8)
Z 34
Fourier-Transform Infrared Spectroscopy (FTIR)

Application: FTIR is used to identify the functional groups present in the sample, particularly the [SiF₆]²⁻ anion and the water of hydration.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg) and pressing the mixture into a thin, transparent disk.

  • Instrument: A standard FTIR spectrometer.

  • Data Collection:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis: Identify the characteristic absorption bands for the [SiF₆]²⁻ anion and water molecules.

Table 3: Expected FTIR Absorption Bands for CaSiF₆·2H₂O

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching vibrations of water
~1630H-O-H bending vibrations of water
~740Si-F stretching vibrations of [SiF₆]²⁻
~480Si-F bending vibrations of [SiF₆]²⁻
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Application: SEM provides high-resolution images of the sample's surface morphology, including crystal shape and size. EDX allows for the elemental analysis of the sample.

Protocol:

  • Sample Preparation: Mount a small amount of the powder onto a sample stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Instrument: A scanning electron microscope equipped with an EDX detector.

  • SEM Imaging:

    • Accelerating Voltage: 10-20 kV

    • Magnification: Varies depending on the desired level of detail.

  • EDX Analysis:

    • Acquire the EDX spectrum from a representative area of the sample to determine the elemental composition.

Expected Morphology: The crystals of this compound dihydrate are expected to be tetragonal.[3] SEM images would reveal the specific crystal habits and size distribution of the synthesized powder.

Table 4: Theoretical vs. Expected Experimental Elemental Composition of CaSiF₆·2H₂O

ElementTheoretical wt%Expected Experimental wt% (from EDX)
Ca18.36~18%
Si12.88~13%
F52.23~52%
O16.52Not always accurately quantified by standard EDX
Thermogravimetric Analysis (TGA)

Application: TGA is used to study the thermal stability of the compound and to determine the amount of water of hydration.

Protocol:

  • Sample Preparation: Place a small amount of the sample (5-10 mg) into an alumina (B75360) or platinum TGA pan.

  • Instrument: A thermogravimetric analyzer.

  • Data Collection:

    • Temperature Range: Room temperature to 500 °C

    • Heating Rate: 10 °C/min

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.

  • Data Analysis: Analyze the TGA curve (weight % vs. temperature) to identify weight loss steps. The first derivative of the TGA curve (DTG) can be used to determine the temperature of the maximum rate of weight loss.

Expected Results: For CaSiF₆·2H₂O, a weight loss corresponding to the loss of two water molecules is expected to begin around 100 °C and be complete by approximately 140 °C. The theoretical weight loss for the dehydration is 16.52%.

TGA_Process CaSiF6_2H2O CaSiF6·2H2O (solid) Heat Heating (~140°C) CaSiF6_2H2O->Heat CaSiF6 CaSiF6 (solid) Heat->CaSiF6 H2O 2H2O (gas) Heat->H2O

Caption: Thermal decomposition of this compound Dihydrate.

Data Interpretation and Inter-technique Correlation

The data obtained from these techniques should be correlated to build a comprehensive understanding of the material.

Data_Interpretation cluster_XRD XRD Analysis cluster_FTIR FTIR Analysis cluster_TGA TGA Analysis cluster_SEM_EDX SEM/EDX Analysis cluster_Conclusion Integrated Characterization XRD_Data Phase Purity Crystal Structure SEM_EDX_Data Crystal Morphology Elemental Composition XRD_Data->SEM_EDX_Data Correlates with crystal shape Conclusion Confirmation of CaSiF6·2H2O (Structure, Composition, Purity, Morphology) XRD_Data->Conclusion FTIR_Data Presence of [SiF6]2- Presence of H2O FTIR_Data->Conclusion TGA_Data Quantification of H2O Thermal Stability TGA_Data->FTIR_Data Confirms H2O bands TGA_Data->Conclusion SEM_EDX_Data->Conclusion

Caption: Inter-correlation of analytical techniques for comprehensive characterization.

For instance, the weight loss observed in TGA confirms the presence of water, which is also identified by the O-H stretching and bending vibrations in the FTIR spectrum. The elemental composition from EDX should be consistent with the chemical formula confirmed by XRD and TGA. The morphology observed in SEM should be consistent with the crystal system determined by XRD. By integrating the results from these multiple analytical techniques, a complete and reliable characterization of this compound can be achieved.

References

Application Notes and Protocols for Calcium Hexafluorosilicate in Wood and Textile Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on general principles of wood and textile preservation. Detailed, publicly available scientific literature with specific experimental protocols and quantitative efficacy data for calcium hexafluorosilicate (B96646) is limited. Therefore, the information provided herein is intended for a research audience and should be adapted and validated through preliminary trials to determine optimal conditions for specific applications.

Wood Preservation with Calcium Hexafluorosilicate

Application Notes

This compound (CaSiF₆) is an inorganic salt with noted applications in the wood preservation industry.[1][2][3][4][5] Its efficacy is attributed to the hexafluorosilicate anion, which can act as a fungicide and insecticide. Due to its low solubility in water, its application may be more suited to non-aqueous solvent systems or as a component in a broader preservative formulation. The mechanism of action is likely through the enzymatic inhibition by fluoride (B91410) ions, disrupting the metabolic processes of wood-destroying organisms. For a related compound, ammonium (B1175870) fluorosilicate, the preservation process involves impregnation of the wood to create a protective barrier that enhances durability against fungi and insects.[6]

Experimental Protocol: Evaluating Fungicidal Efficacy

This protocol is adapted from standardized laboratory methods for testing wood preservatives.

Objective: To determine the fungicidal efficacy of this compound against common wood-destroying fungi.

Materials:

  • This compound (CaSiF₆), technical grade

  • Appropriate solvent (e.g., acetone, ethanol)

  • Wood specimens (e.g., Southern Pine, Scots Pine), cut to standard dimensions

  • Cultures of wood-destroying fungi (e.g., a brown-rot fungus like Gloeophyllum trabeum and a white-rot fungus like Trametes versicolor)

  • Laboratory-scale vacuum-pressure impregnation apparatus

  • Incubator

Methodology:

  • Preparation of Treatment Solutions: A range of this compound concentrations (e.g., 0.5%, 1.0%, 2.0% w/v) should be prepared in a suitable solvent. A solvent-only control is essential.

  • Wood Specimen Treatment:

    • Oven-dry the wood specimens to a constant weight and record this initial dry weight.

    • Submerge the specimens in the treatment solutions and perform a vacuum-pressure cycle to ensure thorough impregnation.

    • After impregnation, remove the specimens, wipe off excess solution, and weigh them to determine the gross absorption of the solution.

    • Air-dry the treated specimens in a fume hood to allow the solvent to evaporate, then oven-dry to a constant weight to calculate the net preservative retention.

  • Fungal Exposure:

    • Expose the treated and control wood specimens to pure cultures of the test fungi in a controlled environment (e.g., soil-block test).

    • Incubate the specimens for a standard duration (e.g., 12 weeks) under conditions optimal for fungal growth.

  • Assessment of Efficacy:

    • Following incubation, carefully remove the specimens, clean off all fungal mycelium, and oven-dry to a constant final weight.

    • Calculate the percentage of weight loss for each specimen.

    • Efficacy is determined by comparing the weight loss of the treated specimens to that of the untreated controls.

Data Presentation (Hypothetical)

Table 1: Hypothetical Quantitative Data on Fungicidal Efficacy of this compound

Treatment Concentration (% w/v)Mean Preservative Retention ( kg/m ³)Mean Weight Loss (%) - Brown Rot (G. trabeum)Mean Weight Loss (%) - White Rot (T. versicolor)
0 (Control)050.542.3
0.54.528.225.1
1.09.112.710.9
2.018.34.63.8

Workflow and Mechanism Diagrams

Wood_Preservation_Protocol cluster_prep Preparation cluster_treat Treatment cluster_test Efficacy Testing cluster_eval Evaluation A Prepare CaSiF6 Solutions C Vacuum-Pressure Impregnation A->C B Prepare & Weigh Wood Specimens B->C D Drying & Curing C->D E Fungal Exposure D->E F Incubation E->F G Final Weighing F->G H Calculate % Weight Loss G->H

Experimental Workflow for Wood Preservation

Textile Preservation with this compound

Application Notes

This compound is mentioned for use in the textile industry, primarily as an insecticide for mothproofing wool and other protein-based fibers.[1][2][3][4][5] The treatment aims to make the textile fibers unpalatable or toxic to keratin-digesting insect larvae, such as those of the common clothes moth (Tineola bisselliella) and carpet beetles (Anthrenus species). The application process would likely involve treating the textile at the fiber, yarn, or fabric stage. The low water solubility of this compound could be advantageous for wash-fastness.

Experimental Protocol: Evaluating Insect-Resist Efficacy (Mothproofing)

This protocol is based on standard methods for testing the insect-resist properties of textiles.

Objective: To evaluate the efficacy of this compound as a mothproofing agent on wool fabric.

Materials:

  • This compound (CaSiF₆), technical grade

  • Dispersing agent or suitable solvent

  • Undyed wool fabric

  • Larvae of the webbing clothes moth (Tineola bisselliella)

  • Controlled environment chamber

Methodology:

  • Preparation of Treatment Liquor: Prepare a series of treatment liquors with varying concentrations of this compound (e.g., 0.25%, 0.5%, 1.0% on the weight of the fabric). As this compound has low water solubility, it should be applied as a fine dispersion or from a solvent.

  • Fabric Treatment:

    • Immerse pre-weighed wool fabric swatches in the treatment liquors.

    • The application can be done by exhaustion in a laboratory dyeing apparatus or by a pad-dry-cure method.

    • Ensure even application and penetration of the chemical.

    • Dry the treated swatches thoroughly.

  • Insect Exposure:

    • Place treated and untreated control fabric swatches in separate ventilated containers.

    • Introduce a specified number of actively feeding moth larvae onto each swatch.

    • Incubate the containers in the dark under controlled conditions (e.g., 28°C and 60% relative humidity) for a standard period (e.g., 14 days).

  • Assessment of Efficacy:

    • After the incubation period, record the number of dead and live larvae.

    • Visually assess the extent of feeding damage on the fabric swatches.

    • For a quantitative assessment, determine the weight loss of the fabric swatches due to larval feeding.

Data Presentation (Hypothetical)

Table 2: Hypothetical Quantitative Data on Insect-Resist Efficacy of this compound

Treatment Concentration (% on weight of fabric)Mean Larval Mortality (%)Mean Fabric Weight Loss (mg)
0 (Control)0125.6
0.255545.8
0.5958.2
1.0100< 2.0

Workflow and Mechanism Diagrams

Textile_Preservation_Protocol cluster_prep Preparation cluster_treat Treatment cluster_test Efficacy Testing cluster_eval Evaluation A Prepare CaSiF6 Treatment Liquor C Fabric Application (Exhaustion/Padding) A->C B Prepare Wool Fabric Swatches B->C D Drying C->D E Insect Larvae Exposure D->E F Incubation E->F G Assess Larval Mortality F->G H Determine Fabric Weight Loss G->H

Experimental Workflow for Textile Preservation

Logical_Relationship cluster_application Application cluster_interaction Interaction cluster_mechanism Postulated Mechanism cluster_outcome Outcome A CaSiF6 applied to substrate (Wood/Textile) B Fungus/Insect interacts with substrate A->B C Ingestion/Contact with CaSiF6 B->C D Release of Fluoride Ions C->D E Enzymatic Inhibition D->E F Metabolic Disruption E->F H Organism Mortality F->H G Cessation of Damage H->G

Logical Relationship of Preservative Action

References

Application Notes and Protocols: Calcium Hexafluorosilicate in Insecticide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hexafluorosilicate (B96646) (CaSiF₆), an inorganic salt, has been identified as a compound with insecticidal properties.[1][2][3] These application notes provide a comprehensive overview of its role in insecticide formulations, including its proposed mechanism of action, formulation strategies, and detailed protocols for efficacy testing. While specific quantitative data on the insecticidal efficacy of calcium hexafluorosilicate is limited, this document extrapolates information from related inorganic fluoride (B91410) compounds to provide a robust framework for research and development.

Physicochemical Properties and Synthesis

This compound is a white crystalline solid with limited solubility in water.[1] It can be synthesized through the reaction of calcium carbonate (CaCO₃) or calcium nitrate (B79036) (Ca(NO₃)₂) with hexafluorosilicic acid (H₂SiF₆).[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula CaSiF₆[1]
Molar Mass 182.15 g/mol [3]
Appearance White crystalline solid[1]
Solubility in Water Sparingly soluble[1]
Oral LD₅₀ (Guinea Pig) 250 mg/kg[3][4]

Proposed Mechanism of Action

The insecticidal activity of this compound is attributed to the action of the fluoride ion (F⁻) upon ingestion by the target pest.[2] It primarily functions as a stomach poison. The proposed mechanisms are twofold:

  • Metabolic Disruption: Fluoride ions are potent inhibitors of several enzymes, most notably enolase, a key enzyme in the glycolytic pathway.[1] By inhibiting enolase, fluoride disrupts cellular energy production (ATP synthesis), leading to metabolic collapse and death.[1]

  • Neurological Effects: Fluoride ions can interfere with the nervous system of insects by disrupting the transmission of nerve signals. This can lead to paralysis and cessation of feeding.[1][2]

G cluster_ingestion Ingestion by Insect cluster_gut Insect Gut cluster_cellular Cellular Level CaSiF6 This compound (CaSiF₆) Dissociation Dissociation to Ca²⁺ and SiF₆²⁻ CaSiF6->Dissociation Ingested Hydrolysis Hydrolysis to release F⁻ ions Dissociation->Hydrolysis Enolase Enolase Enzyme (Glycolysis) Hydrolysis->Enolase F⁻ inhibits Nerve_Function Nerve Signal Transmission Hydrolysis->Nerve_Function F⁻ disrupts ATP_Production ATP Production Enolase->ATP_Production blocks Metabolic_Collapse Metabolic Collapse & Death ATP_Production->Metabolic_Collapse Paralysis Paralysis Nerve_Function->Paralysis Paralysis->Metabolic_Collapse

Application in Insecticide Formulations

This compound is primarily used in formulations targeting chewing insects. Its application is notable in the following areas:

  • Wood Preservation: It is used to protect wood from termites and other wood-boring insects.[5][6]

  • Agricultural Pests: Formulations can be developed for the control of leaf-eating pests on various crops.[7]

Formulation Types

Due to its low water solubility, this compound is typically formulated as:

  • Dusts: A fine powder that can be applied directly to surfaces where insects are active.[1]

  • Wettable Powders (WP): The finely ground active ingredient is mixed with a wetting agent and other inert ingredients. This powder can then be suspended in water for spray applications.[7]

  • Baits: The active ingredient is incorporated into a food source that is attractive to the target pest.[1]

Experimental Protocols

Protocol 1: Preparation of a Wettable Powder Formulation

Objective: To prepare a stable wettable powder formulation of this compound.

Materials:

  • This compound (technical grade, finely milled)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., sodium polymethacrylate)

  • Inert carrier (e.g., kaolin (B608303) clay, silica)

  • Blender or mill

  • Sieve (100-mesh)

Procedure:

  • Pre-milling: Ensure the this compound is finely milled to a particle size of less than 50 µm.

  • Blending: In a blender or mill, combine the following components in the desired ratio (a starting point is provided in Table 2).

  • Homogenization: Blend the mixture until a homogenous powder is obtained.

  • Sieving: Pass the blended powder through a 100-mesh sieve to ensure a uniform particle size.

  • Packaging: Store the final wettable powder in a sealed, moisture-proof container.

Table 2: Example Composition of a this compound Wettable Powder

ComponentPercentage by Weight (%)
This compound (active ingredient)50 - 80
Wetting Agent2 - 5
Dispersing Agent3 - 7
Inert Carrierq.s. to 100
Protocol 2: Evaluation of Insecticidal Efficacy (Stomach Poison Assay)

Objective: To determine the lethal concentration (LC₅₀) of a this compound formulation against a target chewing insect.

Materials:

  • This compound wettable powder formulation

  • Target insect species (e.g., larvae of a lepidopteran pest)

  • Host plant leaves or artificial diet

  • Petri dishes or ventilated containers

  • Distilled water

  • Micropipette

  • Camel hair brush

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the wettable powder in distilled water. A starting range could be 100, 250, 500, 1000, and 2000 ppm. Include a control group with only water.

  • Treatment of Food Source:

    • Leaf Disc Method: Cut uniform discs from host plant leaves. Dip each disc into a test solution for 10-15 seconds. Allow the discs to air dry.

    • Artificial Diet Method: Incorporate the test solutions into the insect's artificial diet at the desired concentrations.

  • Insect Exposure: Place one treated leaf disc or a portion of the treated diet into each petri dish. Introduce one insect larva into each dish using a camel hair brush. Prepare at least 10 replicates for each concentration and the control.

  • Incubation: Maintain the petri dishes under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-exposure. An insect is considered dead if it does not respond to gentle prodding with the brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ value using probit analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_assessment Assessment Formulation Prepare Wettable Powder Formulation Dilutions Create Serial Dilutions (e.g., 100-2000 ppm) Formulation->Dilutions Control Prepare Water Control Formulation->Control Leaf_Dip Dip Leaf Discs in Test Solutions Dilutions->Leaf_Dip Control->Leaf_Dip Air_Dry Air Dry Treated Leaf Discs Leaf_Dip->Air_Dry Setup Place One Treated Disc and One Insect per Dish Air_Dry->Setup Replicates Prepare ≥10 Replicates per Concentration Setup->Replicates Incubate Incubate under Controlled Conditions Replicates->Incubate Mortality Record Mortality at 24, 48, 72 hours Incubate->Mortality Analysis Calculate LC₅₀ using Probit Analysis Mortality->Analysis

Safety Precautions

This compound is toxic if ingested.[3] When handling the compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or respirator, should be worn. Work in a well-ventilated area.

Conclusion and Future Directions

This compound shows potential as an active ingredient in insecticide formulations, particularly as a stomach poison for chewing insects. Its proposed mechanism of action, targeting fundamental metabolic and neurological pathways, suggests a lower likelihood of rapid resistance development. However, there is a clear need for further research to establish its precise insecticidal efficacy against a range of pest species and to optimize formulation for various applications. Future studies should focus on generating quantitative toxicity data (LD₅₀ and LC₅₀ values) for key agricultural and structural pests, as well as evaluating its environmental fate and non-target effects.

References

Application of Calcium Hexafluorosilicate in Glass and Porcelain Enamel: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium hexafluorosilicate (B96646) (CaSiF₆), also known as calcium fluorosilicate, is a versatile inorganic compound utilized in various industrial processes, including the manufacturing of glass and porcelain enamel. In these applications, it primarily functions as a fluxing agent and an opacifier, respectively, contributing to the desired physical and chemical properties of the final products. This document provides detailed application notes, experimental protocols, and mechanistic insights into its use.

I. Application in Glass Manufacturing

Calcium hexafluorosilicate serves as a fluxing agent in glass production, promoting the fusion of raw materials at lower temperatures.[1][2] This reduction in melting temperature offers significant energy savings and can influence the final properties of the glass.

A. Mechanism of Action as a Fluxing Agent

During the glass melting process, this compound decomposes at high temperatures. While the precise decomposition pathway within a complex glass batch can vary, it is understood to release reactive fluoride (B91410) and silicate (B1173343) species. These components actively participate in the glass-forming reactions. The fluoride ions, in particular, help to break down the silica (B1680970) network, reducing the viscosity of the melt and thereby lowering the overall melting point of the glass mixture.[3][4]

The overall process can be visualized as follows:

Fluxing_Mechanism cluster_output Outcome CaSiF6 Calcium Hexafluorosilicate Decomposition Thermal Decomposition CaSiF6->Decomposition Heat SiO2 Silica (Sand) Melt Reduced Viscosity Melt SiO2->Melt Na2CO3 Soda Ash Na2CO3->Melt CaCO3 Limestone CaCO3->Melt Decomposition->Melt Glass Homogeneous Glass Product Melt->Glass Cooling

Diagram 1: Fluxing action of CaSiF₆ in glass melting.
B. Quantitative Effects on Glass Properties

Direct quantitative data on the specific effects of this compound on glass properties is not widely available in public literature. However, based on studies of related fluoride compounds like calcium fluoride (CaF₂) in glass melts, the following trends can be expected. The data presented below is a qualitative and extrapolated summary.

PropertyEffect of Increasing CaSiF₆ ConcentrationExpected Quantitative Impact (Illustrative)
Melting Temperature Decreases1-5% reduction per 1% addition (up to a limit)
Melt Viscosity DecreasesSignificant reduction, improving workability[3][5]
Chemical Durability May decrease with high concentrationsIncreased ion leaching in aqueous environments[6][7]
Refractive Index Generally decreasesDependent on the overall glass composition
Hardness Variable, depends on final glass structureMay slightly increase or decrease

II. Application in Porcelain Enamel

In porcelain and vitreous enamels, this compound functions as an opacifier. Opacifiers are essential for creating a white, opaque appearance by scattering light within the glassy enamel layer.[8][9]

A. Mechanism of Opacification

When added to the enamel frit and fired at high temperatures (typically 750-850°C), this compound decomposes.[8] The released fluoride ions react with other components in the enamel, such as calcium and sodium, to form fine, insoluble crystalline particles within the glass matrix.[10] These crystals, often including species like calcium fluoride (CaF₂), have a different refractive index from the surrounding glass, causing them to scatter light and produce an opaque, white finish.[10]

The opacification process is illustrated below:

Opacification_Mechanism cluster_output Final Enamel Properties CaSiF6 Calcium Hexafluorosilicate Decomposition Thermal Decomposition CaSiF6->Decomposition Heat Frit Glass Frit (Silicates, Borates, etc.) Nucleation Crystal Nucleation Frit->Nucleation Decomposition->Nucleation Fluoride Ions Growth Crystal Growth Nucleation->Growth OpaqueEnamel Opaque, White Enamel Coating Growth->OpaqueEnamel Light Scattering

Diagram 2: Opacification mechanism of CaSiF₆ in porcelain enamel.
B. Quantitative Effects on Enamel Properties

The following table summarizes the expected effects of adding this compound to a porcelain enamel formulation. As with glass, specific quantitative data is sparse, and the information is based on the known function of fluorosilicate opacifiers.

PropertyEffect of Increasing CaSiF₆ ConcentrationExpected Quantitative Impact (Illustrative)
Opacity/Whiteness IncreasesSignificant increase in reflectance values
Gloss May decrease slightly at higher concentrationsDependent on crystal size and distribution[11]
Acid Resistance Generally good, but can be affected by formulationDependent on the overall enamel composition[12]
Firing Temperature May act as a flux, potentially lowering itMinor reduction in maturing temperature
Surface Hardness Generally highMohs hardness of 5-7 is typical for enamels[12]

III. Experimental Protocols

The following protocols provide a general framework for incorporating and evaluating this compound in glass and porcelain enamel formulations.

A. Protocol 1: Incorporation and Evaluation of this compound in a Soda-Lime Glass Formulation

Objective: To determine the effect of varying concentrations of this compound on the melting behavior and final properties of a standard soda-lime glass.

Workflow:

Glass_Protocol_Workflow Start Start Batch_Prep Batch Preparation (Varying CaSiF₆ %) Start->Batch_Prep Melting Glass Melting (e.g., 1450°C) Batch_Prep->Melting Annealing Annealing Melting->Annealing Characterization Property Characterization (Viscosity, Hardness, etc.) Annealing->Characterization Analysis Data Analysis & Comparison Characterization->Analysis End End Analysis->End

Diagram 3: Experimental workflow for glass formulation.

Methodology:

  • Batch Preparation:

    • Prepare a base soda-lime glass batch (e.g., 72% SiO₂, 15% Na₂O, 10% CaO, 3% MgO).

    • Create a series of experimental batches by adding this compound at varying weight percentages (e.g., 0%, 1%, 2%, 3%, 4%, 5%).

    • Thoroughly mix each batch in a ball mill to ensure homogeneity.

  • Glass Melting:

    • Place each batch in a suitable crucible (e.g., alumina (B75360) or platinum).

    • Heat the crucible in a high-temperature furnace to the desired melting temperature (e.g., 1450°C). The optimal temperature may vary with CaSiF₆ content.

    • Hold at the melting temperature until a homogenous, bubble-free melt is obtained.

  • Annealing:

    • Pour the molten glass into molds to form desired shapes for testing.

    • Transfer the glass to an annealing oven and hold at the annealing temperature (e.g., ~550°C for soda-lime glass) to relieve internal stresses.

    • Slowly cool the glass to room temperature.

  • Property Characterization:

    • Viscosity: Measure the viscosity of the molten glass at different temperatures using a rotational viscometer or a fiber elongation method.[13][14]

    • Hardness: Determine the hardness of the annealed glass samples using a standard method such as Mohs hardness or Vickers microhardness.

    • Chemical Durability: Conduct leaching tests by immersing glass samples in acidic, neutral, and alkaline solutions and analyzing the leachate for extracted ions using Inductively Coupled Plasma (ICP) spectroscopy.

    • Optical Properties: Measure the refractive index and transmittance of the glass samples.

B. Protocol 2: Preparation and Evaluation of a Porcelain Enamel with this compound as an Opacifier

Objective: To evaluate the effect of this compound on the opacity, gloss, and color of a porcelain enamel coating.

Workflow:

Enamel_Protocol_Workflow Start Start Frit_Prep Frit & Mill Addition (with CaSiF₆) Start->Frit_Prep Slip_Prep Enamel Slip Preparation Frit_Prep->Slip_Prep Application Application to Substrate (e.g., Steel Panel) Slip_Prep->Application Firing Firing (e.g., 820°C) Application->Firing Testing Coating Property Testing (Opacity, Gloss, Color) Firing->Testing Analysis Data Analysis Testing->Analysis End End Analysis->End

Diagram 4: Experimental workflow for enamel formulation.

Methodology:

  • Enamel Slip Preparation:

    • Start with a commercial or custom-prepared enamel frit.

    • Prepare a mill charge consisting of the frit, clay (as a suspending agent), electrolytes, and this compound as the opacifier. A typical starting point is 5-10 parts by weight of CaSiF₆ per 100 parts of frit.

    • Mill the charge with water in a ball mill to a specified fineness.

  • Application:

    • Prepare metal substrates (e.g., low-carbon steel panels) by cleaning and degreasing.

    • Apply a ground coat enamel and fire it to ensure good adhesion.

    • Apply the prepared cover coat enamel slip containing CaSiF₆ to the ground-coated panels using a suitable method (e.g., spraying or dipping) to a controlled thickness.

    • Dry the applied coating thoroughly.

  • Firing:

    • Fire the coated panels in a furnace at the appropriate temperature for the enamel system (e.g., 800-850°C) for a specified time to fuse the enamel.[8]

    • Allow the panels to cool to room temperature.

  • Property Testing:

    • Opacity and Color: Measure the reflectance and color coordinates (e.g., CIE Lab*) of the fired enamel surface using a spectrophotometer or colorimeter.[15][16]

    • Gloss: Determine the specular gloss of the enamel surface at one or more angles (e.g., 45° or 60°) using a gloss meter, following a standard method such as ASTM C346.[3]

    • Adhesion: Evaluate the adhesion of the enamel to the substrate using a method like the impact test.

    • Acid Resistance: Test the resistance of the enamel to acids according to a standard procedure, such as ASTM C282, by exposing the surface to a citric acid solution and evaluating any changes in appearance.

Disclaimer: The quantitative data provided in the tables are illustrative and based on general principles and data from related compounds. Actual results will depend on the specific compositions and processing conditions used. It is recommended to conduct systematic experiments to determine the optimal concentration of this compound for a particular application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phase-Pure Calcium Hexafluorosilicate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges encountered during the synthesis of phase-pure calcium hexafluorosilicate (B96646) (CaSiF₆). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of calcium hexafluorosilicate, providing explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most prevalent impurities are calcium fluoride (B91410) (CaF₂) and silicon dioxide (SiO₂). Their formation is often linked to the hydrolysis of the hexafluorosilicate ion (SiF₆²⁻) and the stoichiometry of the reactants.

Q2: How does the molar ratio of calcium to silicon (Ca/Si) affect the purity of the product?

A2: The Ca/Si molar ratio is a critical parameter. A high Ca/Si ratio tends to favor the formation of CaF₂ and SiO₂ through the hydrolytic decomposition of the hexafluorosilicate ion.[1] Conversely, maintaining a stoichiometric or slight excess of the silicon precursor can help promote the formation of phase-pure CaSiF₆.

Q3: What is the role of pH in the synthesis?

A3: The pH of the reaction medium influences the stability of the hexafluorosilicate ion. Acidic conditions generally suppress the hydrolysis of SiF₆²⁻ to SiO₂ and fluoride ions, which can then precipitate as CaF₂. However, excessively acidic conditions may alter the solubility of the desired product.

Q4: My product is the dihydrate (CaSiF₆·2H₂O). How can I obtain the anhydrous form?

A4: The dihydrate can be converted to the anhydrous form by drying at a temperature between 120°C and 140°C. This process removes the water of crystallization.

Q5: What analytical techniques are recommended for phase purity analysis?

A5: X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases present in the final product and confirming phase purity.[2][3] Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used to identify the characteristic vibrational modes of the hexafluorosilicate anion.[4][5]

Troubleshooting Common Issues

Problem 1: Significant CaF₂ contamination is observed in my final product via XRD.

  • Cause: This issue often arises from the hydrolysis of the SiF₆²⁻ ion, which is exacerbated by a high Ca/Si molar ratio in the reaction mixture. The released fluoride ions react with the available calcium ions to form insoluble CaF₂.

  • Solution:

    • Carefully control the stoichiometry of your reactants. Avoid a large excess of the calcium source (e.g., CaCO₃ or CaCl₂).

    • Maintain a sufficiently acidic environment to suppress the hydrolysis of the hexafluorosilicate ion.

    • Consider a synthesis route where hexafluorosilicic acid (H₂SiF₆) is used in slight excess.

Problem 2: My product is contaminated with amorphous silica (B1680970) (SiO₂).

  • Cause: Similar to CaF₂ contamination, the presence of SiO₂ is a result of the hydrolysis of the SiF₆²⁻ ion, particularly under neutral or alkaline conditions.[1]

  • Solution:

    • Ensure the reaction is carried out under acidic conditions. The in-situ generation of H₂SiF₆ from SiO₂ and HF, for example, helps maintain an acidic environment.

    • If starting with a hexafluorosilicate salt, consider adding a small amount of a non-interfering acid to lower the pH.

Problem 3: The yield of my CaSiF₆ precipitate is very low.

  • Cause: This could be due to several factors, including incomplete reaction, the solubility of CaSiF₆ in the reaction medium, or the formation of soluble byproducts.

  • Solution:

    • Ensure thorough mixing and sufficient reaction time for the precipitation to complete.

    • While acidic conditions are necessary to prevent hydrolysis, extremely low pH might increase the solubility of CaSiF₆. Fine-tuning the pH is crucial.

    • If using a reaction that generates H₂SiF₆ in situ, ensure the initial reaction between the silica source and HF is complete before adding the calcium source.

Quantitative Data Summary

The following table summarizes key parameters and their impact on the synthesis of this compound.

ParameterRecommended Condition/ValueEffect on Purity and YieldReference
Ca/Si Molar Ratio Stoichiometric or slight excess of SiA high Ca/Si ratio (>1) promotes the formation of CaF₂ and SiO₂ impurities.[1]
pH AcidicSuppresses the hydrolysis of SiF₆²⁻, thus reducing CaF₂ and SiO₂ contamination.
Temperature (Drying) 120°C - 140°CConverts CaSiF₆·2H₂O to anhydrous CaSiF₆.

Experimental Protocols

1. Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)

This protocol is adapted from a published method for the synthesis of CaSiF₆·2H₂O.[2]

  • Materials:

    • Silicon dioxide (SiO₂, particle size 0.063-0.200 mm)

    • Hydrofluoric acid (HF, 40% w/w)

    • Calcium carbonate (CaCO₃)

    • Deionized water

  • Procedure:

    • In a suitable fume hood and using appropriate personal protective equipment for handling HF, prepare a suspension of SiO₂ (3.30 g) in 20 ml of deionized water in a plastic beaker.

    • Carefully and slowly add 14.45 ml of 40% HF to the SiO₂ suspension at room temperature while stirring. Continue stirring until a clear solution is obtained, indicating the formation of hexafluorosilicic acid (H₂SiF₆).

    • To the resulting clear solution, add CaCO₃ (5.50 g) in small portions. Effervescence (CO₂ evolution) will be observed. Continue adding CaCO₃ until the gas evolution ceases.

    • The resulting suspension contains the precipitated CaSiF₆·2H₂O.

    • Isolate the white crystalline powder by filtration.

    • Wash the product with cold deionized water to remove any soluble impurities.

    • Dry the product in an oven at a temperature not exceeding 50°C to obtain CaSiF₆·2H₂O.

2. Conversion to Anhydrous this compound (CaSiF₆)

  • Procedure:

    • Take the synthesized CaSiF₆·2H₂O powder.

    • Place it in a suitable drying vessel.

    • Heat the sample in an oven at a temperature between 120°C and 140°C for several hours until a constant weight is achieved.

3. Phase Purity Analysis by X-Ray Diffraction (XRD)

  • Instrument: Standard powder diffractometer with Cu Kα radiation.

  • Sample Preparation:

    • Grind a small amount of the dried final product into a fine powder using an agate mortar and pestle.

    • Mount the powder onto a sample holder.

  • Data Collection:

    • Scan the sample over a 2θ range suitable for identifying the expected phases (e.g., 10-80°).

  • Analysis:

    • Compare the obtained diffraction pattern with reference patterns for CaSiF₆, CaSiF₆·2H₂O, CaF₂, and SiO₂ from a crystallographic database (e.g., ICDD) to confirm the phase and assess its purity.[2][3]

Visualizations

experimental_workflow Experimental Workflow for CaSiF6 Synthesis cluster_synthesis Synthesis of CaSiF6·2H2O cluster_drying Conversion to Anhydrous CaSiF6 cluster_analysis Characterization start Suspend SiO2 in Water add_hf Add HF to form H2SiF6 solution start->add_hf add_caco3 Add CaCO3 portion-wise add_hf->add_caco3 precipitate Precipitation of CaSiF6·2H2O add_caco3->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash dry_low_temp Dry at < 50°C filter_wash->dry_low_temp dry_high_temp Dry at 120-140°C dry_low_temp->dry_high_temp xrd XRD Analysis dry_high_temp->xrd ftir_raman FTIR/Raman Spectroscopy xrd->ftir_raman final_product Phase-Pure CaSiF6 ftir_raman->final_product

Caption: Workflow for the synthesis and characterization of phase-pure CaSiF₆.

troubleshooting_logic Troubleshooting Logic for CaSiF6 Synthesis start Analyze Product with XRD check_impurities Impurities Detected? start->check_impurities success Synthesis Successful: Phase-Pure CaSiF6 check_impurities->success No impurity_type Identify Impurity: CaF2 or SiO2? check_impurities->impurity_type Yes caf2_impurity CaF2 Impurity impurity_type->caf2_impurity CaF2 sio2_impurity SiO2 Impurity impurity_type->sio2_impurity SiO2 solution_caf2 Action: 1. Check Ca/Si Ratio (should be <= 1) 2. Ensure Acidic pH caf2_impurity->solution_caf2 solution_sio2 Action: 1. Lower Reaction pH 2. Avoid Neutral/Alkaline Conditions sio2_impurity->solution_sio2

Caption: Troubleshooting flowchart for identifying and resolving common impurities.

References

Technical Support Center: Calcium Hexafluorosilicate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of calcium hexafluorosilicate (B96646) (CaSiF₆) precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of calcium hexafluorosilicate precipitate?

A1: this compound typically precipitates as a white crystalline solid.[1] The dihydrate form appears as colorless tetragonal crystals.[2]

Q2: What is the solubility of this compound in water?

A2: this compound is sparingly soluble in cold water and is partially decomposed by hot water.[1] The solubility of this compound dihydrate at 20°C is 0.52 g per 100 g of water.[2] It is practically insoluble in acetone.[1]

Q3: What are the primary reactants for synthesizing this compound?

A3: The most common laboratory synthesis involves the reaction of a calcium salt, such as calcium carbonate (CaCO₃) or calcium chloride (CaCl₂), with hexafluorosilicic acid (H₂SiF₆).[3]

Q4: How does temperature affect the stability of the precipitate?

A4: While specific data on the effect of temperature on precipitation yield is limited, it is known that this compound is partially decomposed by hot water.[1] Therefore, carrying out the precipitation at or below room temperature is advisable. The dihydrate form loses its water of crystallization at temperatures around 140°C.[2]

Troubleshooting Guide

Issue 1: Low or No Precipitate Formation
Possible Cause Troubleshooting Step
Incorrect Stoichiometry Ensure the molar ratio of the calcium salt to hexafluorosilicic acid is appropriate. A study on a similar system showed that increasing the calcium to silicon (Ca/Si) molar ratio significantly improves the recovery of fluorine-containing precipitates.[4] For instance, a Ca/Si ratio of 3.91 resulted in a 100% recovery yield of total fluorine as CaSiF₆ and CaF₂.[4]
Insufficient Reactant Concentration Low concentrations of reactants can lead to a product concentration that does not exceed the solubility limit.[5] Consider increasing the concentration of your stock solutions of the calcium salt and hexafluorosilicic acid.
Unfavorable pH The pH of the reaction mixture can influence the equilibrium of the hexafluorosilicate ion and the solubility of the product. While specific optimal pH ranges for CaSiF₆ precipitation are not well-documented, related processes for precipitating calcium fluoride (B91410) from hexafluorosilicic acid suggest a pH range of 2 to 6 to keep silica (B1680970) in a sol form and avoid its co-precipitation.[6]
Issue 2: Precipitate is Contaminated or has Poor Quality
Possible Cause Troubleshooting Step
Co-precipitation of Silica The hydrolysis of the hexafluorosilicate ion can lead to the precipitation of silicon dioxide, especially at higher pH values.[4] Maintaining a sufficiently acidic environment can help to keep silica in solution as a sol.
Formation of undesired side products Depending on the starting materials and reaction conditions, other insoluble calcium salts may precipitate. Ensure the purity of your starting materials and control the reaction parameters (temperature, pH, stoichiometry) to favor the formation of this compound.

Data Presentation

The following table summarizes key quantitative data related to this compound precipitation.

ParameterValueConditionsReference
Solubility of CaSiF₆·2H₂O 0.52 g / 100 g water20°C[2]
Ca/Si Molar Ratio for 100% Fluorine Recovery 3.91Precipitation from hexafluorosilicic acid wastewater[4]
Decomposition Temperature of CaSiF₆·2H₂O 140°C---[2]

Experimental Protocols

High-Yield Precipitation of this compound Dihydrate

This protocol is adapted from a patented method for producing high-purity this compound.

Materials:

  • Hexafluorosilicic acid (H₂SiF₆) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Deionized water

Procedure:

  • Prepare a solution of hexafluorosilicic acid with a concentration in excess of 10% by weight.

  • Calculate the molar amount of H₂SiF₆ in your solution.

  • Add anhydrous calcium chloride in a quantity that results in a molar ratio of CaCl₂ to H₂SiF₆ of between 1 and 10.

  • Maintain the reaction temperature at or below 50°C while stirring.

  • Allow the precipitate (this compound dihydrate) to form.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate with a small amount of cold deionized water to remove any remaining soluble impurities.

  • To obtain anhydrous this compound, dry the dihydrate precipitate at a temperature between 120°C and 140°C.

Visualizations

Precipitation_Workflow Experimental Workflow for this compound Precipitation cluster_reactants Reactant Preparation cluster_reaction Precipitation Reaction cluster_separation Product Isolation cluster_drying Final Product H2SiF6 Prepare Hexafluorosilicic Acid Solution (>10%) Mix Mix Reactants (CaCl2/H2SiF6 ratio 1-10) Temp <= 50°C H2SiF6->Mix CaCl2 Prepare Anhydrous Calcium Chloride CaCl2->Mix Filter Filter Precipitate Mix->Filter Wash Wash with Cold Deionized Water Filter->Wash Dry Dry Precipitate (120-140°C for anhydrous form) Wash->Dry FinalProduct This compound (CaSiF6) Dry->FinalProduct

Caption: Workflow for the precipitation of this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low or No Precipitate? CheckStoichiometry Check Reactant Molar Ratios (Increase Ca/Si ratio) Start->CheckStoichiometry Yes ImpureProduct Impure Product? Start->ImpureProduct No CheckConcentration Increase Reactant Concentrations CheckStoichiometry->CheckConcentration CheckpH Adjust pH (Consider acidic conditions) CheckConcentration->CheckpH SilicaContamination Lower pH to Keep Silica in Solution ImpureProduct->SilicaContamination Yes SideReactions Verify Purity of Starting Materials ImpureProduct->SideReactions No

Caption: Logical steps for troubleshooting low yield in precipitation.

References

Troubleshooting impurities in Calcium hexafluorosilicate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Calcium Hexafluorosilicate (B96646) (CaSiF₆).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Calcium Hexafluorosilicate?

The most common method for synthesizing this compound is the reaction of hexafluorosilicic acid (H₂SiF₆) with a calcium salt, typically calcium carbonate (CaCO₃).[1] The reaction proceeds as follows:

CaCO₃ + H₂SiF₆ → CaSiF₆ + H₂O + CO₂

Alternatively, calcium nitrate (B79036) (Ca(NO₃)₂) can be used.[1]

Q2: What are the common impurities encountered during the synthesis of this compound?

Common impurities include:

  • Silicon Dioxide (SiO₂): Can precipitate, particularly with variations in the calcium to silicon molar ratio.[2]

  • Calcium Fluoride (B91410) (CaF₂): Its formation is influenced by the hydrolysis of the hexafluorosilicate ion.[2]

  • Unreacted Starting Materials: Residual calcium carbonate or other calcium salts.

  • Calcium Silicate (CaSiO₃): Can form, though it has low solubility.[2]

Q3: How does the molar ratio of reactants affect the purity of the final product?

The molar ratio of calcium to silicon (Ca/Si) is a critical factor influencing the product's purity. A low Ca/Si ratio may lead to incomplete precipitation of the desired product, while a high ratio can promote the formation of impurities like calcium fluoride and silicon dioxide due to the hydrolytic decomposition of the hexafluorosilicate ion (SiF₆²⁻).[2]

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete reaction.Ensure thorough mixing and allow for sufficient reaction time. Monitor for the cessation of carbon dioxide evolution when using calcium carbonate.[3]
Sub-optimal stoichiometry.Carefully control the molar ratio of reactants. A large excess of the calcium salt is sometimes used to drive the reaction to completion.[1]
Loss of product during washing/filtration.Use appropriate filter pore size and minimize the volume of washing solvent, as the product has some solubility.

Problem 2: Presence of a white, gelatinous precipitate (likely SiO₂).

Possible Cause Suggested Solution
Hydrolysis of hexafluorosilicic acid.This can be exacerbated by high temperatures or prolonged reaction times in aqueous solutions.
High Ca/Si molar ratio.A high Ca/Si ratio can lead to the hydrolytic decomposition of the SiF₆²⁻ ion, resulting in the precipitation of silicon dioxide on the surface of the formed CaF₂.[2] To mitigate this, carefully control the addition of the calcium source.
Alkaline leaching.Silicon impurities can be removed from the precipitate by leaching with a sodium hydroxide (B78521) (NaOH) solution.[2]

Problem 3: Contamination with Calcium Fluoride (CaF₂).

Possible Cause Suggested Solution
Decomposition of the hexafluorosilicate ion.The hexafluorosilicate ion can decompose, especially in hot water, to form calcium fluoride.[1]
Low Ca/Si molar ratio.At a low Ca/Si molar ratio (e.g., below 1.12), the selective precipitation of CaF₂ can occur.[2]
Controlled Precipitation.Adjusting the Ca/Si ratio can influence the selective precipitation of either CaF₂ or CaSiF₆.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard laboratory procedure.[3]

  • Preparation of Hexafluorosilicic Acid: Suspend 3.30 g of silicon dioxide (SiO₂) in 20 ml of water at room temperature.

  • Carefully add 14.45 ml of hydrofluoric acid (HF, 40% w/w) to the SiO₂ suspension to form a clear solution of H₂SiF₆.

  • Reaction: Add 5.50 g of calcium carbonate (CaCO₃) in small portions to the hexafluorosilicic acid solution until gas evolution ceases.

  • Drying: Dry the resulting suspension in an oven at 120 °C for approximately 150 minutes to obtain a white crystalline powder of CaSiF₆·2H₂O.

Protocol 2: X-ray Powder Diffraction (XRPD) for Phase Identification

XRPD is a crucial technique for identifying the crystalline phases present in the synthesized product, including CaSiF₆, CaF₂, and crystalline SiO₂.

  • Sample Preparation: Finely grind the dried product to a homogenous powder.

  • Instrument Setup:

    • Radiation: Cu Kα (λ = 1.5418 Å)

    • Voltage: 40 kV

    • Current: 40 mA

    • Scan Range (2θ): 5° to 105°

    • Step Size: 0.02°

  • Data Analysis: Compare the obtained diffraction pattern with standard reference patterns for this compound (e.g., from the International Centre for Diffraction Data - ICDD) to confirm the product's identity and detect crystalline impurities.

Data Presentation

Table 1: Influence of Ca/Si Molar Ratio on Product Composition

Ca/Si Molar Ratio Predominant Precipitate Silicon Removal Fluorine Precipitation Reference
< 1.12CaF₂~2.42%~25%[2]
2.24CaF₂, CaSiF₆, SiO₂~30%-[2]
3.36CaF₂, CaSiF₆, SiO₂~90%-[2]
3.91CaF₂, CaSiF₆, SiO₂~100%~100%[2]

Visualizations

G Troubleshooting Workflow for CaSiF6 Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_impurities Impurities Detected? check_yield->check_impurities No incomplete_reaction Incomplete Reaction - Check mixing - Increase reaction time check_yield->incomplete_reaction Yes suboptimal_stoichiometry Sub-optimal Stoichiometry - Adjust reactant ratios check_yield->suboptimal_stoichiometry Yes white_precipitate White Gelatinous Precipitate (SiO2)? check_impurities->white_precipitate Yes end_product Pure CaSiF6 check_impurities->end_product No caf2_contamination CaF2 Contamination? white_precipitate->caf2_contamination No hydrolysis H2SiF6 Hydrolysis - Control temperature white_precipitate->hydrolysis Yes high_ca_si High Ca/Si Ratio - Adjust Ca source addition white_precipitate->high_ca_si Yes caf2_contamination->end_product No low_ca_si Low Ca/Si Ratio - Adjust Ca source addition caf2_contamination->low_ca_si Yes decomposition SiF6(2-) Decomposition - Avoid high temperatures caf2_contamination->decomposition Yes incomplete_reaction->start suboptimal_stoichiometry->start hydrolysis->start high_ca_si->start low_ca_si->start decomposition->start

Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.

G Impurity Formation Pathways cluster_reactants Reactants cluster_products Products cluster_impurities Impurities H2SiF6 H₂SiF₆ CaSiF6 CaSiF₆ (Desired Product) H2SiF6->CaSiF6 SiO2 SiO₂ H2SiF6->SiO2 Hydrolysis (High Ca/Si) CaF2 CaF₂ H2SiF6->CaF2 Decomposition (Heat) CaCO3 CaCO₃ CaCO3->CaSiF6 CaCO3->CaF2

Caption: Chemical pathways leading to the formation of common impurities during this compound synthesis.

References

Optimization of reaction pH for Calcium hexafluorosilicate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction pH during the formation of calcium hexafluorosilicate (B96646) (CaSiF₆).

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for the synthesis of calcium hexafluorosilicate?

A1: this compound is commonly synthesized by reacting hexafluorosilicic acid (H₂SiF₆) with a calcium salt, most frequently calcium carbonate (CaCO₃). The balanced chemical equation for this reaction is:

H₂SiF₆ + CaCO₃ → CaSiF₆ + H₂O + CO₂[1]

Q2: What is the recommended pH range for the synthesis of this compound?

A2: Based on analogous reactions and the stability of the hexafluorosilicate ion, the optimal pH range for the synthesis of this compound is generally maintained between 3 and 5.[2] Operating within this acidic pH window helps to ensure the complete reaction of calcium carbonate while minimizing the formation of undesirable byproducts.

Q3: What are the potential side reactions or impurities I should be aware of?

A3: The primary impurities and side reactions of concern are the formation of silica (B1680970) (silicon dioxide, SiO₂) and the presence of unreacted calcium carbonate. At pH values outside the optimal range, the hexafluorosilicate ion (SiF₆²⁻) can undergo hydrolysis, leading to the precipitation of silica.[3] Conversely, at higher pH values, the reaction may be incomplete, resulting in contamination of the final product with unreacted calcium carbonate.

Q4: How does the reaction temperature affect the synthesis?

A4: While the primary focus is on pH, temperature can influence the reaction rate and the solubility of the product. The reaction is typically carried out at or near room temperature. Elevated temperatures can increase the rate of hydrolysis of the hexafluorosilicate ion, potentially leading to higher silica impurity levels.

Q5: What is the appearance and solubility of this compound?

A5: this compound is a white crystalline solid.[4] It is sparingly soluble in water.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on pH-related problems.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction: The pH may be too high, leading to unreacted calcium carbonate.- Monitor the pH throughout the reaction and maintain it within the 3-5 range by controlling the addition rate of hexafluorosilicic acid. - Ensure vigorous stirring to promote contact between reactants.
Product loss during workup: The product may be dissolving if excessive washing is performed with a solvent in which it has some solubility.- Minimize the volume of washing solvent. - Cool the washing solvent to decrease the solubility of the product.
White, Gelatinous Precipitate (Silica) Hydrolysis of hexafluorosilicate: The reaction pH is too low (typically below 3).[3]- Carefully monitor and control the addition of hexafluorosilicic acid to avoid a significant drop in pH. - Consider adding the acid dropwise to a suspension of calcium carbonate to maintain a locally higher pH.
Product Contaminated with Unreacted Calcium Carbonate Incomplete reaction: The pH of the reaction mixture is too high (above 5), preventing the complete dissolution and reaction of the calcium carbonate.- Ensure enough hexafluorosilicic acid is added to bring the final pH into the acidic range (3-5) to react with all the calcium carbonate. - Increase the reaction time to allow for complete conversion.
Slow or Stalled Reaction Poor mixing: Inadequate agitation can lead to localized high pH zones and slow reaction rates.- Use a high-torque overhead stirrer or a large magnetic stir bar to ensure the reaction mixture is homogeneous.
Low reactant concentration: Dilute solutions may react slowly.- While avoiding excessively high concentrations that can be difficult to control, ensure the reactant concentrations are sufficient for a reasonable reaction rate.

Data Presentation

The following table summarizes the expected outcomes based on the reaction pH during the synthesis of this compound.

Reaction pH Expected Yield of CaSiF₆ Purity of CaSiF₆ Potential Byproducts/Impurities
< 3 Low to ModerateLowSignificant amounts of Silica (SiO₂) due to hydrolysis of SiF₆²⁻.[3]
3 - 5 High (Optimal) High Minimal impurities.
> 5 Low to ModerateLowUnreacted Calcium Carbonate (CaCO₃).

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on the principles of the reaction between hexafluorosilicic acid and calcium carbonate.

Materials:

  • Hexafluorosilicic acid (H₂SiF₆, e.g., 25% aqueous solution)

  • Calcium carbonate (CaCO₃, finely powdered)

  • Deionized water

  • pH meter or pH indicator strips

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Reaction vessel (e.g., beaker or flask)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Preparation of Calcium Carbonate Suspension: In a reaction vessel, prepare a suspension of finely powdered calcium carbonate in deionized water. For example, a 10-20% (w/v) suspension can be used.

  • Initial pH Measurement: Measure the initial pH of the calcium carbonate suspension. It should be alkaline.

  • Controlled Addition of Hexafluorosilicic Acid: While vigorously stirring the calcium carbonate suspension, slowly add the hexafluorosilicic acid solution dropwise. The addition will cause effervescence (release of CO₂ gas).

  • pH Monitoring and Control: Continuously monitor the pH of the reaction mixture. The rate of addition of the acid should be controlled to maintain the pH within the optimal range of 3 to 5.[2]

  • Completion of Reaction: Continue adding the acid until all the calcium carbonate has reacted, which is indicated by the cessation of gas evolution. The final pH of the solution should be within the 3-5 range.

  • Stirring: After the addition of the acid is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Isolation of the Product: Isolate the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified this compound in a drying oven at a moderate temperature (e.g., 80-100 °C) to a constant weight.

Mandatory Visualization

Reaction_pH_Optimization Optimization of Reaction pH for this compound Formation Reactants Reactants: Hexafluorosilicic Acid (H₂SiF₆) Calcium Carbonate (CaCO₃) Optimal_pH Optimal pH Range (3 - 5) Reactants->Optimal_pH Controlled Reaction Low_pH Low pH (< 3) Reactants->Low_pH Excess Acid High_pH High pH (> 5) Reactants->High_pH Incomplete Reaction Product High Yield & Purity This compound (CaSiF₆) Optimal_pH->Product Byproduct_SiO2 Side Product: Silica (SiO₂) Low_pH->Byproduct_SiO2 Hydrolysis of SiF₆²⁻ Unreacted_CaCO3 Impurity: Unreacted CaCO₃ High_pH->Unreacted_CaCO3

Caption: Logical workflow for pH optimization in CaSiF₆ synthesis.

References

Technical Support Center: Purification of Crude Calcium Hexafluorosilicate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude Calcium Hexafluorosilicate (B96646) (CaSiF₆).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude Calcium Hexafluorosilicate.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity of Final Product Incomplete removal of silicon dioxide (SiO₂) impurity.1. Optimize Alkaline Leaching: Increase the temperature (up to 70°C) or duration of the sodium hydroxide (B78521) (NaOH) wash.[1][2][3][4][5] 2. Increase NaOH Concentration: Use a higher concentration of NaOH solution (e.g., 1M) to more effectively dissolve silica (B1680970).[1] 3. Ensure Adequate Agitation: Vigorous stirring during leaching is crucial to ensure proper mixing and reaction.
Presence of unreacted starting materials (e.g., calcium carbonate, hexafluorosilicic acid).1. Pre-wash with Acid: A dilute acid wash (e.g., with acetic acid) can help remove unreacted calcium carbonate before the main purification step. 2. Control Stoichiometry: Ensure the initial synthesis reaction uses appropriate molar ratios to minimize unreacted precursors.
Product Decomposition (Formation of CaF₂ and SiO₂) Hydrolysis of the hexafluorosilicate ion (SiF₆²⁻), especially in hot water or non-acidic aqueous solutions.[2][3][4][5]1. Avoid Hot Water: Do not use hot water for washing or dissolving the crude product.[6] 2. Maintain a Slightly Acidic Environment (if applicable): In some contexts, maintaining a slightly acidic pH can suppress hydrolysis. However, for purification via alkaline leaching, this is not applicable during the leaching step itself. 3. Dry at Low Temperatures: When drying the purified product, use a temperature below the decomposition point. Drying the dihydrate to the anhydrous form should be done carefully, typically below 150°C.
Poor Filterability of the Product Formation of gelatinous silica precipitates.1. Control pH during Precipitation: If synthesizing the crude material, controlling the pH can influence the particle size and filterability. 2. Use of Filter Aids: Consider using a filter aid like celite to improve filtration speed. 3. Allow for Settling: Allowing the precipitate to settle before filtration can help decant the supernatant and reduce the load on the filter.
Low Yield of Purified Product Dissolution of this compound during washing steps.1. Use Cold Solvents: Perform all washing steps with cold solvents to minimize product loss, as CaSiF₆ is sparingly soluble in cold water.[6] 2. Minimize Wash Volumes: Use the minimum amount of solvent necessary for effective washing. 3. Consider Solvent Choice: For washing, consider a solvent in which the impurities are soluble but the product is not.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are silicon dioxide (SiO₂) and unreacted starting materials from the synthesis process, such as calcium carbonate (CaCO₃) or calcium nitrate (B79036) (Ca(NO₃)₂), and residual hexafluorosilicic acid (H₂SiF₆).[1][3] The formation of SiO₂ is often due to the hydrolysis of the hexafluorosilicate ion.[2][4][5]

Q2: What is the primary method for purifying crude this compound?

A2: The most effective method for removing silica and other silicon-based impurities is alkaline leaching, typically with a sodium hydroxide (NaOH) solution.[1][2][3][4] This process selectively dissolves silicon dioxide and can also address other acid-soluble impurities.

Q3: Why is my this compound sample decomposing during purification?

A3: this compound can undergo hydrolysis, particularly in hot water or neutral to alkaline aqueous solutions, decomposing into calcium fluoride (B91410) (CaF₂) and silicon dioxide (SiO₂).[2][6] It is crucial to avoid high temperatures during aqueous washing steps.

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization of this compound is challenging due to its low solubility in cold water and its tendency to decompose in hot water.[6] Attempting to dissolve it in hot water for recrystallization will likely lead to significant product loss and the formation of impurities.[6]

Q5: How can I improve the filterability of my this compound precipitate?

A5: Poor filterability is often caused by the presence of fine or gelatinous precipitates of silica. Ensuring controlled precipitation conditions during the initial synthesis can lead to larger, more easily filterable crystals. If you are dealing with a difficult-to-filter crude product, using a filter aid or allowing the solid to settle and decanting the liquid before filtration can be beneficial.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Alkaline Leaching

This protocol describes the removal of silicon dioxide impurities from crude this compound.

Materials:

  • Crude this compound

  • 1M Sodium Hydroxide (NaOH) solution

  • Deionized water (cold)

  • Beakers

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven

Procedure:

  • Slurry Preparation: In a beaker, create a slurry of the crude this compound in the 1M NaOH solution. A common pulp density used in similar processes is 50 g of crude material per liter of NaOH solution.[1]

  • Leaching: Place the beaker on a stir plate and stir the slurry vigorously. Gently heat the solution to between 45°C and 70°C.[1] Maintain the temperature and stirring for a set duration, for example, 10 to 30 minutes. Higher temperatures can increase the rate of silica removal.[1]

  • Filtration: After leaching, cool the slurry and filter the solid product using a Büchner funnel and filter paper.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any remaining NaOH and dissolved silicates.

  • Drying: Carefully dry the purified this compound in an oven at a low temperature (e.g., 45-60°C) to avoid decomposition.

Data Presentation

Table 1: Effect of Leaching Temperature on Impurity Removal

This table summarizes the effect of temperature on the leaching of silicon-containing impurities, based on data from analogous purification processes for calcium fluoride.

Temperature (°C)Leaching Time (min)NaOH Concentration (M)Silicon Removal EfficiencyNotes
45101ModerateLower temperature may require longer leaching times for complete removal.
70101HighHigher temperatures accelerate the dissolution of silica impurities.[1]

Note: The data is illustrative of the general trend observed in the purification of similar calcium-fluorine-silicon compounds.

Visualizations

experimental_workflow Experimental Workflow for Purifying Crude this compound cluster_start Starting Material cluster_leaching Purification Step cluster_separation Separation and Washing cluster_final Final Product start Crude CaSiF₆ (with SiO₂ impurity) leaching Alkaline Leaching (1M NaOH, 45-70°C, stirring) start->leaching Slurry Formation filtration Filtration leaching->filtration Separation of Solid impurity_removed Soluble Silicates (in filtrate) leaching->impurity_removed Dissolution of SiO₂ washing Washing with Cold H₂O filtration->washing Removal of Soluble Impurities filtration->impurity_removed drying Low-Temperature Drying washing->drying product Purified CaSiF₆ drying->product

Caption: Workflow for the purification of crude this compound.

logical_relationships Logical Relationships in CaSiF₆ Purification crude_product Crude CaSiF₆ leaching_agent NaOH Solution crude_product->leaching_agent is treated with hydrolysis Hydrolysis (Side Reaction) crude_product->hydrolysis can undergo impurity SiO₂ Impurity impurity->leaching_agent is dissolved by purified_product Purified CaSiF₆ leaching_agent->purified_product to yield decomposition_products CaF₂ + SiO₂ hydrolysis->decomposition_products leads to hot_water Hot Water hot_water->hydrolysis is promoted by

References

Technical Support Center: Handling Hexafluorosilicate Ions in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the hydrolysis of hexafluorosilicate (B96646) ions (SiF₆²⁻) in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your experiments.

Troubleshooting Guide: Unstable Hexafluorosilicate Solutions

Unexpected precipitation, changes in pH, or inconsistent experimental results can often be attributed to the hydrolysis of hexafluorosilicate ions. Use this guide to diagnose and resolve common issues.

Symptom Potential Cause Recommended Action
White precipitate forms in the solution. Hydrolysis of SiF₆²⁻ is occurring, leading to the formation of insoluble silica (B1680970) (SiO₂).Lower the pH of the solution to below 3.5. Increase the concentration of the hexafluorosilicate salt if the experimental design allows.
The pH of the solution decreases over time. The hydrolysis of SiF₆²⁻ releases hydrogen ions, leading to a more acidic environment.Use a suitable buffer system with sufficient capacity to maintain the desired pH. Note that common biological buffers may be insufficient.[1][2]
Inconsistent analytical readings (e.g., NMR, ion-selective electrode). The concentration of SiF₆²⁻ is changing due to hydrolysis, and the presence of intermediates or fluoride (B91410) ions may interfere with measurements.Ensure the solution is freshly prepared and maintained at a low pH. For sensitive measurements, prepare a concentrated stock solution in an acidic medium and dilute it immediately before use.
Reduced efficacy of a drug candidate in a formulation containing hexafluorosilicate. The active species may be the intact hexafluorosilicate ion, and its hydrolysis leads to a loss of activity.Confirm the stability of the hexafluorosilicate ion under your specific formulation conditions (pH, temperature, and concentration). Reformulate at a lower pH if necessary.
Cloudiness or opalescence appears in the solution, especially upon heating. Increased temperature accelerates the rate of hydrolysis.If heating is necessary, perform it for the shortest possible duration. Consider if the experiment can be conducted at a lower temperature. Whenever possible, maintain solutions at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hexafluorosilicate ion hydrolysis?

A1: The hydrolysis of hexafluorosilicate (SiF₆²⁻) is primarily driven by the pH of the solution. In neutral to alkaline conditions, the equilibrium shifts towards the formation of silicic acid (Si(OH)₄) and fluoride ions (F⁻). The overall reaction is: SiF₆²⁻ + 4H₂O ⇌ Si(OH)₄ + 6F⁻ + 4H⁺.

Q2: At what pH is the hexafluorosilicate ion considered stable?

A2: The hexafluorosilicate ion is most stable in acidic conditions. Below a pH of 3.5, the ion is significantly more stable, and hydrolysis is minimized.[1][2] Intermediate species, such as [SiF₅(H₂O)]⁻, may be present at these low pH values.[1]

Q3: How does concentration affect the stability of hexafluorosilicate ions?

A3: Higher concentrations of hexafluorosilicate promote stability. For instance, a ~1 M aqueous solution of ammonium (B1175870) hexafluorosilicate ((NH₄)₂SiF₆) shows no detectable hydrolysis by ¹⁹F NMR spectroscopy.[3] Conversely, at very low concentrations, such as those used in water fluoridation (<10⁻⁵ M), the ion is expected to hydrolyze completely.[3]

Q4: Can I use standard biological buffers to prevent hydrolysis?

A4: Caution is advised when using common biological buffers such as phosphate/citrate or veronal/HCl. Studies have shown that these buffers may not have sufficient capacity to prevent a decrease in pH when hexafluorosilicate is added, which can lead to misleading experimental results.[1][2] It is crucial to select a buffer system that can maintain a stable acidic pH in the presence of your hexafluorosilicate solution.

Q5: Does temperature influence the hydrolysis of hexafluorosilicate?

A5: Yes, temperature can affect the rate of hydrolysis. While specific kinetic data is limited, general chemical principles suggest that higher temperatures will increase the rate of the hydrolysis reaction. For experiments requiring the stability of the hexafluorosilicate ion, it is advisable to work at controlled, and preferably lower, temperatures.

Quantitative Data on Hexafluorosilicate Stability

The stability of the hexafluorosilicate ion is intricately linked to the pH of the solution. The following table summarizes the observed stability at different pH ranges based on ¹⁹F NMR studies.

pH Range Concentration Observed Stability and Intermediates Dissociation Constant (pKd)
< 3.510⁻⁵ MA single intermediate species, assigned as [SiF₅(H₂O)]⁻ or SiF₅⁻, is detected.[1][2]Under acidic conditions, the average pKd is 30.6.[1][2]
3.5 - 5.010⁻⁵ MNo intermediate species are observable by ¹⁹F NMR.[1][2]Not directly determined due to silica oligomerization.[1]
6.5 - 8.5< 10⁻⁵ MComplete hydrolysis is expected.[3]-
High~1 MNo detectable hydrolysis by ¹⁹F NMR.[3]-

Experimental Protocols

Protocol for Preparing a Stable Hexafluorosilicate Stock Solution (1 M)

This protocol describes the preparation of a 1 M stock solution of sodium hexafluorosilicate, which can be diluted for various experimental applications.

Materials:

  • Sodium hexafluorosilicate (Na₂SiF₆)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weighing the Salt: Accurately weigh the required amount of sodium hexafluorosilicate. For a 100 mL of 1 M solution, you will need 18.81 g of Na₂SiF₆ (molar mass: 188.06 g/mol ).

  • Initial Dissolution: Add approximately 50 mL of deionized water to the volumetric flask.

  • Acidification: Carefully add a small amount of concentrated HCl to the water to bring the pH to approximately 3.0. This initial acidic environment will help to prevent hydrolysis as the salt dissolves.

  • Dissolving the Salt: Slowly add the weighed sodium hexafluorosilicate to the acidified water while stirring continuously with a magnetic stirrer.

  • Adjusting the Volume: Once the salt is completely dissolved, continue to add deionized water until the solution reaches the calibration mark on the volumetric flask.

  • Final pH Check: Measure the final pH of the solution and adjust with a few drops of HCl if necessary to ensure it is below 3.5.

  • Storage: Store the solution in a tightly sealed polyethylene (B3416737) or polypropylene (B1209903) container at room temperature. Avoid using glass containers for long-term storage, as fluoride ions can etch glass.

Visualizations

Hydrolysis_Pathway SiF6 Hexafluorosilicate (SiF₆²⁻) Intermediate Pentafluorosilicate Intermediate ([SiF₅(H₂O)]⁻) SiF6->Intermediate  pH < 3.5 Products Hydrolysis Products (Si(OH)₄ + 6F⁻) SiF6->Products  pH > 5 (direct hydrolysis) Intermediate->Products Hydrolysis

Caption: Hydrolysis pathway of the hexafluorosilicate ion.

Troubleshooting_Workflow Start Instability Observed (e.g., precipitation, pH change) Check_pH Is the solution pH < 3.5? Start->Check_pH Adjust_pH Action: Lower pH with acid Check_pH->Adjust_pH No Check_Concentration Is the concentration high enough? Check_pH->Check_Concentration Yes Adjust_pH->Check_pH Increase_Concentration Action: Increase SiF₆²⁻ concentration Check_Concentration->Increase_Concentration No Check_Temperature Is the solution being heated? Check_Concentration->Check_Temperature Yes Stable Solution Stabilized Increase_Concentration->Stable Lower_Temperature Action: Reduce temperature or heating time Check_Temperature->Lower_Temperature Yes Check_Temperature->Stable No Lower_Temperature->Stable

Caption: Troubleshooting workflow for unstable hexafluorosilicate solutions.

References

Impact of temperature on Calcium hexafluorosilicate stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the stability of calcium hexafluorosilicate (B96646) (CaSiF₆). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of calcium hexafluorosilicate?

A1: this compound exists in both anhydrous (CaSiF₆) and dihydrate (CaSiF₆·2H₂O) forms. The dihydrate form will first undergo dehydration at approximately 140°C to yield the anhydrous form. Upon further heating, anhydrous this compound decomposes into solid calcium fluoride (B91410) (CaF₂) and gaseous silicon tetrafluoride (SiF₄).

Q2: At what temperature does anhydrous this compound decompose?

Q3: What are the gaseous byproducts of the thermal decomposition, and what precautions should be taken?

A3: The primary gaseous byproduct of the thermal decomposition of this compound is silicon tetrafluoride (SiF₄). SiF₄ is a corrosive and toxic gas that can react with moisture to form hydrofluoric acid. Therefore, all thermal decomposition experiments must be conducted in a well-ventilated area, preferably within a fume hood. The exhaust from the thermal analysis instrument should be appropriately scrubbed to neutralize acidic gases.

Q4: Is this compound stable at room temperature?

A4: Yes, this compound is a stable solid at room temperature. However, it is advisable to store it in a cool, dry place in a tightly sealed container to prevent moisture absorption, which could affect the accuracy of thermal analysis experiments.[1]

Q5: How can I prepare the anhydrous form of this compound from the dihydrate form?

A5: The anhydrous form can be prepared by heating the dihydrate form (CaSiF₆·2H₂O) in a controlled environment. Heating the material at 140°C for about 30 minutes is reported to be an effective method for complete dehydration.[2]

Troubleshooting Guides

Issue 1: Unexpected mass loss at a lower temperature than anticipated during TGA.

  • Possible Cause 1: The sample is the dihydrate form (CaSiF₆·2H₂O) and not the anhydrous form. The initial mass loss corresponds to the loss of water molecules.

    • Solution: Verify the starting material. If you require the anhydrous form, pre-dry the sample in an oven at 140°C for 30 minutes before the TGA experiment.

  • Possible Cause 2: Presence of volatile impurities in the sample.

    • Solution: Ensure the purity of your sample. If necessary, purify the material before thermal analysis.

Issue 2: The final residual mass in the TGA is higher than expected for pure Calcium Fluoride (CaF₂).

  • Possible Cause 1: Incomplete decomposition of the this compound.

    • Solution: Increase the final temperature of the TGA run and/or increase the hold time at the maximum temperature to ensure the reaction goes to completion.

  • Possible Cause 2: Reaction of the sample or decomposition products with the crucible material.

    • Solution: Use an inert crucible material such as platinum or alumina. Consult the instrument manual for crucible compatibility with fluorine-containing compounds.

  • Possible Cause 3: The presence of non-volatile impurities in the original sample.

    • Solution: Analyze the purity of the starting material using other analytical techniques like X-ray diffraction (XRD) or inductively coupled plasma (ICP) spectroscopy.

Issue 3: Inconsistent results between different TGA runs of the same sample.

  • Possible Cause 1: Inhomogeneous sample.

    • Solution: Ensure the sample is finely ground and well-mixed to ensure homogeneity.

  • Possible Cause 2: Variations in the heating rate or gas atmosphere between runs.

    • Solution: Maintain consistent experimental parameters, including heating rate, purge gas, and flow rate, for all analyses.

  • Possible Cause 3: The sample is reacting with atmospheric moisture before or during the experiment.

    • Solution: Prepare and load the sample in a dry environment (e.g., a glovebox) if possible, and ensure a consistent and dry purge gas is used throughout the experiment.

Data Presentation

Table 1: Thermal Decomposition Data for this compound

Compound FormDecomposition StepTemperature Range (°C)Theoretical Mass Loss (%)Gaseous ProductSolid Residue
Dihydrate (CaSiF₆·2H₂O)Dehydration~14016.51%H₂OCaSiF₆
Anhydrous (CaSiF₆)Decomposition> 450 (inferred)57.11%SiF₄CaF₂

Note: The decomposition temperature range for anhydrous CaSiF₆ is an inferred value based on the thermal behavior of similar compounds.

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer capable of reaching at least 800°C, equipped with a high-resolution balance and a system for controlled gas flow.

Materials:

  • This compound (anhydrous or dihydrate)

  • Inert purge gas (e.g., high-purity nitrogen or argon)

  • Inert TGA crucible (e.g., platinum or alumina)

Procedure:

  • Sample Preparation:

    • If starting with the dihydrate form and the goal is to analyze the anhydrous form, pre-dry the sample in an oven at 140°C for 30 minutes.

    • Ensure the sample is a fine, homogeneous powder. Gently grind the sample in an agate mortar if necessary.

  • Instrument Setup:

    • Tare the TGA crucible.

    • Accurately weigh 5-10 mg of the prepared sample into the crucible.

    • Place the crucible in the TGA furnace.

    • Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 10 minutes.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

    • Hold the temperature at 800°C for 15 minutes to ensure complete decomposition.

    • Cool the furnace back to room temperature.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Analyze the resulting TGA curve to identify the onset temperatures of dehydration (if applicable) and decomposition.

    • Calculate the percentage mass loss for each decomposition step and compare it with the theoretical values.

    • The first derivative of the TGA curve (DTG curve) can be used to determine the temperatures of the maximum rates of mass loss.

Safety Precautions:

  • Handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Perform the experiment in a well-ventilated fume hood.

  • The gaseous decomposition product, silicon tetrafluoride (SiF₄), is toxic and corrosive. Ensure the TGA exhaust is properly vented or scrubbed.

Mandatory Visualization

Thermal_Decomposition_Pathway Thermal Decomposition Pathway of this compound cluster_dehydration Dehydration cluster_decomposition Decomposition CaSiF6_2H2O CaSiF₆·2H₂O (solid) CaSiF6 CaSiF₆ (solid) CaSiF6_2H2O->CaSiF6 ~140°C H2O 2H₂O (gas) CaSiF6_anhydrous CaSiF₆ (solid) CaF2 CaF₂ (solid) CaSiF6_anhydrous->CaF2 > 450°C SiF4 SiF₄ (gas)

Caption: Decomposition pathway of this compound.

TGA_Troubleshooting_Workflow TGA Troubleshooting for CaSiF₆ Decomposition start Start TGA Experiment unexpected_results Unexpected TGA Curve? start->unexpected_results mass_loss_issue Mass Loss Incorrect? unexpected_results->mass_loss_issue Yes end Experiment Complete unexpected_results->end No low_temp_loss Mass Loss at ~140°C? mass_loss_issue->low_temp_loss Yes final_mass_high Final Mass Too High? mass_loss_issue->final_mass_high No check_hydrate Check for Dihydrate Form Pre-dry sample at 140°C low_temp_loss->check_hydrate Yes check_impurities Check for Volatile Impurities low_temp_loss->check_impurities No incomplete_decomp Incomplete Decomposition? Increase final temp/hold time final_mass_high->incomplete_decomp Yes crucible_reaction Crucible Reaction? Use inert crucible (Pt, Alumina) final_mass_high->crucible_reaction No check_hydrate->start check_impurities->start incomplete_decomp->start crucible_reaction->start nonvolatile_impurities Non-volatile Impurities? Analyze starting material purity crucible_reaction->nonvolatile_impurities nonvolatile_impurities->start

Caption: Troubleshooting workflow for TGA of CaSiF₆.

References

Optimizing recovery of calcium fluoride from hexafluorosilicic acid wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of calcium fluoride (B91410) (CaF₂) recovery from hexafluorosilicic acid (H₂SiF₆) wastewater.

Troubleshooting Guide

This guide addresses common issues encountered during the recovery process, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low CaF₂ Yield Incomplete Precipitation: Incorrect pH, insufficient calcium source, or suboptimal reaction time.- Adjust the pH to a range of 6-8 for optimal precipitation. - Ensure a sufficient molar ratio of calcium to fluoride, typically a [Ca²⁺]/[F⁻] ratio of 0.55 or slightly higher is effective.[1][2] - Increase the reaction time to allow for complete precipitation. A hydraulic retention time of 5 hours has been shown to be effective.[1]
Loss of CaF₂ during filtration: Fine CaF₂ particles passing through the filter medium.- Use a finer filter paper or a membrane filtration system. - Consider using a coagulant or flocculant to increase particle size, but be mindful of potential contamination of the final product.[3]
Low CaF₂ Purity (High Silica (B1680970) Content) Co-precipitation of Silica: The hydrolytic decomposition of the hexafluorosilicate (B96646) ion (SiF₆²⁻) can lead to the precipitation of silicon dioxide (SiO₂) on the surface of the CaF₂ particles.[4][5][6][7]- Two-Stage Precipitation: Implement a two-stage process. First, selectively precipitate CaF₂ at a lower Ca/Si molar ratio (e.g., 1.12) to minimize silica precipitation. Then, increase the ratio to recover the remaining fluoride.[4][5][6][7] - Alkaline Leaching: Treat the precipitated sludge with a sodium hydroxide (B78521) (NaOH) solution (e.g., 15-20 wt% at 70°C) to dissolve the silica impurities.[6][8]
Formation of Calcium Silicate (B1173343) (CaSiO₃): Reaction between calcium ions and silicate ions.- Optimize the pH and Ca/Si molar ratio to favor the formation of CaF₂ over CaSiO₃.
Slow Filtration Rate Fine Particle Size of Precipitate: Formation of very small CaF₂ crystals.- Increase the reaction temperature or aging time to promote crystal growth. - Employ a seeding technique by adding a small amount of pre-formed CaF₂ crystals to the reaction mixture.
Clogging of Filter Medium: High concentration of suspended solids.- Dilute the slurry before filtration. - Use a larger filter area or a different type of filtration apparatus (e.g., a filter press).
Discolored CaF₂ Product (e.g., yellow or brown) Presence of Impurities: Co-precipitation of metal hydroxides or other colored compounds from the wastewater.- Analyze the composition of the wastewater to identify potential interfering ions. - Implement a pre-treatment step to remove these impurities before CaF₂ precipitation. This may involve pH adjustment or the use of specific chelating agents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating calcium fluoride from hexafluorosilicic acid wastewater?

A1: The optimal pH for CaF₂ precipitation is generally in the range of 6 to 8. At lower pH values, the formation of hydrofluoric acid (HF) is favored, which reduces the availability of fluoride ions for precipitation. At very high pH, there is an increased risk of co-precipitating metal hydroxides and other impurities.

Q2: How does the Calcium-to-Silicon (Ca/Si) molar ratio affect the purity and yield of the recovered CaF₂?

A2: The Ca/Si molar ratio is a critical factor. A lower Ca/Si ratio (around 1.12) can selectively precipitate CaF₂ with higher purity, as less silicon is co-precipitated.[4][5][6][7] However, this results in a lower overall fluoride recovery yield. Increasing the Ca/Si ratio (e.g., to 3.91) can increase the recovery yield to nearly 100%, but it also leads to the co-precipitation of calcium silicate and silicon dioxide, thus reducing the purity of the CaF₂.[4][5][6][7] A two-stage approach is often recommended to balance yield and purity.

Q3: What are the most common impurities in the recovered calcium fluoride, and how can they be removed?

A3: The most common impurity is silicon, primarily in the form of silicon dioxide (SiO₂) and calcium silicate (CaSiO₃). These can be removed through an alkaline leaching step, where the precipitated CaF₂ sludge is treated with a sodium hydroxide solution to dissolve the silica-based impurities.[6][8] Other potential impurities depend on the wastewater composition and may include metal hydroxides, which can be addressed through pre-treatment of the wastewater.

Q4: What analytical techniques are used to determine the purity of the recovered calcium fluoride?

A4: Several analytical techniques can be used to assess the purity of CaF₂. X-ray Diffraction (XRD) is used to identify the crystalline phases present in the product.[1] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the elemental composition and quantify impurities.[9] Wet chemical methods, such as titration, can also be employed to determine the calcium and fluoride content.[5][10]

Q5: Can the recovered calcium fluoride be reused?

A5: Yes, high-purity calcium fluoride is a valuable raw material. It can be used in the production of hydrofluoric acid, as a flux in the steel and aluminum industries, and in the manufacturing of glass and ceramics.[11][12] The required purity level depends on the specific application.

Experimental Protocols

Two-Stage Precipitation of Calcium Fluoride

This protocol describes a two-stage precipitation process to optimize both the purity and yield of recovered CaF₂.

Materials:

  • Hexafluorosilicic acid wastewater

  • Calcium hydroxide (Ca(OH)₂) slurry

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers, magnetic stirrer, pH meter, filtration apparatus

Procedure:

Stage 1: Selective CaF₂ Precipitation (High Purity)

  • Characterize the initial H₂SiF₆ wastewater to determine the concentrations of fluoride and silicon.

  • In a beaker, add a known volume of the wastewater and begin stirring.

  • Slowly add the Ca(OH)₂ slurry until a Ca/Si molar ratio of approximately 1.12 is reached.[4][5][6][7]

  • Monitor and maintain the pH of the solution between 6 and 7.

  • Allow the reaction to proceed for a predetermined time (e.g., 1-2 hours) to ensure selective precipitation of CaF₂.

  • Separate the precipitate (high-purity CaF₂) by filtration.

Stage 2: Recovery of Remaining Fluoride (High Yield)

  • To the filtrate from Stage 1, continue adding Ca(OH)₂ slurry until the Ca/Si molar ratio is increased to approximately 3.91.[4][5][6][7]

  • Adjust the pH to around 7-8.

  • Continue stirring for an additional 1-2 hours.

  • Filter the resulting precipitate. This batch will have a higher yield but lower purity.

Alkaline Leaching for Silica Removal

This protocol is for the purification of CaF₂ sludge contaminated with silica.

Materials:

  • CaF₂ sludge (from precipitation)

  • Sodium hydroxide (NaOH) solution (15-20 wt%)

  • Beaker, hot plate with magnetic stirrer, thermometer, filtration apparatus

Procedure:

  • Place the dried CaF₂ sludge in a beaker.

  • Add the NaOH solution to the sludge. A solid-to-liquid ratio of 1:10 is a common starting point.

  • Heat the mixture to approximately 70°C while stirring continuously.[6]

  • Maintain these conditions for a set period (e.g., 1-2 hours) to allow for the dissolution of silica.

  • After leaching, filter the mixture to separate the purified CaF₂ precipitate from the sodium silicate solution.

  • Wash the purified CaF₂ precipitate with deionized water to remove any residual NaOH.

  • Dry the final CaF₂ product.

Process Visualizations

Calcium_Fluoride_Recovery_Workflow cluster_precipitation Precipitation Stage cluster_purification Purification Stage Wastewater H₂SiF₆ Wastewater Add_CaOH2 Add Ca(OH)₂ Wastewater->Add_CaOH2 Precipitation CaF₂ Precipitation (pH 6-8) Add_CaOH2->Precipitation Filtration1 Filtration Precipitation->Filtration1 Sludge CaF₂ Sludge (with SiO₂ impurities) Filtration1->Sludge Precipitated Sludge Effluent Effluent Filtration1->Effluent Treated Effluent Add_NaOH Add NaOH Solution (70°C) Sludge->Add_NaOH Leaching Alkaline Leaching Add_NaOH->Leaching Filtration2 Filtration & Washing Leaching->Filtration2 Drying Drying Filtration2->Drying Leachate Leachate Filtration2->Leachate Silica-rich Leachate Pure_CaF2 High-Purity CaF₂ Drying->Pure_CaF2

Caption: Experimental workflow for CaF₂ recovery and purification.

Troubleshooting_Logic Start Low CaF₂ Purity? Check_Silica High Silica Content? Start->Check_Silica Yes Purity_OK Purity Optimized Start->Purity_OK No Alkaline_Leach Implement/Optimize Alkaline Leaching Check_Silica->Alkaline_Leach Yes Check_Other_Impurities Other Impurities (e.g., metals)? Check_Silica->Check_Other_Impurities No Two_Stage_Precip Consider Two-Stage Precipitation Alkaline_Leach->Two_Stage_Precip Two_Stage_Precip->Purity_OK Wastewater_Pretreatment Implement Wastewater Pre-treatment Check_Other_Impurities->Wastewater_Pretreatment Yes Check_Other_Impurities->Purity_OK No Wastewater_Pretreatment->Purity_OK

Caption: Logical workflow for troubleshooting low CaF₂ purity.

References

Reducing silicon dioxide impurities in calcium fluoride precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Fluoride (B91410) Precipitation

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the reduction of silicon dioxide (SiO₂) impurities during the precipitation of calcium fluoride (CaF₂).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of silicon dioxide impurities in calcium fluoride precipitation?

Silicon dioxide (SiO₂) contamination in synthetic calcium fluoride (CaF₂) often originates from the raw materials used in the production process. A primary source is the use of hexafluorosilicic acid (H₂SiF₆), a byproduct of phosphate (B84403) rock processing, which is reacted with a calcium source like calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂).[1][2] During this reaction, the silicon hexafluoride ion (SiF₆²⁻) can hydrolyze, leading to the co-precipitation of amorphous silicon dioxide or the formation of calcium silicate (B1173343).[3]

Q2: How does pH influence silica (B1680970) contamination during CaF₂ precipitation?

The pH of the reaction mixture is a critical factor in controlling silica impurities. The solubility of silica increases significantly at higher pH levels.[4][5] However, in the context of precipitating CaF₂ from solutions containing hexafluorosilicate (B96646) ions, a two-stage pH process is recommended. Initially, maintaining a pH of about 2 to 3 by adding H₂SiF₆ to a CaCO₃ suspension helps to form a CaF₂ precipitate while keeping the resulting silica as a colloidal sol. Subsequently, adjusting the pH to between 4 and 6 can further facilitate the separation.[2]

Q3: What is the effect of temperature on the precipitation of silica impurities?

Lower reaction temperatures are generally favored to minimize silica co-precipitation. When reacting hexafluorosilicic acid with calcium carbonate, it is preferable to maintain the temperature between 0°C and 40°C.[2] At temperatures above 40°C, there is an increased risk of the dissolved silica flocculating and contaminating the calcium fluoride precipitate.[2]

Q4: Can alkaline leaching be used to purify CaF₂ contaminated with SiO₂?

Yes, alkaline leaching is an effective method for removing silica impurities from a CaF₂ precipitate.[3] This process involves treating the contaminated CaF₂ sludge with a sodium hydroxide (NaOH) solution. The alkaline environment selectively dissolves the silicon dioxide. The efficiency of this process is temperature-dependent, with leaching at 70°C showing high silicon removal.[3]

Q5: Are there alternative methods to precipitation for producing high-purity CaF₂?

Fluidized bed crystallization (FBC) is an alternative that can produce high-purity calcium fluoride crystals.[6][7][8] In this process, CaF₂ is crystallized onto a seed material, such as silica sand, from a solution containing fluoride and calcium ions. This method can achieve high fluoride removal and crystallization efficiency, resulting in a product with high purity.[6][7] Another technique is reverse flotation, which is used to remove silicate minerals from fluorite concentrates using specific collectors and depressors.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High SiO₂ content in final CaF₂ product Co-precipitation of silica during the reaction of H₂SiF₆ with a calcium source.Implement a post-precipitation alkaline leaching step with NaOH to dissolve the silica.[3] Alternatively, control the initial precipitation reaction temperature to be below 40°C.[2]
Difficulty filtering CaF₂ precipitate Formation of fine or colloidal silica particles that clog the filter.Conduct the precipitation at a low temperature (0-30°C) to keep the silica in a sol form, which is easier to separate by filtration.[2]
Incomplete removal of silica with alkaline leaching Formation of non-leachable silicate species.Optimize the leaching parameters, such as temperature and time. Leaching at 70°C for at least 10 minutes has been shown to be effective.[3] Note that some residual silicon may remain as non-leachable species.[3]
Low yield of purified CaF₂ after leaching Dissolution of CaF₂ during the alkaline treatment.Leaching at lower temperatures can increase the recovery of CaF₂, although it may result in a slightly lower grade.[3] Careful control of NaOH concentration and leaching time is crucial.

Data on Purification Methods

The following tables summarize quantitative data on the effectiveness of different methods for reducing silicon dioxide impurities in calcium fluoride.

Table 1: Alkaline Leaching of SiO₂ from CaF₂ Precipitate

Leaching Temperature (°C)Final CaF₂ GradeReference
70> 90%[3]

Table 2: Two-Stage Precipitation Process

ParameterValueResulting SiO₂ in CaF₂Purity of CaF₂Reference
Reaction Temperature0-40°C~1-4%85-95%[2]
Stage 1 pH~2-3--[2]
Stage 2 pH~4-6--[2]

Table 3: Reverse Flotation of Silicate from Fluorite

Initial SiO₂ ContentFinal SiO₂ ContentReference
2.82%1.28%[9]

Experimental Protocols

Protocol 1: Two-Stage Precipitation of Low-Silica CaF₂

This protocol is based on the process of reacting hexafluosilicic acid with a calcium carbonate suspension to minimize silica co-precipitation.[2]

Materials:

  • Aqueous hexafluosilicic acid (H₂SiF₆)

  • Finely ground calcium carbonate (CaCO₃)

  • Deionized water

  • pH meter

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

Procedure:

  • Prepare an aqueous suspension of finely ground calcium carbonate in the reaction vessel. The amount of water should be at least three times the weight of the calcium carbonate.

  • Cool the suspension to a temperature between 0°C and 30°C and maintain this temperature throughout the reaction.

  • Stage 1: Slowly add the hexafluosilicic acid to the stirred CaCO₃ suspension. Monitor the pH continuously. Continue adding H₂SiF₆ until the pH of the slurry reaches approximately 2 to 3. A stoichiometric excess of H₂SiF₆ is used in this stage.

  • Stage 2: Adjust the pH of the reaction mixture to between 4 and 6 by adding a small amount of the calcium carbonate suspension.

  • Filter the resulting slurry to separate the precipitated calcium fluoride from the filtrate containing the dissolved silica sol.

  • Wash the CaF₂ filter cake with deionized water to remove any remaining soluble impurities.

  • Dry the purified CaF₂ product.

Protocol 2: Alkaline Leaching of SiO₂ from CaF₂

This protocol describes a method for purifying CaF₂ that is already contaminated with silicon dioxide.[3]

Materials:

  • SiO₂-contaminated CaF₂ precipitate

  • Sodium hydroxide (NaOH) solution (concentration to be optimized)

  • Deionized water

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

Procedure:

  • Place the impure CaF₂ sludge into the reaction vessel.

  • Add the sodium hydroxide solution to the sludge.

  • Heat the mixture to the desired temperature (e.g., 70°C) while stirring continuously.

  • Maintain the temperature and stirring for a specific duration (e.g., 10 minutes).

  • After the leaching period, filter the hot slurry to separate the purified CaF₂ precipitate from the sodium silicate solution.

  • Wash the CaF₂ filter cake thoroughly with hot deionized water to remove residual NaOH and dissolved silicates.

  • Dry the final high-purity CaF₂ product.

Visualizations

Two_Stage_Precipitation cluster_0 Process Flow start CaCO3 Suspension (Water:CaCO3 > 3:1) stage1 Stage 1: Add H2SiF6 (0-30°C) start->stage1 ph_check1 pH Reaches 2-3? stage1->ph_check1 Stirring stage2 Stage 2: Add CaCO3 Adjust pH ph_check1->stage2 Yes ph_check2 pH Reaches 4-6? stage2->ph_check2 Stirring filtration Filtration ph_check2->filtration Yes product Low-Silica CaF2 Precipitate filtration->product waste Silica Sol (Filtrate) filtration->waste

Caption: Workflow for the two-stage precipitation of low-silica CaF₂.

Alkaline_Leaching_Workflow cluster_1 Purification Process start Impure CaF2 (with SiO2) leaching Alkaline Leaching (NaOH, 70°C, 10 min) start->leaching filtration Hot Filtration leaching->filtration Stirring washing Washing (Hot DI Water) filtration->washing waste Sodium Silicate Solution (Filtrate) filtration->waste drying Drying washing->drying product High-Purity CaF2 drying->product

Caption: Experimental workflow for the alkaline leaching of SiO₂ from CaF₂.

References

Technical Support Center: Calcium-to-Silicon (Ca/Si) Molar Ratio Effects on Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of the calcium-to-silicon (Ca/Si) molar ratio on the formation of calcium silicate (B1173343) products.

Frequently Asked Questions (FAQs)

Q1: How does the Ca/Si molar ratio generally affect the composition of the final product?

The Ca/Si molar ratio is a critical parameter that dictates the phase composition and nanostructure of the synthesized calcium silicate hydrate (B1144303) (C-S-H). At low Ca/Si ratios (e.g., below ~0.8), amorphous silica (B1680970) may be present alongside the C-S-H phase.[1] As the ratio increases, more calcium is incorporated into the C-S-H structure.[1][2] If the Ca/Si ratio becomes too high (e.g., above 1.5-1.6), crystalline calcium hydroxide (B78521) (portlandite) will precipitate as a separate phase because the C-S-H gel becomes saturated with calcium.[1]

Q2: What is the impact of the Ca/Si ratio on the silicate chain structure within C-S-H?

The Ca/Si ratio directly influences the degree of polymerization of the silicate chains in the C-S-H structure.

  • Low Ca/Si Ratios: Promote the formation of longer silicate chains. This is indicated by a higher proportion of Q² (middle chain) and Q³ (branching) silicate tetrahedra, as observed in ²⁹Si NMR studies.[1][2]

  • High Ca/Si Ratios: Lead to shorter silicate chains. As more calcium is introduced, it breaks down the silicate chains to be incorporated.[2][3][4] This results in an increase in Q¹ (chain-end) and even Q⁰ (isolated tetrahedra) species.[2] The ratio of Q² to Q¹ tetrahedra has been shown to decrease as the Ca/Si ratio increases.[3][4][5]

Q3: How does varying the Ca/Si molar ratio affect the mechanical properties of the resulting calcium silicate material?

The mechanical properties, such as compressive strength, elastic modulus, and hardness, are strongly dependent on the Ca/Si ratio. Generally, a lower Ca/Si ratio leads to improved mechanical performance.[6][7][8][9] For instance, studies have shown that the compressive strength and elastic modulus of synthetic C-S-H increase as the Ca/Si ratio decreases.[6][7][9] This is attributed to the higher degree of silicate polymerization and a denser microstructure at lower Ca/Si ratios.[7][8]

Q4: What morphological changes can be expected as the Ca/Si ratio is altered?

The Ca/Si ratio significantly influences the morphology of the C-S-H product. At a Ca/Si ratio of 1.0, a notable microstructural change from a granular to a reticular (net-like) morphology has been observed.[2] Other studies have reported morphological transitions from mica-like to granular and eventually to foil-like structures as the Ca/Si ratio is varied.[10]

Troubleshooting Guide

Q1: My product contains unreacted amorphous silica, confirmed by XRD or ²⁹Si NMR (Q⁴ peaks). What is the likely cause?

The presence of unreacted silica indicates that the initial Ca/Si molar ratio in your synthesis was too low.[1] There was insufficient calcium oxide to react with all the available silica. To resolve this, incrementally increase the amount of the calcium precursor in your starting materials.

Q2: I am observing crystalline calcium hydroxide (portlandite) peaks in my XRD analysis. Why is this happening?

The formation of calcium hydroxide as a separate phase is a clear indicator that your initial Ca/Si ratio was too high (typically above 1.5).[1] The C-S-H structure has reached its calcium saturation limit, and the excess calcium has precipitated as Ca(OH)₂. To avoid this, reduce the Ca/Si ratio in your starting mixture.

Q3: The compressive strength of my synthesized material is lower than expected. How can the Ca/Si ratio help?

Lower-than-expected mechanical strength can often be addressed by adjusting the Ca/Si ratio. Experimental data consistently shows that the compressive strength of C-S-H pastes increases as the Ca/Si ratio decreases.[7][8][9] Therefore, reducing the Ca/Si ratio in your synthesis is a primary strategy for improving mechanical performance.

Q4: My reaction kinetics seem slow, and the formation of C-S-H is retarded. Could the Ca/Si ratio be a factor?

Yes, the Ca/Si ratio can influence reaction kinetics. Some studies have shown that increasing the Ca/Si ratio from 0.8 to 1.0 can decrease early-age hydration and retard the reaction rate.[11][12] If you are experiencing slow C-S-H formation, you might consider optimizing the Ca/Si ratio, potentially by using a slightly lower ratio for a faster initial reaction.

Quantitative Data Summary

The following tables summarize key quantitative data on how the Ca/Si molar ratio affects the properties of synthesized calcium silicate materials.

Table 1: Effect of Ca/Si Molar Ratio on Mechanical Properties of C-S-H

Ca/Si Molar RatioCompressive Strength (MPa)Elastic Modulus (GPa)Hardness (GPa)
0.7-27-
0.83Increases with age--
1.0Decreases relative to 0.83--
1.25Decreases relative to 1.0--
1.50Lowest among tested ratios--
2.1-20-
Data compiled from multiple sources.[6][7][9] Compressive strength is time-dependent, but the trend of decreasing strength with increasing Ca/Si ratio holds true across different ages.

Table 2: Influence of Ca/Si Molar Ratio on Silicate Chain Structure (²⁹Si NMR)

Ca/Si Molar RatioKey ObservationsMean Silicate Chain Length (MCL)Q²/Q¹ Ratio
≤ 0.8Q³ groups may exist. Cross-linking between layers observed.Higher-
1.0Substantial decrease in MCL. Abrupt increase in Q¹ intensity.Decreases2.29 (at 7 days)
1.5Further decrease in MCL. Isolated tetrahedra (Q⁰) observed.Lower-
1.54-3.02 tetrahedra-
Data compiled from multiple sources.[1][2][3][5] The Q²/Q¹ ratio for the 1.0 sample increased to 4.28 after 90 days of curing, indicating continued polymerization over time.[3][4][5]

Experimental Protocols

1. Synthesis of C-S-H via Pozzolanic Reaction

This protocol describes a common method for synthesizing C-S-H with varying Ca/Si ratios.

  • Materials: Calcium oxide (CaO), fumed silica (SiO₂), and deionized, CO₂-free water.

  • Procedure:

    • Calculate the required masses of CaO and SiO₂ to achieve the target Ca/Si molar ratio for your experiment (e.g., 0.8, 1.0, 1.2, 1.5).

    • Prepare a supersaturated calcium hydroxide solution by mixing the calculated amount of CaO with ultrapure water in a sealed container.[4] Stir vigorously to ensure dissolution.

    • Slowly add the calculated amount of fumed silica to the calcium hydroxide solution while stirring continuously to create a homogeneous paste.

    • Seal the container to prevent carbonation from atmospheric CO₂.

    • Allow the reaction to proceed at a controlled temperature (e.g., 20°C) for a specified curing time (e.g., 7, 28, or 90 days).[3][9]

    • After the desired curing period, stop the hydration process. This can be done by methods such as solvent exchange with isopropanol (B130326) followed by vacuum drying.

    • The resulting powder is ready for characterization.

2. Characterization Techniques

  • X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the product, such as C-S-H (typically poorly crystalline), unreacted silica, or calcium hydroxide.[2][3]

  • ²⁹Si Magic Angle Spinning Nuclear Magnetic Resonance (²⁹Si MAS-NMR): Provides detailed information about the silicate structure, quantifying the relative amounts of Q⁰, Q¹, Q², Q³, and Q⁴ species to determine the degree of polymerization and mean chain length.[1][2][3]

  • Scanning Electron Microscopy (SEM): Used to observe the morphology and microstructure of the synthesized C-S-H particles.[2][13]

  • Thermogravimetric Analysis (TGA): Helps quantify the amount of C-S-H and calcium hydroxide in the sample by measuring weight loss at specific temperature ranges corresponding to dehydration and dehydroxylation.[3][12]

Visual Guides

The following diagrams illustrate key workflows and relationships in the study of Ca/Si molar ratios.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Define Target Ca/Si Molar Ratio reagents Prepare Precursors (e.g., CaO, SiO2) start->reagents mixing Mix Reagents in Water reagents->mixing curing Seal and Cure (Controlled Temp & Time) mixing->curing stop_rxn Stop Hydration & Dry Sample curing->stop_rxn xrd XRD (Phase ID) stop_rxn->xrd nmr 29Si NMR (Structure) stop_rxn->nmr sem SEM (Morphology) stop_rxn->sem mech Mechanical Testing (Strength) stop_rxn->mech

Caption: Experimental workflow for synthesizing and characterizing calcium silicate hydrates.

logical_relationship cluster_primary Primary Structural Effects cluster_secondary Resulting Material Properties ca_si_ratio Ca/Si Molar Ratio chain_length Silicate Chain Length (Polymerization) ca_si_ratio->chain_length Inversely Proportional phase Phase Composition (C-S-H, Ca(OH)2, SiO2) ca_si_ratio->phase mechanical Mechanical Properties (Strength, Hardness) chain_length->mechanical Directly Proportional phase->mechanical morphology Microstructure & Morphology phase->morphology

Caption: Influence of Ca/Si ratio on C-S-H structure and properties.

References

Validation & Comparative

A Comparative Analysis of Calcium Hexafluorosilicate and Sodium Hexafluorosilicate for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and professionals on the properties, applications, and toxicological profiles of two common hexafluorosilicate (B96646) salts.

This guide provides a detailed comparison of Calcium hexafluorosilicate (CaSiF₆) and Sodium hexafluorosilicate (Na₂SiF₆), two inorganic compounds with significant industrial applications. While not typically utilized in drug development, their chemical properties and biological effects at a cellular level are of interest to the broader scientific community. This analysis focuses on their chemical and physical characteristics, primary uses, and available toxicological data, presenting quantitative information in a clear, comparative format.

Comparative Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and Sodium hexafluorosilicate is presented below. These properties influence their reactivity, solubility, and suitability for various applications.

PropertyThis compoundSodium Hexafluorosilicate
Chemical Formula CaSiF₆Na₂SiF₆
Molecular Weight 180.15 g/mol 188.06 g/mol
Appearance White crystalline powderWhite, crystalline, odorless powder
CAS Number 16949-15-816893-85-9
Density 2.96 g/cm³2.68 g/cm³
Melting Point Decomposes at 400 °CDecomposes
Solubility in Water 0.17 g/100 mL at 17 °C0.65 g/100 mL at 25 °C, 2.45 g/100 mL at 100 °C
Acidity (pKa) Not applicable (salt)Not applicable (salt)
Primary Hazards Toxic, corrosiveToxic, corrosive

Industrial and Research Applications

The primary applications of both compounds are in industrial processes. However, their chemical nature makes them subjects of study in materials science and toxicology.

  • Water Fluoridation: Both salts are used in municipal water fluoridation to prevent tooth decay. Sodium hexafluorosilicate is more commonly used due to its higher water solubility and lower cost.

  • Cement and Concrete Additives: this compound is utilized as a rapid hardener and waterproofing agent in cement and concrete formulations. It reacts to form insoluble compounds that increase the density and strength of the material.

  • Insecticides and Pesticides: Both compounds have been used as active ingredients in insecticides, particularly for moth-proofing textiles and in wood preservatives.

  • Ceramics and Glass Manufacturing: Sodium hexafluorosilicate is used as a flux and opacifier in the production of ceramics, enamels, and opal glass.

  • Ore Processing: It also finds application in the extraction of certain metals from their ores.

G cluster_CaSiF6 This compound cluster_Na2SiF6 Sodium Hexafluorosilicate cluster_Shared Shared Applications CaSiF6 CaSiF₆ Ca_App1 Cement Hardener CaSiF6->Ca_App1 Ca_App2 Waterproofing Agent CaSiF6->Ca_App2 Shared_App1 Water Fluoridation CaSiF6->Shared_App1 Shared_App2 Insecticide CaSiF6->Shared_App2 Na2SiF6 Na₂SiF₆ Na_App1 Water Fluoridation Na2SiF6->Na_App1 Na_App2 Insecticide Na2SiF6->Na_App2 Na_App3 Ceramics/Glass Production Na2SiF6->Na_App3 Na_App4 Ore Processing Na2SiF6->Na_App4 Na2SiF6->Shared_App1 Na2SiF6->Shared_App2

Figure 1. Primary applications of Calcium and Sodium Hexafluorosilicate.

Toxicological Profile and Experimental Data

The toxicity of hexafluorosilicates is primarily due to the release of fluoride (B91410) ions upon hydrolysis. Ingestion can lead to acute and chronic health effects. The available toxicological data is summarized below.

ParameterThis compoundSodium Hexafluorosilicate
LD₅₀ (Oral, Rat) 70 mg/kg (as Fluorine)125 mg/kg
Primary Route of Exposure Inhalation, Ingestion, Skin/Eye ContactInhalation, Ingestion, Skin/Eye Contact
Target Organs Respiratory system, kidneys, bones, teethRespiratory system, kidneys, bones, teeth
Mechanism of Toxicity Inhibition of enzymes by fluoride, hypocalcemiaInhibition of enzymes by fluoride, hypocalcemia

Experimental Protocols:

Toxicological studies for these compounds generally follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals. A representative acute oral toxicity study protocol is outlined below.

OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure

  • Objective: To determine the median lethal dose (LD₅₀) of the substance when administered orally.

  • Test Animals: Typically, adult female rats of a standard laboratory strain are used. Animals are fasted prior to dosing.

  • Dosing: The test substance is administered in a single dose by gavage. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of mortality.

G start Start: Fasted Adult Female Rats dose1 Administer Single Oral Dose (gavage) start->dose1 observe Observe for 14 Days (Toxicity Signs, Mortality) dose1->observe outcome Animal Outcome? observe->outcome necropsy Euthanize Survivors & Perform Gross Necropsy observe->necropsy dose_up Increase Dose for Next Animal outcome->dose_up Survived dose_down Decrease Dose for Next Animal outcome->dose_down Died dose_up->dose1 dose_down->dose1 calculate Calculate LD₅₀ (Maximum Likelihood Method) necropsy->calculate

Figure 2. Workflow for OECD Guideline 425 Acute Oral Toxicity Test.

Conclusion

This compound and Sodium hexafluorosilicate are inorganic salts with distinct physical properties that dictate their primary industrial uses. Sodium hexafluorosilicate's higher solubility in water makes it a preferred choice for water fluoridation, while this compound's reactivity in cementitious mixtures makes it a valuable construction chemical. Both compounds exhibit significant toxicity, primarily due to their fluoride content, and should be handled with appropriate safety precautions. While not directly relevant to drug development pathways, an understanding of their chemical behavior and toxicological profiles is valuable for a comprehensive scientific knowledge base.

A Comparative Analysis of Fluorosilicate Compounds: Efficacy and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effectiveness of various fluorosilicate compounds across several key industrial and biological applications. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the relative performance and mechanisms of these compounds. The data presented is a synthesis of findings from various scientific studies.

I. Overview of Fluorosilicate Compounds

Fluorosilicate compounds, salts of hexafluorosilicic acid (H₂SiF₆), are utilized in a diverse range of applications, from water fluoridation to industrial processes such as glass manufacturing and wood preservation. The most commonly used compounds include sodium fluorosilicate (Na₂SiF₆), potassium fluorosilicate (K₂SiF₆), and ammonium (B1175870) fluorosilicate ((NH₄)₂SiF₆). Their effectiveness is largely attributed to the release of fluoride (B91410) ions (F⁻) and the reactivity of the hexafluorosilicate (B96646) anion (SiF₆²⁻).

II. Applications and Comparative Effectiveness

The utility of fluorosilicate compounds varies significantly with their specific properties, such as solubility and reactivity. Below is a summary of their performance in key applications.

Water Fluoridation

Hexafluorosilicic acid and sodium fluorosilicate are the most common additives for community water fluoridation, aimed at reducing dental caries. Their primary function is to provide a controlled release of fluoride ions into the water supply. The fluoride ions contribute to the formation of fluorapatite (B74983) in tooth enamel, which is more resistant to acid demineralization than hydroxyapatite.

While both compounds are effective, the choice between them often depends on practical considerations such as cost, handling requirements, and the size of the water system. Hexafluorosilicic acid is a liquid, making it easier to handle and meter in large water systems, whereas sodium fluorosilicate is a dry additive that needs to be dissolved before addition.

Industrial Applications

Fluorosilicate compounds are integral to several industrial processes, including glass and ceramics manufacturing, and wood preservation.

  • Glass and Ceramics Manufacturing: Sodium fluorosilicate acts as a fluxing agent in glass production, lowering the melting temperature of raw materials and thereby reducing energy consumption. In the ceramics industry, fluorosilicates serve as opacifiers, creating a white or opaque appearance in products like porcelain and stoneware.

  • Wood Preservation: Fluoride compounds have a long history of use as wood preservatives due to their efficacy against fungi and insects. Ammonium fluorosilicate, in particular, is noted for its ability to improve wood's resistance to decay with minimal impact on the wood's natural appearance. However, a significant limitation of simpler fluoride compounds like sodium fluoride and sodium fluorosilicate is their high water solubility, which makes them susceptible to leaching.

  • Concrete Hardening: Sodium fluorosilicate is used as a hardening agent for water glass (sodium silicate), which is utilized in acid-resistant mortars and concrete. Its low solubility allows for a slow and controlled reaction, resulting in a dense and high-strength material.

III. Quantitative Data Summary

The following tables summarize the available quantitative data comparing the properties and effectiveness of different fluorosilicate compounds.

Table 1: Physical and Chemical Properties of Common Fluorosilicate Compounds

CompoundFormulaMolar Mass ( g/mol )Solubility in Water
Sodium FluorosilicateNa₂SiF₆188.060.78 g/100 mL at 25°C
Potassium FluorosilicateK₂SiF₆220.26Slightly soluble
Ammonium Fluorosilicate(NH₄)₂SiF₆178.14Soluble
Hexafluorosilicic AcidH₂SiF₆144.09Miscible

Table 2: Comparative Efficacy in Wood Preservation

CompoundEfficacy Against FungiLeaching PotentialAesthetic Impact
Sodium FluorosilicateEffectiveHighMinimal
Ammonium FluorosilicateEffectiveModerateMinimal

IV. Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the effectiveness of fluorosilicate compounds.

Fluoride Release Measurement

Objective: To quantify the rate and extent of fluoride ion release from a fluorosilicate compound in an aqueous solution.

Methodology: Ion-Selective Electrode (ISE) Method

  • Preparation of Standard Solutions: Prepare a series of sodium fluoride (NaF) standard solutions of known concentrations.

  • Sample Preparation: Disperse a known quantity of the fluorosilicate compound in a defined volume of deionized water or a relevant buffer solution.

  • Measurement:

    • Calibrate the fluoride ion-selective electrode using the standard solutions.

    • Immerse the calibrated electrode into the sample solution.

    • Record the fluoride ion concentration at predetermined time intervals (e.g., 1, 3, 24, 48 hours, and weekly for long-term studies).

  • Data Analysis: Plot the cumulative fluoride release as a function of time.

Cytotoxicity Assay

Objective: To assess the cytotoxic effects of different fluorosilicate compounds on a cell line.

Methodology: Fluorometric Microculture Cytotoxicity Assay (FMCA)

  • Cell Culture: Plate cells (e.g., human oral epidermoid carcinoma cells) in a 96-well microplate at a desired density and culture for 24 hours.

  • Treatment: Expose the cells to various concentrations of the fluorosilicate compounds for a defined period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Remove the treatment medium and wash the cells.

    • Add a solution containing a fluorescent viability probe (e.g., fluorescein (B123965) diacetate).

    • Incubate to allow for enzymatic conversion of the probe in viable cells.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

V. Visualizations

The following diagrams illustrate key pathways and workflows related to the study of fluorosilicate compounds.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_compounds Prepare Fluorosilicate Compound Solutions dissolution Dissolution & Fluoride Release Assay prep_compounds->dissolution cytotoxicity Cytotoxicity Assay prep_compounds->cytotoxicity performance Application-Specific Performance Test prep_compounds->performance prep_cells Culture and Plate Target Cells prep_cells->cytotoxicity prep_materials Prepare Substrates (e.g., Wood, Glass) prep_materials->performance data_collection Data Collection dissolution->data_collection cytotoxicity->data_collection performance->data_collection quant_analysis Quantitative Analysis data_collection->quant_analysis comparison Comparative Evaluation quant_analysis->comparison

Caption: Experimental workflow for comparing fluorosilicate compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus F_ion Fluoride Ion (F⁻) G_protein G-Protein Activation (with Al³⁺) F_ion->G_protein mimics γ-phosphate of GTP Ca_ATPase Inhibition of Ca²⁺-ATPase F_ion->Ca_ATPase ROS ↑ Reactive Oxygen Species (ROS) F_ion->ROS Ca_increase ↑ Intracellular Ca²⁺ G_protein->Ca_increase Ca_ATPase->Ca_increase Apoptosis_genes Transcription of Apoptotic Genes Ca_increase->Apoptosis_genes ATM ATM Activation ROS->ATM Chk2 Chk2 Phosphorylation ATM->Chk2 p53 p53 Activation Chk2->p53 p53->Apoptosis_genes

Caption: Postulated signaling pathway for fluoride-induced cytotoxicity.

A Comparative Guide to Spectroscopic Analysis for Validating Calcium Hexafluorosilicate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. Calcium hexafluorosilicate (B96646) (CaSiF6), a compound used in various industrial applications, requires rigorous purity validation to ensure product quality and safety.[1][2] This guide provides a comparative analysis of key spectroscopic methods for this purpose, supported by experimental protocols and data.

Comparison of Spectroscopic Purity Analysis Methods

The validation of Calcium hexafluorosilicate purity involves both the confirmation of the compound's identity and the quantification of potential impurities. Spectroscopic techniques are ideal for this, offering both qualitative and quantitative data. The primary methods include Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for elemental composition, and Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for structural confirmation. Atomic Absorption Spectroscopy (AAS) serves as a viable, though more targeted, alternative for elemental analysis.

Technique Primary Target Mode Sample Prep. Sensitivity Strengths Limitations
ICP-OES Calcium, Silicon, & Elemental ImpuritiesQuantitativeAcid DigestionHigh (ppm-ppb)Multi-element detection, high throughput, robust for quantifying metallic impurities.[3]Destructive analysis, complex sample preparation for fluorinated compounds.[4][5]
AAS Calcium & Specific Elemental ImpuritiesQuantitativeAcid DigestionVery High (ppb)Excellent sensitivity for target elements, lower instrument cost than ICP-OES.[6][7]Single-element analysis at a time, potential for chemical and ionization interferences.[6][8]
FTIR Spectroscopy Hexafluorosilicate (SiF₆)²⁻ anion, Water (H₂O)QualitativeMinimal (Solid)ModerateFast, non-destructive, excellent for functional group identification and confirming the SiF₆²⁻ moiety.[9][10]Not suitable for quantifying trace elemental impurities, spectra can be complex.
Raman Spectroscopy Hexafluorosilicate (SiF₆)²⁻ anionQualitativeMinimal (Solid)ModerateNon-destructive, excellent for symmetric vibrations (Si-F), minimal interference from water.[11][12]Potential for fluorescence interference, may have lower sensitivity for some impurities.[9]

Experimental Protocols

Detailed methodologies for the most effective quantitative and qualitative techniques are provided below.

Protocol 1: Quantitative Purity by ICP-OES

This protocol is designed to accurately determine the weight percentage of Calcium and Silicon and to quantify trace elemental impurities.

Objective: To dissolve this compound and analyze its elemental composition. The use of hydrofluoric acid is necessary to break down the silicate (B1173343) structure, and boric acid is used to complex excess fluoride, protecting the instrument's glassware.[4][5]

Materials:

  • This compound sample

  • Trace-metal grade Nitric Acid (HNO₃)

  • Trace-metal grade Hydrofluoric Acid (HF)

  • High-purity Boric Acid (H₃BO₃) solution (e.g., 50 mg/mL)

  • Deionized Water (18.2 MΩ·cm)

  • Certified Calcium and Silicon standard solutions

  • Volumetric flasks and acid-resistant digestion vessels (e.g., PFA)

Procedure:

  • Sample Weighing: Accurately weigh approximately 0.1 g of the this compound sample into an acid-resistant digestion vessel.

  • Acid Digestion: In a fume hood, carefully add 4 mL of nitric acid and 1 mL of hydrofluoric acid to the vessel. Seal the vessel.

  • Heating: Place the vessel in a heating block or water bath at 90-100°C for 30-45 minutes to ensure complete dissolution.[4]

  • Cooling & Fluoride Complexation: Allow the vessel to cool to room temperature. Unseal carefully and add 10 mL of the 50 mg/mL boric acid solution to complex the excess HF.[5]

  • Dilution: Quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This solution may require further serial dilutions to fall within the instrument's linear range.

  • Instrument Calibration: Prepare a series of calibration standards for Calcium, Silicon, and other expected impurities from certified stock solutions. The standards should be matrix-matched with the same acid concentrations as the sample solution.

  • Analysis: Aspirate the blank, standards, and sample solutions into the ICP-OES. Measure the emission intensities at the appropriate wavelengths for each element (e.g., Ca 317.933 nm, Si 251.611 nm).

  • Data Processing: Calculate the concentration of each element in the sample solution using the calibration curve. Convert these concentrations back to determine the weight percentage in the original solid sample.

Protocol 2: Qualitative Identity Confirmation by FTIR Spectroscopy

This protocol uses Attenuated Total Reflection (ATR)-FTIR to quickly confirm the presence of the hexafluorosilicate anion.

Objective: To obtain an infrared spectrum of the solid sample to identify characteristic vibrational modes of the (SiF₆)²⁻ anion.[13]

Materials:

  • This compound sample

  • FTIR Spectrometer with an ATR accessory

  • Spatula

  • Isopropyl alcohol and lint-free wipes for cleaning

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage.

  • Apply Pressure: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Collection: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[9]

  • Data Analysis: Process the resulting spectrum (e.g., baseline correction). Identify the characteristic absorption bands for the (SiF₆)²⁻ anion. Key expected peaks include a strong band around 710-730 cm⁻¹ (asymmetric Si-F stretch, ν₃) and another near 470-485 cm⁻¹ (F-Si-F bend, ν₄).[12] The presence of a broad band around 3400 cm⁻¹ would indicate water of hydration.

Quantitative Data Summary

The following table presents example data from an ICP-OES analysis comparing a high-purity reference sample to a sample with known contaminants.

Element Wavelength (nm) High-Purity Sample (wt%) Contaminated Sample (wt%) Specification (wt%)
Calcium (Ca)317.93321.9521.5121.5 - 22.5
Silicon (Si)251.61115.3815.0515.0 - 15.8
Iron (Fe)259.940< 0.0010.15≤ 0.005
Aluminum (Al)396.152< 0.0010.08≤ 0.005
Sodium (Na)589.5920.0020.21≤ 0.01
Purity Assay -> 99.9% ~97.0% ≥ 99.5%

Visualized Workflow for Purity Validation

The following diagram illustrates the logical workflow for a comprehensive purity validation of a this compound sample, integrating both qualitative and quantitative spectroscopic techniques.

G start Sample Reception qual_check Qualitative Identity Check (FTIR / Raman) start->qual_check prep Sample Preparation (Acid Digestion) qual_check->prep Identity Confirmed fail Reject Batch qual_check->fail Identity Failed icp Quantitative Measurement (ICP-OES) prep->icp eval Data Evaluation (Compare vs. Specs) icp->eval report Final Purity Statement & Certificate of Analysis eval->report pass Release Batch report->pass Meets Specification oos Investigate OOS Result report->oos Out of Specification

Caption: Workflow for Spectroscopic Purity Validation of CaSiF6.

References

A Comparative Analysis of Calcium Hexafluorosilicate: Cross-Referencing PubChem Data with Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's properties is paramount. This guide provides a comprehensive comparison of experimental data for Calcium hexafluorosilicate (B96646) against its corresponding PubChem entry (CID 10176392), offering a detailed look at its chemical and physical characteristics.[1][2]

Chemical and Physical Properties: A Tabulated Comparison

To facilitate a clear comparison, the following tables summarize the key chemical and physical properties of Calcium hexafluorosilicate, cross-referencing data from PubChem with available experimental findings.

Table 1: Chemical Identifiers and Formula

IdentifierPubChem DataExperimental Data/Other Sources
IUPAC Name calcium hexafluorosilicon(2-)[1]This compound[3]
Molecular Formula CaF₆Si[1]CaF₆Si[3]
CAS Number 16925-39-6[1]16925-39-6[3]
Molecular Weight 182.15 g/mol [1]182.15[3]
Synonyms Calcium fluosilicate, Calcium silicofluoride, LAPIS ALBUS[1]Calcium fluosilicate; calcium silicofluoride[3]

Table 2: Physical and Chemical Properties

PropertyPubChem DataExperimental Data
Physical Description Dihydrate: Solid; Powder[1]Dihydrate, powder[3]; colorless tetragonal crystals[4][5]
Density -2.25 g/cm³ (20°C)[6]
Solubility -Almost insoluble in cold water; Partially decomposed by hot water; Practically insoluble in acetone. Water: 0.52 g/100 g (20°C); Acetone: insoluble.[6]
Decomposition Temperature -140°C (dihydrate)[6]

Table 3: Toxicological Data

ParameterPubChem DataExperimental Data
LD50 (Guinea Pigs) -250 mg/kg (oral); 450 mg/kg (subcutaneous)[3]
Hazards May cause irritation[1]Poison by ingestion and subcutaneous routes. When heated to decomposition it emits toxic fumes of F-.[4][7]

Experimental Protocols

A standardized experimental protocol for the synthesis of this compound dihydrate is described as follows:

Synthesis of this compound Dihydrate [8]

  • A suspension of silicon dioxide (SiO₂, 3.30 g, particle sizes 0.063-0.200 mm) in 20 ml of water is prepared at room temperature.

  • Carefully, 14.45 ml of hydrofluoric acid (HF, 40% w/w) is added to the suspension, leading to a clear solution.

  • Calcium carbonate (CaCO₃, 5.50 g) is then added in small portions until gas evolution is no longer observed.

  • The resulting suspension is dried in an oven at 120°C for approximately 150 minutes to yield a white crystalline powder of CaSiF₆·2H₂O.

X-ray Powder Diffraction (XRPD) Analysis [8]

  • Instrumentation: Bruker AXS D8 Advance diffractometer with a Lynxeye position-sensitive detector and Ni-filtered Cu Kα radiation (λ = 1.5418 Å).

  • Settings: 40 kV and 40 mA.

  • Scan Mode: Step scan mode with a 2θ range of 5° to 105° and a step size of Δ2θ = 0.02°.

  • Standard: Silicon NBS 640b as an external standard.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Comparison start Start Materials: SiO₂, H₂O, HF, CaCO₃ s1 Reaction of SiO₂ and HF start->s1 s2 Addition of CaCO₃ s1->s2 s3 Oven Drying at 120°C s2->s3 product Product: This compound Dihydrate s3->product c1 X-ray Powder Diffraction (XRPD) product->c1 c2 Rietveld Refinement c1->c2 c3 Structural Analysis c2->c3 d1 Experimental Data c3->d1 d3 Comparative Analysis d1->d3 d2 PubChem Database d2->d3

Workflow for Synthesis and Analysis

Applications and Relevance in Research

While primarily used in industrial applications such as a flotation agent, insecticide, and in the wood, rubber, and textile industries, this compound is also noted as a component in several FDA-registered products, suggesting some relevance in biomedical or pharmaceutical contexts, though specific roles are not detailed in the available literature.[1][3][4][7] Its use in the manufacturing of glass and ceramics highlights its role as a flux.[9][10] The preparation method involves the reaction of a calcium salt with hexafluorosilicic acid.[4][5][7]

This guide provides a foundational, objective comparison for researchers to evaluate the known properties of this compound. Further experimental investigation into its biological activities and potential therapeutic applications is warranted to expand its profile for the drug development community.

References

A Comparative Guide to the Isomorphism of Calcium Hexafluorosilicate and Related M(II)A(IV)F6 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic isomorphism between calcium hexafluorosilicate (B96646) (CaSiF6) and other alkaline earth metal (M(II)) hexafluorometallates (A(IV)F6), where M can be Magnesium (Mg), Strontium (Sr), or Barium (Ba), and A can be Silicon (Si), Germanium (Ge), or Tin (Sn). Understanding the structural similarities and differences among these compounds is crucial for materials science, crystallography, and drug development, where precise crystal engineering is paramount.

Data Presentation: Crystallographic Properties

The isomorphism among these compounds is predominantly observed in their anhydrous forms. The following table summarizes the available crystallographic data for anhydrous M(II)A(IV)F6 compounds. Isomorphous compounds share the same space group and have similar lattice parameters.

CompoundCrystal SystemSpace Groupa (Å)c (Å)Reference
CaSiF6 TrigonalR-35.3497(3)13.5831(11)[1]
MgSiF6 ----Data not found
SrSiF6 ----Data not found
BaSiF6 TrigonalR-3m4.851-
CaGeF6 ----Data not found
SrGeF6 ----Data not found
BaGeF6 TrigonalR-3m--Isomorphous with BaSiF6
CaSnF6 ----Data not found
SrSnF6 ----Data not found
BaSnF6 TrigonalR-37.407.41[2]

Note: While crystallographic data for the hydrated forms of MgSiF6 and SrSiF6 are available, they are not included here as they are not isomorphous with anhydrous CaSiF6.

Discussion of Isomorphism

Anhydrous Calcium Hexafluorosilicate (CaSiF6) crystallizes in the trigonal crystal system with the space group R-3.[1] It is known to be isomorphous with several other M(II)A(IV)F6 compounds, including various silicates, germanates, and stannates.[1] This isomorphism is evident in compounds like Barium Hexafluorosilicate (BaSiF6) and Barium Hexafluorostannate (BaSnF6), which also adopt a trigonal crystal structure.[2] The similarity in crystal structure is attributed to the comparable ionic radii of the M(II) cations and the similar size and octahedral geometry of the [A(IV)F6]2- anions. This structural relationship is a key factor in the formation of solid solutions and in the predictability of the crystal structures of new, related compounds.

Experimental Protocols: Synthesis of Anhydrous M(II)A(IV)F6 Compounds

A general methodology for the synthesis of anhydrous M(II)A(IV)F6 compounds can be adapted from various reported procedures for related hexafluorometallates. The following is a generalized protocol:

Objective: To synthesize anhydrous M(II)A(IV)F6 compounds.

Materials:

  • M(II) carbonate or chloride (e.g., CaCO3, SrCl2, BaCl2)

  • A(IV) oxide (e.g., SiO2, GeO2, SnO2)

  • Hydrofluoric acid (HF), 40-48% aqueous solution

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Furnace capable of reaching at least 700°C

Procedure:

  • Preparation of the Hexafluorometallate Solution: In a fume hood, dissolve the A(IV) oxide in hydrofluoric acid. The stoichiometry should be carefully controlled to form the [A(IV)F6]2- anion.

    • Example Reaction: GeO2 + 6HF → H2GeF6 + 2H2O

  • Precipitation of the M(II)A(IV)F6 Salt: To the hexafluorometallic acid solution, add a solution of the M(II) salt (e.g., MCl2) or a suspension of the M(II) carbonate. This will precipitate the hydrated M(II)A(IV)F6 compound.

    • Example Reaction: H2GeF6 + BaCl2 → BaGeF6↓ + 2HCl

  • Isolation and Washing: Filter the precipitate and wash it with cold, deionized water to remove any unreacted starting materials and byproducts. Subsequently, wash with a solvent like ethanol (B145695) to aid in drying.

  • Dehydration: The crucial step to obtain the anhydrous form is the careful dehydration of the hydrated precipitate. This is typically achieved by heating the sample in a furnace under an inert atmosphere or in a vacuum. The temperature and duration of heating must be carefully controlled to avoid decomposition of the product. For many hexafluorogermanates and hexafluorosilicates, decomposition can occur at temperatures around 700°C.

  • Characterization: The final product should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and thermogravimetric analysis (TGA) to ensure the absence of water of hydration.

Safety Precautions: Hydrofluoric acid is extremely corrosive and toxic. All work with HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Calcium gluconate gel should be readily available as a first-aid measure for HF burns.

Visualization of Isomorphism

The following diagram illustrates the known and presumed isomorphic relationships between CaSiF6 and other M(II)A(IV)F6 compounds based on their shared crystal system.

Isomorphism cluster_Si Hexafluorosilicates (A = Si) cluster_Ge Hexafluorogermanates (A = Ge) cluster_Sn Hexafluorostannates (A = Sn) CaSiF6 CaSiF6 (Trigonal, R-3) BaSiF6 BaSiF6 (Trigonal, R-3m) CaSiF6->BaSiF6 Isomorphous SrSiF6 SrSiF6 (Trigonal, Presumed) CaSiF6->SrSiF6 Presumed Isomorphous CaGeF6 CaGeF6 (Trigonal, Presumed) CaSiF6->CaGeF6 Presumed Isomorphous CaSnF6 CaSnF6 (Trigonal, Presumed) CaSiF6->CaSnF6 Presumed Isomorphous BaGeF6 BaGeF6 (Trigonal, R-3m) BaSiF6->BaGeF6 Isomorphous BaSnF6 BaSnF6 (Trigonal, R-3) BaSiF6->BaSnF6 Isomorphous SrGeF6 SrGeF6 (Trigonal, Presumed) SrSiF6->SrGeF6 Presumed Isomorphous SrSnF6 SrSnF6 (Trigonal, Presumed) SrSiF6->SrSnF6 Presumed Isomorphous MgSiF6 MgSiF6 (Unknown)

Caption: Isomorphism relationships among M(II)A(IV)F6 compounds.

References

A Comparative Study for Researchers: Anhydrous vs. Bishydrated Calcium Hexafluorosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of anhydrous (CaSiF₆) and bishydrated (CaSiF₆·2H₂O) calcium hexafluorosilicate (B96646), tailored for researchers, scientists, and professionals in drug development. The following sections present a comprehensive overview of their synthesis, structural properties, thermal stability, and solubility, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

A summary of the key quantitative data for anhydrous and bishydrated calcium hexafluorosilicate is presented below, offering a clear comparison of their fundamental properties.

PropertyAnhydrous this compound (CaSiF₆)Bishydrated this compound (CaSiF₆·2H₂O)
Molar Mass 182.15 g/mol [1][2]218.18 g/mol
Crystal System Trigonal[3]Monoclinic[3]
Space Group R-3[3]P2₁/n[3]
Unit Cell Parameters a = 5.3497(3) Å, c = 13.5831(11) Å[3]a = 10.48107(9) Å, b = 9.18272(7) Å, c = 5.72973(5) Å, β = 98.9560(6)°[3]
Density Not explicitly found2.25 g/cm³[1]
Appearance White crystalline powderColorless tetragonal crystals[4][5]
Solubility in Water Sparingly soluble[6][7]0.52 g/100 g of water at 20°C[8]. Almost insoluble in cold water, partially decomposes in hot water.[1][4]
Solubility in Acetone Practically insolubleInsoluble[1][8]
Thermal Decomposition Decomposes at 300-400°C to form CaF₂ and SiF₄.Loses water of crystallization at approximately 140°C to form the anhydrous version.[8]

Synthesis and Interconversion

The bishydrated form of this compound is typically synthesized first and can then be converted to the anhydrous form through thermal dehydration.

G Synthesis and Interconversion Pathway cluster_synthesis Synthesis of Bishydrated Form cluster_conversion Conversion to Anhydrous Form SiO2 SiO₂ Solution Hexafluorosilicic Acid Solution (H₂SiF₆) SiO2->Solution Reaction with HF HF HF (40% w/w) HF->Solution CaCO3 CaCO₃ CaSiF6_2H2O CaSiF₆·2H₂O (Bishydrated) CaCO3->CaSiF6_2H2O Solution->CaSiF6_2H2O Addition of CaCO₃ Heat Heating at ~140°C CaSiF6_2H2O->Heat CaSiF6_anhydrous CaSiF₆ (Anhydrous) Heat->CaSiF6_anhydrous

Synthesis and Interconversion Pathway

Experimental Protocols

Detailed methodologies for the synthesis and characterization of anhydrous and bishydrated this compound are provided below.

Synthesis of Bishydrated this compound (CaSiF₆·2H₂O)

A suspension of 3.30 g of silicon dioxide (SiO₂, particle sizes between 0.063 and 0.200 mm) in 20 ml of water is treated with 14.45 ml of hydrofluoric acid (HF, 40% w/w) at room temperature to form a clear solution of hexafluorosilicic acid. To this solution, 5.50 g of calcium carbonate (CaCO₃) is added in small portions until gas evolution ceases. The resulting suspension is then dried in an oven at 120°C for approximately 150 minutes to yield a white crystalline powder of CaSiF₆·2H₂O.

Synthesis of Anhydrous this compound (CaSiF₆)

Anhydrous CaSiF₆ is obtained by heating the powdered CaSiF₆·2H₂O in air at a temperature of 140°C for about 30 minutes.

G Experimental Workflow: Synthesis start Start step1 Suspend SiO₂ in Water start->step1 step2 Add HF to form H₂SiF₆ solution step1->step2 step3 Add CaCO₃ portion-wise step2->step3 step4 Dry suspension at 120°C step3->step4 product1 CaSiF₆·2H₂O Powder step4->product1 step5 Heat CaSiF₆·2H₂O at 140°C product1->step5 product2 Anhydrous CaSiF₆ step5->product2 end End product2->end

Experimental Workflow: Synthesis
Characterization by X-Ray Powder Diffraction (XRPD)

X-ray powder diffraction data can be collected using a diffractometer operating in θ:θ mode with Ni-filtered Cu Kα radiation (λ = 1.5418 Å). Typical experimental conditions include a voltage of 40 kV, a current of 40 mA, and a step scan mode over a 2θ range of 5° to 105° with a step size of 0.02°.

G Experimental Workflow: XRPD Characterization start Start sample_prep Prepare Powder Sample on Holder start->sample_prep instrument_setup Set up Diffractometer (Cu Kα, 40kV, 40mA) sample_prep->instrument_setup data_collection Collect Diffraction Data (5° ≤ 2θ ≤ 105°, Δ2θ = 0.02°) instrument_setup->data_collection data_analysis Analyze Diffraction Pattern data_collection->data_analysis structure_determination Determine Crystal Structure (Rietveld Refinement) data_analysis->structure_determination end End structure_determination->end

Experimental Workflow: XRPD Characterization

Thermal Stability and Decomposition

Thermodiffractometric measurements show that bishydrated this compound undergoes a solid-to-solid transformation to the anhydrous form upon heating. The bishydrated form begins to lose its water of crystallization around 140°C. The resulting anhydrous this compound is stable up to around 300°C, after which it decomposes into calcium fluoride (B91410) (CaF₂) and silicon tetrafluoride (SiF₄).[9] This thermal behavior is a critical consideration for applications involving elevated temperatures.

Solubility and Reactivity in Aqueous Solutions

While both forms are sparingly soluble in water, the bishydrated form has a reported solubility of 0.52 g per 100 g of water at 20°C.[8] It is also noted to be almost insoluble in cold water and partially decomposes in hot water.[1][4] Generally, for many salts, the anhydrous form can be more soluble than its hydrated counterpart because the hydrated form is thermodynamically more stable in its crystalline state.[9] The dissolution of anhydrous salts is often more exothermic.[9]

In aqueous solutions, the hexafluorosilicate anion (SiF₆²⁻) can undergo hydrolysis, which is dependent on concentration and pH.[10] At near-neutral pH and low concentrations, such as those used for water fluoridation, hydrolysis to free fluoride ions is expected to be complete.[10] However, under more acidic conditions (below pH 3.5), intermediate species like SiF₅⁻ may be detected.[11][12]

Potential Applications in Biomedical Research

While direct applications of this compound in drug development are not extensively documented, related calcium-based materials show promise in biomedical fields. Calcium silicate-based materials are known for their biocompatibility, bioactivity, and biodegradability, making them suitable for drug delivery systems and bone regeneration.[13] They can offer pH-responsive drug release and prolong the therapeutic effect of drugs.

Specifically, calcium fluoride nanoparticles have been investigated for their potential in theranostics, including bio-detection, drug delivery, and imaging.[14][15] The biocompatibility of CaF₂ nanoparticles makes them a promising platform for medical applications.[15] Furthermore, the addition of this compound has been shown in one study to improve the composition of precipitates used for dentin tubule occlusion, making them more apatitic in nature.

Given the known biological roles of calcium and fluoride, and the properties of related silicate (B1173343) materials, both anhydrous and bishydrated this compound warrant further investigation for their potential in drug delivery, particularly for bone-related therapies. Their controlled solubility and thermal properties could be leveraged for the development of novel therapeutic systems.

Safety and Handling

This compound is listed as a hazardous substance and should be handled with care. It can be toxic if ingested or inhaled.[6] When heated to decomposition, it emits toxic fumes of fluoride.[4] Appropriate personal protective equipment should be used when handling this compound. There is no data available on its persistence, degradability, or bioaccumulative potential.[16]

References

A Comparative Analysis of Dentine Tubule Occlusion: Calcium Hexafluorosilicate vs. Other Calcium Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of in-vitro studies reveals the comparative efficacy of calcium hexafluorosilicate (B96646) and other calcium phosphate-based compounds in occluding dentinal tubules, a key mechanism in the treatment of dentin hypersensitivity. This guide synthesizes quantitative data, details experimental methodologies, and provides visual representations of the mechanisms of action to inform researchers, scientists, and drug development professionals in the field of dental materials.

The primary approach to alleviating dentin hypersensitivity is the occlusion of exposed dentinal tubules, thereby preventing the fluid shifts that stimulate pulpal nerves. Calcium phosphate-based biomaterials are at the forefront of this therapeutic strategy due to their biocompatibility and ability to form mineral precipitates that mimic natural tooth structure. This report provides a detailed comparison of the dentine tubule occlusion efficacy of a newer generation compound, calcium hexafluorosilicate, against more established calcium phosphates such as amorphous calcium phosphate (B84403) (ACP), tricalcium phosphate (TCP), and hydroxyapatite (B223615) (HA).

Quantitative Comparison of Dentine Tubule Occlusion Efficacy

The following tables summarize the key performance indicators from various in-vitro studies, offering a quantitative comparison of the different calcium phosphate technologies.

Table 1: Efficacy of this compound in Combination with Calcium Phosphate Precipitation

Treatment GroupDentine Permeability Reduction (%)Occlusion Depth (μm)Precipitate Ca/P RatioKey Finding
Calcium Phosphate Precipitation (CPP)~96%10-15Not specifiedEffective in reducing permeability.
CPP + this compound (CaSiF6)~96%10-15Increased (more apatitic)Did not alter occlusion depth or permeability reduction but improved the quality of the precipitate.[1]

Table 2: Comparative Efficacy of Various Calcium Phosphate Compounds

Treatment GroupPercentage of Occluded Tubules (%)Mean Tubule Diameter Reduction (μm)Key Findings
Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP)65.33%Not specifiedShowed significant tubule occlusion.[2][3]
Tricalcium Phosphate (TCP)48.18%Not specifiedLower occlusion rate compared to CPP-ACP and Hydroxyapatite in the same study.[3]
Hydroxyapatite (HA)71.81%Not specifiedDemonstrated the highest percentage of tubule occlusion among the tested materials in one study.[3]
Novel Calcium Lactate Phosphate (CLP)Not specifiedFrom 3.52 ± 0.83 to 1.71 ± 0.45 after 14 daysShowed a significant and lasting reduction in tubule diameter.[4]

Mechanism of Action: Enhancing Precipitate Quality

The primary mechanism for all these compounds is the physical blockage of dentinal tubules through the precipitation of calcium phosphate minerals. The addition of this compound to a calcium phosphate precipitation method influences the chemical nature of the resulting precipitate. It promotes the formation of a more apatitic and stable mineral phase within the dentinal tubules, which is theoretically more resistant to dissolution in the oral environment.

cluster_0 Dentin Surface cluster_1 Treatment Application cluster_2 Occlusion Process cluster_3 Outcome Open_Tubule Open Dentinal Tubule CPP_Solution Calcium Phosphate Precipitation (CPP) Solution Open_Tubule->CPP_Solution Application of CPP Precipitate_Formation Calcium Phosphate Precipitate Formation CPP_Solution->Precipitate_Formation Initiates precipitation CaSiF6 This compound (CaSiF6) CaSiF6->Precipitate_Formation Enhances precipitate quality Apatitic_Precipitate More Apatitic and Stable Precipitate Precipitate_Formation->Apatitic_Precipitate Leads to Occluded_Tubule Occluded Dentinal Tubule Apatitic_Precipitate->Occluded_Tubule Results in

Mechanism of enhanced dentinal tubule occlusion with CaSiF6.

Experimental Protocols

A standardized in-vitro methodology is crucial for the comparative evaluation of dentine tubule occlusion agents. The key experimental steps are outlined below.

Dentin Disc Preparation
  • Tooth Selection: Sound human or bovine teeth, typically premolars or incisors, are selected and stored in a disinfecting solution such as formalin or thymol.

  • Disc Sectioning: A low-speed diamond saw with water cooling is used to cut dentin discs of a standardized thickness (e.g., 1.0 ± 0.1 mm) from the mid-coronal portion of the teeth.

  • Smear Layer Removal: To simulate exposed and patent dentinal tubules characteristic of hypersensitivity, the smear layer created during cutting is removed. This is commonly achieved by immersing the discs in an acid solution, such as 0.5 M EDTA for 2 minutes or 37% phosphoric acid for 2 minutes.[5][6]

Dentine Permeability Measurement (Hydraulic Conductance)

This method quantifies the fluid flow across the dentin disc, providing an objective measure of tubule occlusion.

  • Apparatus: A split-chamber device is commonly used, where the dentin disc is mounted between two chambers.

  • Procedure: A hydrostatic pressure is applied to one side of the disc, and the rate of fluid filtration through the dentin is measured. The hydraulic conductance is calculated based on the fluid flow rate, the surface area of the disc, and the applied pressure.

  • Data Analysis: The percentage reduction in dentine permeability is calculated by comparing the hydraulic conductance before and after treatment with the desensitizing agent.

Start Start: Extracted Tooth Dentin_Disc Prepare Dentin Disc (1 mm thick) Start->Dentin_Disc Smear_Layer_Removal Remove Smear Layer (e.g., EDTA) Dentin_Disc->Smear_Layer_Removal Baseline_Permeability Measure Baseline Permeability (Hydraulic Conductance) Smear_Layer_Removal->Baseline_Permeability Treatment Apply Desensitizing Agent Baseline_Permeability->Treatment Post_Treatment_Permeability Measure Post-Treatment Permeability Treatment->Post_Treatment_Permeability SEM_Analysis Scanning Electron Microscopy (SEM) Analysis Post_Treatment_Permeability->SEM_Analysis End End: Data Analysis SEM_Analysis->End

Experimental workflow for evaluating dentine tubule occlusion.

Scanning Electron Microscopy (SEM) Analysis

SEM provides a qualitative and semi-quantitative visual assessment of dentinal tubule occlusion.

  • Sample Preparation: After treatment, the dentin discs are fixed, dehydrated (typically in a series of graded ethanol (B145695) solutions), and then dried. The specimens are mounted on stubs and sputter-coated with a conductive material like gold or palladium.

  • Imaging: The coated specimens are then observed under a scanning electron microscope at various magnifications (e.g., x1500, x3000) to visualize the dentin surface and the extent of tubule occlusion.[2]

  • Analysis: The percentage of occluded tubules can be calculated from the SEM images, and the morphology of the precipitates can be examined. Energy-dispersive X-ray spectroscopy (EDS) can be coupled with SEM to determine the elemental composition of the occluding materials.[1]

Conclusion

References

Evaluating Calcium Hexafluorosilicate as a Water Treatment Coagulant: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of direct experimental data on the performance of Calcium Hexafluorosilicate as a primary coagulant for water treatment. While some sources mention its application in this field, they do not provide the quantitative performance data required for a direct comparison with established coagulants.[1] The predominant focus of existing research lies in the use of calcium salts for fluoride (B91410) removal from wastewater containing hexafluorosilicic acid, a distinct application from general water purification.[2]

Therefore, this guide will provide a comparative analysis of commonly used and well-documented water treatment coagulants, namely Aluminum Sulfate (Alum), Ferric Chloride, and Polyaluminum Chloride (PAC). This will offer a valuable benchmark for researchers and water treatment professionals while highlighting the knowledge gap concerning this compound.

Comparison of Common Water Treatment Coagulants

The selection of an appropriate coagulant is a critical step in water treatment, influencing efficiency, cost, and overall water quality.[3][4][5] The primary function of a coagulant is to neutralize the negative charges of suspended particles, allowing them to aggregate and form larger, settleable flocs.[6]

Below is a summary of the performance characteristics of three widely used coagulants.

CoagulantChemical FormulaOptimal pH RangeAdvantagesDisadvantages
Aluminum Sulfate (Alum) Al₂(SO₄)₃6.5 - 7.5- Cost-effective and widely available.- Effective for a broad range of water sources.[7][8]- Can significantly reduce pH and alkalinity, often requiring corrective chemical addition.- Generates a large volume of sludge.[7]
Ferric Chloride FeCl₃4.0 - 11.0- Effective over a wider pH range compared to alum.[9]- Forms denser, faster-settling floc.- Efficient at removing total organic carbon (TOC) and phosphorus.[9]- Can be more corrosive than alum.- May impart a slight color to the treated water.
Polyaluminum Chloride (PAC) [Alₙ(OH)ₘCl₃ₙ₋ₘ]ₓ5.0 - 8.0- Requires lower dosages than alum.- Produces less sludge.- Less impact on pH and alkalinity.[10]- Generally more expensive than alum and ferric chloride.[7]

Experimental Protocols: The Jar Test

The "jar test" is the standard laboratory procedure for determining the optimal dosage of a coagulant.[11][12][13][14] This test simulates the coagulation and flocculation processes in a water treatment plant on a smaller scale.

Jar Test Methodology
  • Sample Collection: Obtain a representative sample of the raw water to be treated.

  • Apparatus Setup: Place a series of beakers (typically six) on a multiple-stirrer apparatus. Fill each beaker with a known volume of the raw water sample (e.g., 1000 mL).

  • Coagulant Dosing: Add a range of coagulant doses to each beaker. One beaker should be a control with no coagulant.

  • Rapid Mix: Immediately after adding the coagulant, stir the samples at a high speed (e.g., 100-150 rpm) for a short period (e.g., 1 minute). This rapid mixing ensures the coagulant is dispersed evenly throughout the water.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slower rate (e.g., 20-40 rpm) for a longer period (e.g., 20-30 minutes). This gentle mixing promotes the formation of flocs.

  • Settling: Stop the stirrers and allow the flocs to settle for a predetermined time (e.g., 30 minutes).

  • Analysis: After settling, carefully draw a sample from the top of each beaker and measure key water quality parameters such as turbidity, pH, and total organic carbon (TOC). The optimal coagulant dose is the one that achieves the desired water quality with the lowest chemical input.[13]

Visualizing Water Treatment Processes

Understanding the logical flow of water treatment and the mechanisms of coagulation is crucial for process optimization. The following diagrams, generated using Graphviz, illustrate these concepts.

CoagulationMechanism cluster_0 Coagulation Process RawWater Raw Water (Negatively Charged Particles) Coagulant Coagulant Addition (e.g., Alum, Ferric Chloride) RapidMix Rapid Mix (Charge Neutralization) Coagulant->RapidMix Dispersion Flocculation Slow Mix (Floc Formation) RapidMix->Flocculation Microfloc to Macrofloc Settling Sedimentation (Floc Settling) Flocculation->Settling TreatedWater Treated Water Settling->TreatedWater ExperimentalWorkflow cluster_1 Jar Test Experimental Workflow Start Start Sample Collect Raw Water Sample Start->Sample Prepare Prepare Jar Test Apparatus (Multiple Beakers) Sample->Prepare Dose Add Varying Coagulant Dosages Prepare->Dose RapidMix Rapid Mix (1 min @ 120 rpm) Dose->RapidMix SlowMix Slow Mix (20 min @ 30 rpm) RapidMix->SlowMix Settle Settle (30 min) SlowMix->Settle Analyze Analyze Supernatant (Turbidity, pH, TOC) Settle->Analyze Optimize Determine Optimal Dose Analyze->Optimize End End Optimize->End

References

A Comparative Guide to the Synthesis of Calcium Hexafluorosilicate: Wet Chemical vs. Solid-State Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium hexafluorosilicate (B96646) (CaSiF₆), a compound with applications ranging from a wood preservative to a key component in ceramics and insecticides, can be synthesized through various methods.[1][2] The choice of synthesis route significantly impacts the product's purity, yield, and physicochemical properties. This guide provides an objective comparison between the prevalent wet chemical synthesis and the less common solid-state reaction for producing calcium hexafluorosilicate, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Synthesis Routes

The synthesis of this compound is predominantly achieved through wet chemical methods due to the thermal instability of the target compound, which poses significant challenges for high-temperature solid-state reactions.[3]

ParameterWet Chemical SynthesisSolid-State Reaction
Typical Reactants Calcium carbonate (CaCO₃) or Calcium Nitrate (Ca(NO₃)₂) and Hexafluorosilicic acid (H₂SiF₆)[2][4]Calcium fluoride (B91410) (CaF₂) and Silicon dioxide (SiO₂) (theoretically)[2]
Reaction Conditions Room temperature, aqueous solution[1]High temperatures (theoretically required)
Product Form Often yields a hydrated precursor (CaSiF₆·2H₂O) which can be dehydrated[1]Anhydrous CaSiF₆ (theoretically)
Purity Can achieve high purity, though intermediates like CaF₂ can form depending on molar ratios[3]Difficult to control, potential for incomplete reaction and side products
Yield High yields are achievable with optimized reactant concentrations[3]Likely low due to thermal decomposition
Scalability Readily scalable[5]Challenging to scale due to the need for high temperatures and control over volatile species
Advantages Mild reaction conditions, high yield, good control over stoichiometryPotentially a more direct route to the anhydrous form, solvent-free
Disadvantages May require a dehydration step, use of corrosive hydrofluoric acid in precursor synthesisThermal instability of CaSiF₆ makes this route generally impractical[3]

Experimental Protocols

Wet Chemical Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)

This protocol is adapted from a published procedure for the synthesis of CaSiF₆·2H₂O, a common precursor to anhydrous CaSiF₆.[1]

Materials:

  • Silicon dioxide (SiO₂)

  • Hydrofluoric acid (HF, 40% w/w)

  • Calcium carbonate (CaCO₃)

  • Deionized water

Procedure:

  • A suspension of 3.30 g of SiO₂ in 20 ml of water is prepared in a fume hood.

  • Carefully add 14.45 ml of 40% HF to the SiO₂ suspension at room temperature. Stir until a clear solution of hexafluorosilicic acid (H₂SiF₆) is formed.

  • Slowly add 5.50 g of CaCO₃ in small portions to the H₂SiF₆ solution. Effervescence (CO₂ evolution) will be observed. Continue addition until gas evolution ceases.

  • The resulting suspension is then dried in an oven at 120°C for approximately 150 minutes to obtain a white crystalline powder of CaSiF₆·2H₂O.

  • Anhydrous CaSiF₆ can be obtained by heating the dihydrate powder at 140°C for about 30 minutes.[1]

Solid-State Reaction: A Theoretical Consideration

Direct synthesis of CaSiF₆ via a solid-state reaction is not well-documented and is considered challenging due to the compound's thermal instability.[3] A hypothetical reaction could involve the direct combination of calcium fluoride and silicon dioxide at elevated temperatures. However, the high temperatures required for solid-state diffusion would likely lead to the decomposition of the desired product.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the wet chemical synthesis and the challenges associated with a solid-state approach.

Wet_Chemical_Synthesis cluster_precursor Hexafluorosilicic Acid Formation cluster_reaction Precipitation Reaction cluster_post_processing Product Isolation & Dehydration SiO2 Silicon Dioxide (SiO₂) H2SiF6 Hexafluorosilicic Acid (H₂SiF₆) SiO2->H2SiF6 HF Hydrofluoric Acid (HF) HF->H2SiF6 H2SiF6_2 H₂SiF₆ (aq) CaCO3 Calcium Carbonate (CaCO₃) Suspension CaSiF₆·2H₂O Suspension CaCO3->Suspension H2SiF6_2->Suspension Drying Oven Drying (120°C) Suspension->Drying Hydrate CaSiF₆·2H₂O Powder Drying->Hydrate Dehydration Heating (140°C) Anhydrous Anhydrous CaSiF₆ Dehydration->Anhydrous Hydrate->Dehydration

Caption: Workflow for the wet chemical synthesis of this compound.

Solid_State_Reaction cluster_reactants Reactants cluster_process High-Temperature Reaction cluster_products Potential Outcomes CaF2 Calcium Fluoride (CaF₂) Heating High Temperature CaF2->Heating SiO2 Silicon Dioxide (SiO₂) SiO2->Heating CaSiF6 CaSiF₆ (Desired Product) Heating->CaSiF6 Low Yield Decomposition Decomposition Products Heating->Decomposition High Probability

Caption: Theoretical workflow and challenges of solid-state synthesis.

Performance and Characterization Data

Characterization of the synthesized product is crucial to confirm its identity and purity. X-ray powder diffraction (XRPD) is a key analytical technique for this purpose.

PropertyCaSiF₆·2H₂O (Wet Chemical Synthesis)Anhydrous CaSiF₆ (from Dehydration)
Crystal System Monoclinic[1][3]Trigonal[1][3]
Space Group P2₁/n[1][3]R-3[1][3]
Unit Cell Parameters (a, b, c, β) a = 10.48107(9) Å, b = 9.18272(7) Å, c = 5.72973(5) Å, β = 98.9560(6)°[1]a = 5.3497(3) Å, c = 13.5831(11) Å[1]

Conclusion

For the synthesis of this compound, the wet chemical method is demonstrably superior and more practical than a solid-state reaction. The mild reaction conditions, scalability, and ability to produce a high-purity product make it the preferred route for laboratory and industrial applications. While the solid-state approach is theoretically simpler, the inherent thermal instability of this compound renders this method largely unfeasible, leading to decomposition and low yields. Researchers and professionals in drug development requiring this compound should therefore focus on optimizing wet chemical synthesis protocols to meet their specific needs.

References

Safety Operating Guide

Safe Disposal of Calcium Hexafluorosilicate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of calcium hexafluorosilicate (B96646), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.

Calcium hexafluorosilicate (CaSiF₆) is a toxic substance that can be fatal if inhaled, swallowed, or absorbed through the skin.[1] Adherence to strict safety protocols during handling and disposal is paramount.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in good condition.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing are required to prevent skin contact.[2][3]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate cartridge.[2] A positive pressure self-contained breathing apparatus (SCBA) may be necessary for significant exposure risks.[3]

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Store the compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[4]

  • Keep it away from incompatible materials and foodstuff containers.[4]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Clear the area of all non-essential personnel and move upwind of the spill.[4]

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full required PPE.

  • Contain the Spill: For solid spills, use dry cleanup procedures and avoid generating dust.[4] Do not use water. Cover the spill with a plastic sheet to prevent spreading.[3]

  • Collect the Spilled Material: Carefully collect the spilled solid using a scoop or shovel and place it into a suitable, labeled, and sealable container for hazardous waste disposal.[3][4]

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the area.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, should be placed in a sealed container and disposed of as hazardous waste.

Disposal Procedures

Disposal of this compound must comply with all local, state, and federal regulations. It is classified as a hazardous material for transport under UN number 2856, Hazard Class 6.1 (Toxic).[1][2] Do not discharge this compound or its residues into sewers or waterways. [2]

For small quantities, the most straightforward disposal method is to transfer the this compound into a clearly labeled, sealed container for collection by a certified hazardous waste disposal company.

For research settings, small quantities of this compound waste can be chemically neutralized to form more stable and less soluble compounds. This procedure should be performed by trained personnel in a controlled laboratory environment.

Experimental Protocol for Neutralization:

This protocol is based on the principle of precipitating fluoride (B91410) and silicate (B1173343) ions from solution using a calcium-based neutralizer.

  • Prepare a Slurry: In a designated chemical fume hood, carefully and slowly create a dilute aqueous slurry of the this compound waste.

  • Neutralization: While continuously stirring, slowly add a slurry of calcium hydroxide (B78521) (Ca(OH)₂). The addition of calcium hydroxide will precipitate calcium fluoride (CaF₂) and silicon dioxide (SiO₂).

  • Monitor pH: Monitor the pH of the solution throughout the neutralization process. Continue to add calcium hydroxide until the pH of the solution is neutral (pH 7).

  • Precipitation and Separation: Allow the precipitate to settle. Once settled, separate the solid precipitate from the liquid by filtration or decantation.

  • Analyze the Liquid: Before discarding the liquid, it must be analyzed to ensure that the fluoride concentration is below the permissible limits for sewer disposal as dictated by local regulations.

  • Dispose of Precipitate: The solid precipitate, primarily composed of calcium fluoride and silicon dioxide, should be collected in a sealed, labeled container and disposed of as solid chemical waste through a certified hazardous waste contractor.

Quantitative Data

ParameterValueReference
UN Number2856[1][2]
Transport Hazard Class6.1 (Toxic)[2]
NIOSH REL (as F)2.5 mg/m³ (10-hour TWA)[1]
IDLH (as F)250 mg/m³[5]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal Procedure A Don Personal Protective Equipment (PPE) B Handle in a well-ventilated area A->B F This compound Waste B->F C Evacuate and secure the area D Contain and collect spilled material C->D E Place in a labeled hazardous waste container D->E I Package and label for hazardous waste pickup E->I G Option 1: Direct Disposal F->G H Option 2: Laboratory Neutralization F->H G->I J Neutralize with Calcium Hydroxide H->J K Separate precipitate and analyze liquid J->K L Dispose of precipitate as hazardous waste K->L M Dispose of liquid according to local regulations K->M

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Hexafluorosilicate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

Calcium hexafluorosilicate (B96646) is a compound that demands meticulous handling and adherence to strict safety protocols. This guide provides indispensable information for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical, from initial handling to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling calcium hexafluorosilicate, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a splash hazard.[1]Protects against dust, splashes, and vapors which can cause severe eye irritation.
Skin Protection Chemical impermeable gloves (Neoprene or Nitrile, 22mil recommended).[2] Fire/flame resistant and impervious clothing. A Nomex® lab coat and closed-toe shoes are mandatory.[1][3]Prevents skin contact, as the substance can be fatal if absorbed through the skin.[4][5] Impervious clothing protects from splashes and contamination.
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[1] For high-risk operations, a positive pressure self-contained breathing apparatus (SCBA) is necessary.[4]Protects against inhalation of dust or vapors, which can be fatal.[4][5]

Exposure Limits:

Limit TypeValueNotes
TLV (ACGIH)2.5 mg/m³[6]As Fluoride (F)
PEL (OSHA)2.5 mg/m³[6]As Fluoride (F)
IDLH (NIOSH)250 mg/m³[7]As Fluoride (F)

Operational Plan: Step-by-Step Handling and Disposal

Adherence to a stringent, step-by-step operational plan is critical for minimizing risks associated with this compound.

I. Preparation and Handling
  • Pre-Handling Assessment:

    • Ensure all personnel are trained on the hazards of this compound and the emergency procedures.

    • Verify that the safety data sheet (SDS) is readily accessible.

    • Confirm that all required PPE is available, in good condition, and properly fitted.

    • Ensure the work area is well-ventilated.[1] An emergency shower and eyewash station must be in close proximity and operational.

  • Handling Procedure:

    • Work in a designated area, preferably within a chemical fume hood.

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition sources.[1]

    • Keep containers tightly closed when not in use.[5]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the handling area.[5]

    • Wash hands thoroughly with soap and water after handling.[5]

II. Emergency Procedures
  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.[4]

    • Flush the affected skin with running water for at least 20 minutes.[4]

    • Seek immediate medical attention.

  • In Case of Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • In Case of Inhalation:

    • Move the victim to fresh air immediately.[4]

    • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[4]

    • Seek immediate medical attention.

  • In Case of Ingestion:

    • Do NOT induce vomiting.[1]

    • Rinse the mouth with water.[1]

    • Never give anything by mouth to an unconscious person.[1]

    • Seek immediate medical attention.

  • Accidental Release Measures:

    • Evacuate personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, cover with dry earth, sand, or other non-combustible material and transfer to a sealed, labeled container for disposal.[4]

    • For large spills, contain the spill and prevent it from entering drains or waterways.[5] Alert emergency services.

    • Ventilate the area and wash the spill site after material pickup is complete.

III. Disposal Plan
  • Waste Collection:

    • Collect all waste material, including contaminated PPE and spill cleanup materials, in suitable, closed, and clearly labeled containers.[1]

  • Disposal Procedure:

    • Dispose of waste in accordance with all applicable federal, state, and local regulations.

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

    • Do not dispose of this compound down the drain or in the general trash.[5]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal Assess Risks Assess Risks Select & Inspect PPE Select & Inspect PPE Assess Risks->Select & Inspect PPE Prepare Work Area Prepare Work Area Select & Inspect PPE->Prepare Work Area Handle in Ventilated Area Handle in Ventilated Area Prepare Work Area->Handle in Ventilated Area Avoid Dust/Aerosol Generation Avoid Dust/Aerosol Generation Handle in Ventilated Area->Avoid Dust/Aerosol Generation Spill Spill Handle in Ventilated Area->Spill If spill occurs Exposure Exposure Handle in Ventilated Area->Exposure If exposure occurs Segregate Waste Segregate Waste Handle in Ventilated Area->Segregate Waste Store Properly Store Properly Avoid Dust/Aerosol Generation->Store Properly Evacuate & Secure Evacuate & Secure Spill->Evacuate & Secure First Aid First Aid Exposure->First Aid Contain & Clean Up Contain & Clean Up Evacuate & Secure->Contain & Clean Up Contain & Clean Up->Segregate Waste Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention First Aid->Segregate Waste Contaminated items Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via EHS Dispose via EHS Label Waste Container->Dispose via EHS

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.